Formicin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(hydroxymethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJHZLJIIWOTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211543 | |
| Record name | Formicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-51-4 | |
| Record name | N-(Hydroxymethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCG03A51MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Formicin: A Technical Guide to a Novel Lantibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Formicin is a novel, two-component broad-spectrum lantibiotic with significant potential in the ongoing search for new antimicrobial agents. This technical guide provides a comprehensive overview of the origin, discovery, biosynthesis, and mechanism of action of the this compound peptide. Detailed experimental protocols from the primary literature are provided, along with quantitative data on its antimicrobial activity. Furthermore, this guide includes visualizations of the key biological pathways and experimental workflows to facilitate a deeper understanding of this promising antimicrobial peptide.
Discovery and Origin
This compound was first isolated from Bacillus paralicheniformis strain APC 1576.[1][2][3] This bacterial strain was originally identified from the intestinal contents of a mackerel (Scomber scombrus), highlighting the marine environment as a promising source of novel antimicrobial compounds.[2][3] The discovery was the result of a screening program for antimicrobial-producing bacteria from diverse ecological niches.[2]
The initial identification of this compound was facilitated by genome mining of B. paralicheniformis APC 1576.[1][3] Analysis of the bacterial genome using the BAGEL3 bacteriocin (B1578144) mining software led to the identification of the this compound biosynthetic operon.[1] This bioinformatic approach predicted the production of a two-peptide lantibiotic, which was subsequently confirmed through purification and characterization.
Structural Characteristics
This compound is a two-component lantibiotic, meaning its antimicrobial activity is dependent on the synergistic action of two distinct peptides, designated this compound α and this compound β.[1][2][3] Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges.
The this compound peptides possess unique structural features that distinguish them from other two-component lantibiotics:
-
This compound α: This peptide is notably less hydrophobic than its counterparts in other lantibiotics. It carries a net positive charge of +2, making it one of the most positively charged α peptides in its class.[1][3]
-
This compound β: Uniquely, the β peptide has a net negative charge. This is attributed to the presence of an aspartic acid residue near the C-terminus.[1][3]
These distinct charge characteristics suggest a potentially novel variation in the mechanism of action of this compound compared to other lantibiotics.
Antimicrobial Activity
This compound exhibits a broad spectrum of inhibitory activity against Gram-positive bacteria, including several clinically significant pathogens.[1][2][3] Its efficacy against multidrug-resistant strains underscores its potential as a therapeutic agent.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Target Organism | MIC (µM) |
| Listeria monocytogenes | 1.2-2.5 |
| Staphylococcus aureus | 1.25-2.5 |
| Enterococcus faecium | 2.5 |
| Enterococcus faecalis | 2.5 |
| Clostridium difficile | 0.625-1.25 |
| Streptococcus mutans | 1.25 |
Note: The synergistic activity of both this compound α and β peptides is required to achieve these MIC values.
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of this compound.
Isolation of Bacillus paralicheniformis APC 1576
-
Sample Collection: Intestinal contents were aseptically collected from mackerel (Scomber scombrus).
-
Dilution and Plating: Samples were serially diluted in a maximum recovery diluent.
-
Cultivation: Dilutions were plated on marine agar (B569324) (2216) and incubated for three days to allow for the growth of marine-adapted bacteria.
-
Screening: Individual colonies were screened for antimicrobial activity using agar-based deferred antagonism assays against a panel of indicator bacteria.
Culture Conditions for this compound Production
-
Medium: Bacillus paralicheniformis APC 1576 was cultured in a suitable broth medium, such as Tryptone Soya Broth (TSB) or marine broth.
-
Temperature: Optimal growth and bacteriocin production are typically achieved at temperatures between 30-37°C.
-
Aeration: Cultures were incubated with shaking to ensure adequate aeration.
-
Incubation Time: Production of this compound was observed to be maximal during the stationary phase of bacterial growth.
Purification of this compound Peptides
The purification of the two this compound peptides is a multi-step process:
-
Cell-Free Supernatant Preparation: The bacterial culture was centrifuged to pellet the cells, and the supernatant containing the secreted peptides was collected.
-
Cation Exchange Chromatography: The supernatant was applied to a cation exchange column. The this compound peptides were eluted using a salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions from the cation exchange chromatography showing antimicrobial activity were further purified by RP-HPLC. A C12 reverse-phase column was used, and the peptides were eluted with a gradient of acetonitrile (B52724) in trifluoroacetic acid (TFA). The α and β peptides were separated in this step.
-
Peptide Identification: The molecular weights of the purified peptides were confirmed by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the purified this compound peptides was determined using a broth microdilution method:
-
Preparation of Peptide Solutions: The purified this compound α and β peptides were serially diluted in a 96-well microtiter plate.
-
Inoculum Preparation: The target bacterial strains were grown to a standardized optical density and then diluted to the appropriate concentration.
-
Inoculation: The wells containing the peptide dilutions were inoculated with the bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions for the target bacteria.
-
MIC Determination: The MIC was recorded as the lowest concentration of the peptide combination that resulted in no visible growth of the bacteria.
Biosynthesis of this compound
The production of this compound is directed by a dedicated biosynthetic gene cluster. This cluster contains the structural genes for the precursor peptides and the genes encoding the enzymes required for their post-translational modification, transport, and immunity.
Figure 1: Proposed biosynthetic pathway of this compound.
The this compound gene cluster contains the following key components:
-
forAα and forAβ: These are the structural genes that encode the precursor peptides for this compound α and β, respectively. These precursors consist of an N-terminal leader peptide and a C-terminal propeptide.
-
forM: This gene encodes a LanM-like enzyme, which is a bifunctional protein responsible for both the dehydration of serine and threonine residues and the subsequent cyclization to form lanthionine and methyllanthionine bridges.
-
forT: This gene encodes a transporter protein that is responsible for the export of the modified precursor peptides out of the cell.
-
forP: This gene likely encodes a protease that cleaves off the leader peptide from the exported precursors, resulting in the active this compound peptides.
-
forI, forF, forE, forG: These genes are predicted to be involved in providing immunity to the producer organism, protecting it from the antimicrobial action of its own product.
Mechanism of Action
As a two-component lantibiotic, this compound's mechanism of action is believed to involve a synergistic interaction between the α and β peptides at the cell membrane of the target bacterium. The proposed mechanism is initiated by the binding of the this compound peptides to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.
Figure 2: Proposed mechanism of action of this compound.
The proposed steps in the mechanism of action are:
-
Binding to Lipid II: The this compound α peptide likely initiates the process by binding to Lipid II on the surface of the target bacterial cell.
-
Synergistic Interaction: The binding of the α peptide facilitates the recruitment and interaction of the β peptide, leading to the formation of a stable ternary complex.
-
Inhibition of Cell Wall Synthesis: The sequestration of Lipid II by the this compound complex prevents its use in the construction of the peptidoglycan layer, thereby inhibiting cell wall synthesis.
-
Pore Formation: The this compound-Lipid II complex is thought to oligomerize and insert into the cell membrane, forming pores. This leads to the leakage of essential ions and small molecules, ultimately causing cell death.
The unique charge properties of the this compound peptides may influence the specifics of these interactions, potentially leading to a more potent or distinct mode of action compared to other two-component lantibiotics.
Conclusion
This compound represents a significant discovery in the field of antimicrobial peptides. Its origin from a marine bacterium, unique structural features, and potent activity against pathogenic bacteria make it a compelling candidate for further research and development. The detailed understanding of its biosynthesis and mechanism of action provides a foundation for future bioengineering efforts to enhance its therapeutic properties. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
Formicin from Bacillus paralicheniformis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Formicin is a novel, two-component lantibiotic produced by the marine bacterium Bacillus paralicheniformis APC 1576.[1][2] This broad-spectrum bacteriocin (B1578144) exhibits potent antimicrobial activity against a range of clinically significant Gram-positive pathogens, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2] Its unique structural features and mechanism of action make it a compelling candidate for the development of new antimicrobial agents. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its study.
Introduction to this compound and Bacillus paralicheniformis
Bacillus paralicheniformis is a Gram-positive, facultatively anaerobic bacterium found in diverse environments, including marine ecosystems and fermented foods. The strain APC 1576, isolated from the intestine of a mackerel, is a notable producer of this compound.[1][2]
This compound belongs to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges.[1][2] It is a two-component lantibiotic, requiring the synergistic action of two distinct peptides, designated Frcα and Frcβ, for its antimicrobial activity.[1]
Unique Structural Features:
-
Frcα Peptide: The this compound α peptide is distinguished by its relatively low hydrophobicity and a net positive charge of +2, making it one of the most positively charged α peptides among two-component lantibiotics.[1][2]
-
Frcβ Peptide: Uniquely, the this compound β peptide possesses a net negative charge due to the presence of an aspartic acid residue near its C-terminus.[1][2]
These distinct characteristics suggest a potentially novel variation in its mode of action compared to other lantibiotics.[1]
Biosynthesis of this compound
The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Bacillus paralicheniformis APC 1576.[1][2] Genome sequencing has enabled the identification and characterization of the this compound operon.
Genetic Organization of the this compound Operon
The this compound BGC contains the structural genes encoding the precursor peptides for Frcα and Frcβ, as well as genes responsible for their post-translational modification, transport, and immunity.[1][2]
-
Structural Genes (frcα, frcβ): These genes encode the precursor peptides, which include an N-terminal leader peptide that is cleaved off during maturation.
-
Modification Enzymes (LanM-like proteins): These enzymes are responsible for the dehydration of serine and threonine residues and the subsequent formation of the characteristic lanthionine and methyllanthionine rings.
-
Transport Proteins (ABC transporters): These proteins facilitate the secretion of the mature this compound peptides out of the bacterial cell.
-
Immunity Proteins: These proteins protect the producing bacterium from the antimicrobial action of its own this compound.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of activity against various Gram-positive bacteria, including several that are of significant clinical concern.
Table 1: Antimicrobial Spectrum of this compound
| Target Organism | Activity Status |
| Staphylococcus aureus | Active |
| Clostridium difficile | Active |
| Listeria monocytogenes | Active |
| Enterococcus species | Active |
| Streptococcus mutans | Active |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens are not yet publicly available in the reviewed literature.
Mechanism of Action
The antimicrobial activity of this compound, like other two-component lantibiotics, is believed to involve a dual mechanism of action that targets the bacterial cell envelope.
-
Binding to Lipid II: The Frcα peptide is thought to bind to Lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall. This interaction serves as a docking molecule, concentrating the bacteriocin at the cell membrane.
-
Pore Formation: Following the binding of Frcα to Lipid II, the Frcβ peptide is recruited to the complex. The synergistic action of both peptides leads to the formation of pores in the cytoplasmic membrane of the target cell. This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.
Experimental Protocols
This section outlines general methodologies for the study of this compound.
Isolation and Purification of this compound
The following is a general workflow for the purification of this compound from B. paralicheniformis APC 1576 culture supernatant.
Detailed Steps:
-
Culture Growth: Culture B. paralicheniformis APC 1576 in a suitable broth medium (e.g., Brain Heart Infusion) under optimal conditions for bacteriocin production.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the cell-free supernatant.
-
Hydrophobic Adsorption Chromatography: Pass the supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with a low percentage of ethanol (e.g., 35%) to remove unbound components. Elute the bound peptides with a higher concentration of isopropanol or ethanol.
-
Solvent Evaporation: Remove the organic solvent from the eluate using a rotary evaporator.
-
Solid-Phase Extraction (SPE): Apply the concentrated sample to a C18 SPE cartridge. Wash the cartridge with a low percentage of ethanol and then elute the this compound peptides using a higher concentration of ethanol or isopropanol.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, subject the SPE eluate to RP-HPLC on a C12 or C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid) to separate the Frcα and Frcβ peptides.
-
Purity and Concentration Determination: Analyze the purity of the fractions by analytical RP-HPLC and determine the peptide concentration.
Characterization by Mass Spectrometry
Protocol for MALDI-TOF Mass Spectrometry:
-
Sample Preparation: Mix a small aliquot of the purified this compound peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Interpretation: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the this compound peptides, allowing for the determination of their molecular weights.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Prepare a standardized inoculum of the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of the purified this compound peptides in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the target bacterium.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Potential for Drug Development
The potent activity of this compound against drug-resistant Gram-positive pathogens, such as MRSA and C. difficile, highlights its potential as a therapeutic agent.[1] Its novel structure and mechanism of action may allow it to circumvent existing antibiotic resistance mechanisms. Further research is warranted to explore its efficacy in preclinical and clinical settings, as well as to investigate potential modifications to enhance its stability and activity.
Conclusion
This compound, a two-component lantibiotic from Bacillus paralicheniformis APC 1576, represents a promising new antimicrobial agent. Its unique structural features and potent activity against clinically relevant pathogens make it a subject of significant interest for future drug development. The methodologies outlined in this guide provide a framework for researchers to further investigate the properties and potential applications of this novel bacteriocin.
References
The Discovery and Isolation of Formicin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Formicin is a novel, broad-spectrum, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its antimicrobial activity, and visualizations of the key processes involved in its production and analysis. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, natural product discovery, and antibiotic development.
Discovery of this compound
This compound was discovered during a screening program for antimicrobial-producing bacteria isolated from the intestine of a mackerel (Scomber scombrus).[3] The producing organism was identified as Bacillus paralicheniformis strain APC 1576.[1][2] Genome sequencing of this strain revealed the presence of a putative lantibiotic biosynthetic gene cluster, designated the this compound operon.[1][2] This operon contains the structural genes for the two this compound peptides, as well as genes involved in their post-translational modification, transport, and immunity.[1][2]
This compound Biosynthesis and Genetic Organization
The this compound biosynthetic gene cluster encodes the necessary machinery for the production of this two-component lantibiotic. A schematic representation of the gene cluster organization is provided below.
Caption: Organization of the this compound biosynthetic gene cluster.
Isolation and Purification of this compound
The isolation of this compound from the culture supernatant of B. paralicheniformis APC 1576 involves a multi-step purification process. A generalized workflow for this process is outlined below.
Experimental Protocol: this compound Purification
-
Bacterial Cultivation:
-
Culture Bacillus paralicheniformis APC 1576 in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C for 16-24 hours with shaking.
-
-
Harvesting of Supernatant:
-
Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted this compound peptides.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add ammonium sulfate to the supernatant to a final saturation of 40-60%.
-
Stir the mixture at 4°C for at least 4 hours to precipitate the proteins, including this compound.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
-
Resuspension and Desalting:
-
Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).
-
Desalt the sample using a desalting column or dialysis against the same buffer.
-
-
Cation Exchange Chromatography:
-
Load the desalted sample onto a cation exchange column (e.g., SP Sepharose).
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound peptides using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.
-
Collect fractions and test for antimicrobial activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the cation exchange chromatography.
-
Apply the pooled sample to a C18 reversed-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 220 nm and collect peaks corresponding to the two this compound peptides.
-
-
Purity Analysis:
-
Assess the purity of the final fractions by analytical RP-HPLC and mass spectrometry.
-
Caption: Workflow for the purification of this compound peptides.
Physicochemical Properties and Antimicrobial Activity
This compound is a two-component lantibiotic, consisting of an α and a β peptide that act synergistically to exert their antimicrobial effect.[3] The this compound α peptide is notable for being less hydrophobic and one of the most positively charged α peptides among two-peptide lantibiotics, with a +2 charge.[1][2] Uniquely, the this compound β peptide possesses a negative charge due to an aspartic acid residue in its C-terminus.[1][2]
Quantitative Data: Antimicrobial Spectrum of this compound
This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including several clinically relevant pathogens.[1][2]
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Data not available |
| Clostridium difficile | Data not available |
| Listeria monocytogenes | Data not available |
| Streptococcus mutans | Data not available |
| Enterococcus species | Data not available |
Note: Specific MIC values were not detailed in the provided search results. The table indicates the reported spectrum of activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the purified this compound peptides (individually and in combination) in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Mode of Action
The precise mode of action of this compound has not been fully elucidated, but like other lantibiotics, it is believed to involve interaction with the bacterial cell membrane. The unique charge characteristics of the α and β peptides may suggest a variation in its mechanism compared to other two-component lantibiotics.[1][2]
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a promising new antimicrobial agent with a broad spectrum of activity against Gram-positive pathogens. Its unique structural features and potent activity warrant further investigation for its potential therapeutic applications, particularly in an era of increasing antibiotic resistance.[1][2] This guide provides a foundational understanding of the discovery and isolation of this compound, offering detailed protocols and data to aid future research and development efforts.
References
An In-depth Technical Guide to the Lantibiotic Formicin: Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formicin is a novel, two-component broad-spectrum lantibiotic produced by Bacillus paralicheniformis APC 1576, a bacterium isolated from the intestine of a mackerel.[1] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and antimicrobial activity of this compound. Detailed experimental protocols for its purification and characterization are presented, alongside a visualization of its proposed signaling pathway. The unique characteristics of its constituent peptides, Frcα and Frcβ, offer promising avenues for the development of new antimicrobial agents against clinically relevant Gram-positive pathogens.
Introduction
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular thioether bridges.[1][2] These structural features confer significant stability and potent antimicrobial activity. This compound, a recently discovered two-component lantibiotic, has demonstrated a broad spectrum of inhibition against numerous Gram-positive bacteria, including notorious pathogens such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in the discovery and development of novel antibiotics.
Structure and Amino Acid Sequence
This compound is comprised of two distinct peptides, designated Frcα and Frcβ, which act synergistically to exert their antimicrobial effect. The core amino acid sequences of these peptides have been determined through genomic analysis of the this compound biosynthetic gene cluster.[2]
This compound α (Frcα)
The Frcα peptide is characterized by a lower hydrophobicity and a net positive charge of +2, making it one of the most positively charged α-peptides among two-component lantibiotics.[1][2]
Core Amino Acid Sequence of Frcα:
This compound β (Frcβ)
The Frcβ peptide is unique among its class due to the presence of an aspartic acid residue near the C-terminus, which imparts a net negative charge.[1][2]
Core Amino Acid Sequence of Frcβ:
Table 1: Physicochemical Properties of this compound Peptides
| Peptide | Molecular Mass (Da) | Net Charge | Key Features |
| Frcα | 3254.34 | +2 | Low hydrophobicity, highly positive charge. |
| Frcβ | 2472.06 | -1 | Contains a C-terminal aspartic acid residue. |
Antimicrobial Activity
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Two-Component Lantibiotics Against Gram-Positive Bacteria
| Bacterial Species | Typical MIC Range (µg/mL) of other Lantibiotics |
| Staphylococcus aureus | 0.1 - 10 |
| Clostridium difficile | 0.5 - 20 |
| Listeria monocytogenes | 0.2 - 15 |
| Enterococcus faecalis | 1 - 50 |
| Streptococcus mutans | 0.5 - 25 |
Experimental Protocols
The following protocols are based on methodologies described for the isolation and characterization of this compound and other bacteriocins.
Isolation and Purification of this compound
4.1.1. Bacterial Culture and Production
-
Inoculate Bacillus paralicheniformis APC 1576 into an appropriate broth medium (e.g., Tryptone Soya Broth).
-
Incubate the culture at 37°C for 16-18 hours with agitation.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted this compound peptides.
4.1.2. Purification by High-Performance Liquid Chromatography (HPLC)
-
Apply the cell-free supernatant to a C12 Reverse-Phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile (B52724) containing 0.1% trifluoroacetic acid. A typical gradient would be from 5% to 80% acetonitrile over 60 minutes.
-
Collect fractions and perform well diffusion assays against a sensitive indicator strain (e.g., Listeria monocytogenes) to identify the fractions containing the active this compound peptides.
-
Pool the active fractions and subject them to a second round of HPLC for further purification, using a shallower acetonitrile gradient to achieve high purity.
-
Lyophilize the purified fractions to obtain powdered this compound peptides.
Characterization of this compound
4.2.1. Mass Spectrometry
-
Determine the molecular mass of the purified Frcα and Frcβ peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Compare the observed masses with the predicted masses from the gene sequences to confirm the identity of the peptides and to check for post-translational modifications.
4.2.2. Amino Acid Sequencing
-
Perform Edman degradation or tandem mass spectrometry (MS/MS) on the purified peptides to determine their amino acid sequences.
-
Compare the experimentally determined sequences with the sequences deduced from the biosynthetic gene cluster.
Mode of Action and Signaling Pathway
Lantibiotics, including two-component systems, are known to exert their antimicrobial activity by targeting lipid II, an essential precursor in bacterial cell wall biosynthesis.[3][4] The interaction with lipid II leads to the inhibition of peptidoglycan synthesis and the formation of pores in the cell membrane, ultimately causing cell death.
The proposed mechanism for this compound involves the Frcα peptide binding to lipid II, which then acts as a docking molecule for the Frcβ peptide. The synergistic action of both peptides leads to membrane disruption and pore formation.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the proposed mode of action of this compound.
Caption: Proposed mode of action of the two-component lantibiotic, this compound.
Conclusion
This compound represents a promising new antimicrobial agent with a unique structure and potent activity against a range of Gram-positive pathogens. This technical guide has provided a detailed overview of its structure, amino acid sequence, and a framework for its experimental investigation. Further research into its precise MIC values, detailed mechanism of action, and potential for in vivo efficacy is warranted to fully explore its therapeutic potential in an era of growing antibiotic resistance.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Binding of the α-Component of the Lantibiotic Lichenicidin to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity [mdpi.com]
An In-depth Technical Guide to the Unique Properties of Formicin Alpha and Beta Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formicin, a two-component lantibiotic produced by Bacillus paralicheniformis APC 1576, represents a novel antimicrobial agent with significant potential for therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the unique physicochemical and biological properties of its constituent peptides, this compound alpha (α) and this compound beta (β). It details their distinct characteristics, antimicrobial activity, and proposed mechanism of action. Furthermore, this guide outlines established experimental protocols for the characterization of such peptides and visualizes key pathways and workflows to facilitate a deeper understanding for research and development purposes.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates due to their potent activity against a wide range of Gram-positive bacteria.[1][2][3] this compound, a recently identified two-component lantibiotic, exhibits a broad spectrum of inhibition against clinically relevant pathogens, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][3] This guide focuses on the unique attributes of the two active components of this compound, the α and β peptides, which in synergy, are responsible for its antimicrobial efficacy.
Unique Physicochemical Properties
This compound α and β peptides possess distinct characteristics that set them apart from other two-component lantibiotics.
-
This compound Alpha (α): This peptide is distinguished by its reduced hydrophobicity and a notable net positive charge of +2, making it one of the most positively charged α peptides in its class.[1][3] This high positive charge likely plays a crucial role in its initial interaction with the negatively charged bacterial cell envelope.
-
This compound Beta (β): Uniquely among known β peptides of two-component lantibiotics, this compound β carries a net negative charge.[1][3] This is attributed to the presence of an aspartic acid residue within its structure. This unusual negative charge suggests a potential variation in its mode of action compared to other lantibiotics.
Quantitative Data Summary
| Property | This compound Alpha (α) | This compound Beta (β) | Reference |
| Net Charge | +2 | Negative | [1][3] |
| Hydrophobicity | Less hydrophobic than equivalent lantibiotics | Not specified | [1][3] |
| Antimicrobial Spectrum | Active in synergy with this compound β against Gram-positive bacteria including S. aureus, C. difficile, L. monocytogenes | Active in synergy with this compound α against Gram-positive bacteria including S. aureus, C. difficile, L. monocytogenes | [1][3] |
Antimicrobial Activity and Mechanism of Action
The antimicrobial activity of this compound is dependent on the synergistic action of both the α and β peptides. The proposed mechanism of action for two-component lantibiotics involves a sequential process targeting the bacterial cell wall synthesis.
Proposed Signaling Pathway for Antimicrobial Action
The prevailing model for the mode of action of two-component lantibiotics suggests that the α-peptide initiates the process by binding to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall. This binding event is followed by the recruitment of the β-peptide to the α-peptide-Lipid II complex. The formation of this ternary complex is believed to lead to the disruption of the cell membrane, likely through pore formation, which ultimately results in cell death.
Caption: Proposed mechanism of action for this compound alpha and beta peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound peptides. These are generalized protocols based on standard practices in the field.
Purification of this compound Peptides
This protocol describes a general workflow for the purification of bacteriocins from Bacillus species.
Caption: General experimental workflow for the purification of this compound peptides.
Methodology:
-
Bacterial Culture: Bacillus paralicheniformis APC 1576 is cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) under optimal growth conditions.
-
Cell Separation: The culture is centrifuged to pellet the bacterial cells.
-
Supernatant Collection: The supernatant, containing the secreted this compound peptides, is carefully collected.
-
Purification: The supernatant is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity.
-
Fraction Collection: Fractions are collected at regular intervals as they elute from the column.
-
Activity Assay: Each fraction is tested for antimicrobial activity against a sensitive indicator strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus LMG 6901) using a well diffusion assay or a microtiter plate-based assay.
-
Mass Spectrometry: Fractions exhibiting antimicrobial activity are analyzed by MALDI-TOF mass spectrometry to identify those containing peptides with the expected molecular weights of this compound α and β.
-
Lyophilization: The purified, active fractions are pooled and lyophilized to obtain the peptides in a stable, powdered form.
Determination of Minimum Inhibitory Concentration (MIC)
Methodology:
-
Preparation of Peptide Solutions: Lyophilized this compound α and β peptides are reconstituted in a suitable sterile solvent (e.g., sterile water or a buffer) to create stock solutions.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the target bacterial strain (e.g., S. aureus, C. difficile, or L. monocytogenes) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: A two-fold serial dilution of an equimolar mixture of this compound α and β is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth (negative control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere, and time) for the specific bacterial strain.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide mixture that completely inhibits the visible growth of the bacteria.
Analysis of Physicochemical Properties
Hydrophobicity Analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of the peptides on a C18 column during RP-HPLC is indicative of their relative hydrophobicity. Peptides with longer retention times are generally more hydrophobic.
-
Hydrophobicity Index Calculation: The hydrophobicity of a peptide can be quantitatively estimated by calculating a hydrophobicity index based on the contribution of each amino acid residue. Various hydrophobicity scales are available for this purpose.
Charge Determination (Isoelectric Point - pI):
-
Isoelectric Focusing (IEF): This technique separates proteins and peptides based on their isoelectric point in a pH gradient. The pI is the pH at which the net charge of the molecule is zero.
-
In Silico Prediction: The theoretical isoelectric point of the peptides can be calculated based on their amino acid sequence using various online bioinformatics tools.
Interaction with Bacterial Signaling Pathways
The primary mode of action of lantibiotics like this compound is direct bactericidal activity through membrane disruption. However, there is growing interest in how these peptides might also modulate bacterial signaling pathways. While specific studies on this compound's interaction with signaling cascades are not yet available, it is plausible that the membrane stress caused by this compound could trigger bacterial two-component systems or other stress response pathways. Further research is needed to elucidate any such secondary effects.
Conclusion
This compound alpha and beta peptides represent a novel and unique two-component lantibiotic system. Their distinct physicochemical properties, particularly the high positive charge of the α peptide and the unprecedented negative charge of the β peptide, suggest a potentially novel variation of the established lantibiotic mode of action. Their broad-spectrum activity against important Gram-positive pathogens underscores their potential as future therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to further investigate and harness the potential of these fascinating antimicrobial peptides.
References
A Technical Guide to the Identification and Characterization of the Formicin Biosynthetic Gene Cluster
Executive Summary: Formicin A is a C-nucleoside antibiotic with a pyrazolopyrimidine base, exhibiting potent antiviral and cytotoxic properties.[1][2] As an isomer of adenosine, it serves as a powerful inhibitor of adenosine-utilizing enzymes.[1] The elucidation of its biosynthetic pathway is critical for enabling pathway engineering, generating novel analogs, and advancing drug development. This guide provides an in-depth technical overview of the methodologies used to identify, validate, and characterize the this compound biosynthetic gene cluster (for), with a focus on the producing organism Streptomyces kaniharaensis. It includes detailed experimental protocols, structured data tables, and pathway visualizations to support researchers in the field of natural product biosynthesis.
The this compound Biosynthetic Gene Cluster (for)
The biosynthesis of this compound is orchestrated by a dedicated set of genes, collectively known as a biosynthetic gene cluster (BGC). The identified for gene cluster in S. kaniharaensis is responsible for the assembly of the this compound molecule.[1] A unique feature of this cluster is its reliance on an enzyme from primary metabolism, illustrating a fascinating interplay between essential cellular processes and specialized metabolite production.[1]
Gene Composition of the for Cluster
The for cluster contains a suite of genes encoding enzymes homologous to those involved in de novo purine (B94841) biosynthesis, alongside other enzymes required for the unique chemical steps in this compound assembly.[2] Several key genes within the cluster have been characterized through gene deletion and in vitro functional assays.[1]
| Gene | Homolog/Enzyme Family | Putative Function in this compound Biosynthesis | Reference |
| forA | purA-like (Adenylosuccinate synthetase) | Catalyzes the conversion of formycin B 5'-phosphate to an intermediate in the pathway to formycin A 5'-phosphate. | [1] |
| forB | purB-like (Adenylosuccinate lyase) | Catalyzes a subsequent step in the conversion of formycin B 5'-phosphate to formycin A 5'-phosphate. | [1] |
| forC | purC-like (Phosphoribosylaminoimidazole-succinocarboxamide synthetase) | Involved in building the six-membered ring of the pyrazolopyrimidine core. | [1][2] |
| forH | purH-like (bifunctional) | A truncated homolog of PurH, containing only a cyclohydrolase domain. It participates in forming the pyrimidine (B1678525) ring. | [1][2][3] |
| forK | Lysine (B10760008) N6-hydroxylating monooxygenase | Catalyzes the hydroxylation of the ε-amino group of lysine in the early stages of the pathway. | [2][3] |
| forJ | Methionyl-tRNA synthase homolog | Involved in the coupling of lysine to glutamate (B1630785) during the formation of the N-N bond precursor. | [2] |
| forF, forT, forU, forL | Various | Essential for formycin A biosynthesis, as confirmed by gene deletion experiments. | [1] |
Interplay with Primary Metabolism
A critical finding in the study of this compound biosynthesis is that the for gene cluster is functionally incomplete.[1] The enzyme ForH is a truncated version of PurH, possessing only cyclohydrolase activity and lacking the formylase activity required to complete the pyrazolopyrimidine ring.[1][3] This functional gap is filled by the PurH enzyme from the cell's primary de novo purine biosynthesis pathway, which provides the necessary formylase activity.[1] This dependency is a clear example of the intricate links between primary and secondary metabolism.
Caption: Interplay between primary purine and secondary this compound biosynthesis.
Methodologies for Gene Cluster Identification and Validation
Identifying the for BGC requires a combination of genomic library screening, targeted gene disruption, and metabolite analysis.
BGC Identification Workflow
The initial identification of the for cluster was accomplished by constructing and screening a genomic library.[1] Modern approaches often supplement or replace this with genome mining, which uses bioinformatics tools to predict BGCs directly from sequence data.[4][5]
Caption: Experimental workflow for identifying the this compound BGC.
Experimental Protocol 1: Cosmid Library Construction and Screening
This protocol outlines the classical approach used to isolate the for gene cluster.[1]
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is extracted from a culture of S. kaniharaensis.
-
Partial Digestion: The gDNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb).
-
Ligation: The digested gDNA fragments are ligated into a suitable cosmid vector (e.g., SuperCos1) that has been prepared with a compatible restriction enzyme (e.g., BamHI).
-
Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a gigapackaging extract. The resulting phages are used to transduce an E. coli host strain.
-
Library Plating: The transduced E. coli are plated on selective medium to generate a library of colonies, each containing a different cosmid with a unique genomic insert.
-
PCR Screening: The library is screened by PCR. Primers are designed based on the sequences of suspected BGC genes (in this case, homologs of purine biosynthesis genes like purA, purC, and purH).[1]
-
Positive Clone Isolation: Colonies that yield a positive PCR result are isolated, and the cosmid DNA is purified for sequencing and further analysis.
Functional Validation by Gene Deletion
To confirm the role of the candidate BGC, targeted gene deletions are performed in the native producer. The resulting mutants are analyzed for changes in formycin production. The abolition or significant reduction of the target metabolite in a mutant strain provides strong evidence for the gene's involvement.[1]
| Gene Deletion Mutant | Effect on Formycin A Production | Reference |
| ΔforC | Not specified, but part of essential pathway | [1] |
| ΔforH | Significantly suppressed | [1] |
| ΔforU | Abolished | [1] |
| ΔforF | Abolished | [1] |
| ΔforT | Abolished | [1] |
| ΔforL | Production maintained (likely not essential) | [1] |
Elucidating the this compound Biosynthetic Pathway
With the BGC identified, the next step is to delineate the specific chemical transformations that lead to the final product. This involves a combination of bioinformatic prediction, in vitro enzyme assays, and analysis of pathway intermediates.
Caption: Proposed biosynthetic pathway for this compound A.
Experimental Protocol 2: Heterologous Expression in Aspergillus nidulans
When the native producer is genetically intractable or difficult to cultivate, heterologous expression is a powerful alternative for BGC characterization and compound production.[6][7] This protocol describes the use of episomal vectors in the fungal host Aspergillus nidulans.[6]
-
Vector Construction: The entire for BGC or sub-clusters are cloned into AMA1-based pYFAC vectors. These vectors support high transformation efficiency and episomal maintenance in A. nidulans.[6][7] Cloning can be achieved via yeast-based recombination (e.g., TAR cloning).
-
Protoplast Preparation: Mycelia from an actively growing culture of A. nidulans are harvested. The cell walls are digested using an enzymatic cocktail (e.g., Glucanex) to generate protoplasts.
-
Transformation: The pYFAC vectors carrying the BGC are introduced into the prepared protoplasts using a PEG-calcium mediated transformation method.
-
Selection and Cultivation: Transformed protoplasts are plated on selective regeneration medium. Resulting colonies are transferred to a suitable production medium to induce the expression of the heterologous genes.
-
Metabolite Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by HPLC and mass spectrometry (MS) to detect the production of this compound or pathway intermediates.
Experimental Protocol 3: Isolation and Characterization of this compound
This protocol provides a general framework for purifying this compound from a culture extract for structural confirmation and bioactivity testing.
-
Extraction: The fermentation broth (or heterologous expression culture) is centrifuged to separate the supernatant and mycelia. The supernatant is extracted with a solvent like ethyl acetate (B1210297).[8]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel. A solvent gradient (e.g., from hexane (B92381) to ethyl acetate to methanol) is used to elute fractions of increasing polarity.
-
Bioassay-Guided Fractionation (Optional): Fractions are tested for the desired biological activity (e.g., antimicrobial or antiviral). Active fractions are selected for further purification.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using preparative or semi-preparative HPLC, often with a C18 reverse-phase column.[9]
-
Structural Elucidation: The purity of the isolated compound is confirmed by analytical HPLC. Its chemical structure is determined using spectroscopic methods, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
References
- 1. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]
- 4. Identification of Natural Product Biosynthetic Gene Clusters from Bacterial Genomic Data | Springer Nature Experiments [experiments.springernature.com]
- 5. floraandfona.org.in [floraandfona.org.in]
- 6. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors | Springer Nature Experiments [experiments.springernature.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Formicin Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formicin is a novel, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576, a bacterium isolated from the intestine of a mackerel.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against Gram-positive bacteria. This compound exhibits broad-spectrum inhibitory activity against a range of clinically significant pathogens, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1] Its unique structural features, particularly the distinct properties of its two constituent peptides, FomA and FomB, suggest a nuanced mode of action that involves a synergistic interaction at the bacterial cell envelope. This document details the proposed mechanism, summarizes the quantitative antimicrobial efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.
Introduction to this compound: A Novel Two-Component Lantibiotic
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. This compound is distinguished as a two-component lantibiotic, requiring the synergistic action of two distinct peptides, FomA (the α-peptide) and FomB (the β-peptide), for its antimicrobial activity.
Several unique characteristics of the this compound peptides suggest a potentially novel variation in the mode of action for this class of bacteriocins. The FomA peptide is notably less hydrophobic than other equivalent lantibiotic α-peptides and possesses a charge of +2, making it one of the most positively charged α-peptides identified.[1] Conversely, the FomB peptide is unique in that it carries a negative charge due to an aspartic acid residue at its C-terminus.[1] This combination of a highly cationic α-peptide and an anionic β-peptide is a distinctive feature of this compound.
Core Mechanism of Action: A Synergistic Assault on the Bacterial Cell Envelope
The proposed mechanism of action for this compound against Gram-positive bacteria is a two-step process that culminates in the disruption of the bacterial cell membrane, leading to cell death. This model is based on the established mechanisms of other two-component lantibiotics and the unique properties of the this compound peptides.
Step 1: Initial Binding of FomA to the Bacterial Cell Membrane
The highly cationic nature of the FomA peptide facilitates its initial electrostatic attraction to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids and the phospholipid head groups of the cell membrane. It is hypothesized that FomA then interacts with Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This interaction serves to anchor FomA at the cell surface, effectively "docking" it to the membrane.
Step 2: Recruitment of FomB and Pore Formation
Following the binding of FomA to the cell membrane, it is proposed that a conformational change occurs, enabling the recruitment of the FomB peptide. The synergistic interaction between the FomA-Lipid II complex and the FomB peptide leads to the formation of a transmembrane pore. The insertion of this peptide complex into the membrane disrupts its integrity, leading to the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death.
Quantitative Data: Antimicrobial Spectrum of this compound
The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive bacteria. The following table summarizes the reported MIC values.
| Target Microorganism | Strain | MIC (µM) |
| Listeria monocytogenes | NCTC 11994 | 0.78 |
| Staphylococcus aureus | NCTC 6571 | 1.56 |
| Enterococcus faecium | NCTC 7171 | 3.13 |
| Enterococcus faecalis | NCTC 775 | 6.25 |
| Streptococcus mutans | NCTC 10449 | 1.56 |
| Clostridium difficile | NCTC 11209 | 0.78 |
| Bacillus cereus | NCTC 11145 | 1.56 |
Data extracted from Collins et al., 2016.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments used to characterize the antimicrobial activity of this compound.
Well-Diffusion Assay for Antimicrobial Activity
This assay is a qualitative method used to screen for antimicrobial activity of a producer strain or a purified compound.
Protocol:
-
Preparation of Indicator Lawn: A susceptible indicator strain is grown to mid-exponential phase in an appropriate broth medium (e.g., Tryptic Soy Broth or Brain Heart Infusion Broth). The culture is then diluted to a standardized optical density (e.g., OD600 of 0.1) and used to inoculate molten agar (B569324) (e.g., Tryptic Soy Agar or Brain Heart Infusion Agar) at a ratio of 1:100 (v/v). The inoculated agar is then poured into sterile petri dishes and allowed to solidify.
-
Well Formation: Once the agar has solidified, sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer or a pipette tip.
-
Sample Application: A defined volume (e.g., 50-100 µl) of the test sample (e.g., cell-free supernatant of the producer strain or a purified solution of this compound) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The plates are examined for a clear zone of no growth around the wells. The diameter of this zone of inhibition is measured to determine the extent of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used for this purpose.
Protocol:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the purified this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The target bacterial strain is grown to the mid-exponential phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/ml) in the same broth medium.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A positive control well (containing only the bacterial suspension and broth) and a negative control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
Formicin: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin is a novel two-component lantibiotic produced by the bacterium Bacillus paralicheniformis APC 1576, originally isolated from the intestine of a mackerel.[1][2] As a member of the class I bacteriocins, this compound exhibits a broad spectrum of activity against a variety of Gram-positive bacteria, including several clinically significant pathogens known for their resistance to conventional antibiotics.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Data Presentation: Antimicrobial Spectrum of this compound
The antimicrobial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of this compound against a range of Gram-positive bacteria.
| Target Microorganism | MIC (µM) |
| Listeria monocytogenes | 1.2 |
| Staphylococcus aureus | 2.5 |
| Clostridium difficile | 2.5 |
| Enterococcus faecium | 2.5 |
| Streptococcus mutans | 5.0 |
| Bacillus cereus | 1.2 |
Data extracted from Collins et al., 2016. The MIC values were determined using a broth microdilution method.
Mechanism of Action: A Two-Component System
This compound, like other two-component lantibiotics, employs a synergistic mechanism of action involving two distinct peptides, designated this compound α and this compound β. The currently accepted model suggests a sequential process targeting the bacterial cell envelope:
-
Lipid II Binding: The this compound α peptide initiates the antimicrobial action by binding to Lipid II, a crucial precursor molecule in the bacterial cell wall biosynthesis pathway. This interaction effectively sequesters Lipid II, thereby inhibiting the proper formation of the peptidoglycan layer.
-
Pore Formation: Following the binding of this compound α to Lipid II, the this compound β peptide is recruited to the complex. This interaction is thought to induce a conformational change, leading to the insertion of the complex into the cell membrane and the subsequent formation of a pore. This pore disrupts the membrane potential and allows for the leakage of essential ions and metabolites, ultimately leading to cell death.
Mandatory Visualizations
Signaling Pathway of this compound's Antimicrobial Action```dot
Caption: General workflow for the purification of this compound from B. paralicheniformis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Bacterial Inoculum:
- A single colony of the target Gram-positive bacterium is inoculated into a suitable broth medium (e.g., Brain Heart Infusion broth).
- The culture is incubated at the optimal temperature and conditions for the specific strain until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted in fresh broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of this compound Dilutions:
- A stock solution of purified this compound is prepared in a suitable solvent (e.g., sterile deionized water).
- A series of two-fold dilutions of the this compound stock solution is prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 50 µL.
3. Inoculation and Incubation:
- An equal volume (50 µL) of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
- Positive (bacteria and broth, no this compound) and negative (broth only) controls are included on each plate.
- The plate is incubated at the optimal temperature for the bacterial strain for 18-24 hours.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Purification of this compound from Bacillus paralicheniformis APC 1576
This protocol outlines a general procedure for the isolation and purification of this compound.
1. Bacterial Culture and Supernatant Collection:
- Bacillus paralicheniformis APC 1576 is cultured in a large volume of appropriate production medium under optimal conditions to maximize this compound production.
- The culture is then centrifuged at high speed to pellet the bacterial cells.
- The resulting supernatant, containing the secreted this compound, is carefully collected.
2. Cation Exchange Chromatography:
- The cell-free supernatant is loaded onto a cation exchange chromatography column.
- The column is washed with a low-salt buffer to remove unbound proteins and other molecules.
- This compound is then eluted from the column using a salt gradient.
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- The fractions collected from the cation exchange chromatography that show antimicrobial activity are pooled and subjected to further purification by RP-HPLC.
- A C18 column is typically used, and the peptides are eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA).
4. Fraction Analysis:
- Fractions are collected throughout the RP-HPLC run and are assayed for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).
- The active fractions are then analyzed by mass spectrometry to confirm the presence and purity of the this compound α and β peptides.
Conclusion
This compound represents a promising antimicrobial peptide with potent activity against a range of clinically relevant Gram-positive pathogens. Its unique two-component mechanism of action, targeting the essential cell wall precursor Lipid II, makes it an attractive candidate for further drug development, particularly in an era of increasing antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working to further elucidate the therapeutic potential of this novel lantibiotic.
References
The Role of Formicin in Microbial Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formicin is a novel, two-component lantibiotic bacteriocin (B1578144) produced by the marine bacterium Bacillus paralicheniformis APC 1576.[1][2][3] This potent antimicrobial peptide exhibits a broad spectrum of activity against a range of Gram-positive bacteria, including clinically significant pathogens.[1][3] Its unique structural features and potent inhibitory activity make it a compelling candidate for further investigation in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in microbial antagonism, its biochemical characteristics, and the experimental methodologies used for its characterization.
Introduction to this compound and its Microbial Antagonism
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that inhibit the growth of other, typically closely related, bacterial species.[1][3] Lantibiotics are a class of bacteriocins characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular ring structures.[1][3] this compound, isolated from Bacillus paralicheniformis APC 1576, a strain originally sourced from the intestine of a mackerel, is a recently discovered two-component lantibiotic.[1][3]
The antimicrobial activity of this compound is synergistic, requiring the presence of two distinct peptides, designated Frcα and Frcβ.[4] While the Frcα peptide alone shows some antimicrobial activity, the combination with the Frcβ peptide is necessary for its full and potent effect.[4] This synergistic action is a hallmark of two-component lantibiotics and contributes to its efficacy in microbial antagonism. This compound's ability to inhibit a wide array of Gram-positive pathogens, such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes, underscores its potential as a therapeutic agent.[1][3]
Biochemical and Genetic Characteristics of this compound
This compound possesses unique biochemical properties that distinguish it from other two-component lantibiotics. The Frcα peptide is noted for being less hydrophobic and one of the most positively charged α-peptides in its class, with a net charge of +2.[1][3] Conversely, the Frcβ peptide is unique in having a negative charge due to an aspartic acid residue near its C-terminus.[1][3] These distinct charge characteristics may influence its mode of action and interaction with target cell membranes.
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster, or operon, within the genome of Bacillus paralicheniformis APC 1576.[1][3] This operon contains the structural genes encoding the precursor peptides for Frcα and Frcβ, as well as genes responsible for their post-translational modification, transport out of the cell, and immunity for the producing cell.[1][3]
Quantitative Data on Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values from a comprehensive panel of organisms are detailed in the primary literature, this guide summarizes the known spectrum of activity. The purified this compound peptides have demonstrated inhibitory activity against a significant number of Gram-positive bacteria.[4]
| Target Organism Class/Genus | Activity | Notable Pathogens Inhibited |
| Lactobacilli | Broadly Active | Multiple species |
| Enterococci | Broadly Active | Multiple species |
| Staphylococci | Active | Staphylococcus aureus |
| Clostridia | Active | Clostridium difficile |
| Listeria | Active | Listeria monocytogenes |
| Bacilli | Active | Bacillus subtilis |
| Streptococci | Active | Streptococcus mutans |
This table provides a qualitative summary of this compound's antimicrobial spectrum based on available literature. For precise MIC values, refer to Collins et al., 2016.[1]
Experimental Protocols
The following sections outline the general methodologies employed in the isolation, purification, and characterization of this compound. These protocols are based on established techniques for bacteriocin research and are adapted from the methodologies described in the primary literature on this compound.[5]
Isolation and Culturing of the Producing Organism
-
Strain Isolation: Bacillus paralicheniformis APC 1576 was isolated from the intestinal contents of a mackerel.[1][3] Samples are typically serially diluted and plated on appropriate growth media.
-
Culture Conditions: The strain is cultured in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, and incubated at an optimal temperature (e.g., 37°C) for a sufficient period (e.g., 18-24 hours) to allow for robust growth and bacteriocin production.[4]
Purification of this compound Peptides
-
Cell-Free Supernatant Preparation: After incubation, the bacterial culture is centrifuged to pellet the cells. The resulting supernatant, which contains the secreted this compound peptides, is collected.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The bacteriocin is often precipitated from the cell-free supernatant by the gradual addition of ammonium sulfate to a high saturation level (e.g., 40-60%), followed by incubation at 4°C and subsequent centrifugation.
-
Hydrophobic Interaction Chromatography: The precipitated material is resuspended in a suitable buffer and applied to a hydrophobic interaction column (e.g., Amberlite XAD-16). The column is washed, and the active fractions are eluted with a high concentration of an organic solvent like ethanol.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fractions are further purified by RP-HPLC using a C12 or C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid) is used to separate the Frcα and Frcβ peptides. Fractions are collected and assayed for antimicrobial activity.
Antimicrobial Susceptibility Testing
-
Well Diffusion Assay: This method is used for qualitatively assessing the antimicrobial activity of fractions during purification and for determining the spectrum of inhibition.
-
An agar (B569324) plate is overlaid with a soft agar seeded with a sensitive indicator microorganism (e.g., Lactobacillus delbrueckii subsp. bulgaricus LMG 6901).[6]
-
Wells are cut into the agar, and aliquots of the samples to be tested are placed in the wells.
-
The plates are incubated, and the presence of a clear zone of inhibition around a well indicates antimicrobial activity.
-
-
Broth Microdilution Assay for MIC Determination: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of the purified this compound peptides.
-
Serial twofold dilutions of the purified this compound (both individual peptides and in combination) are prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target bacterium is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Visualizations
Logical Relationship of this compound's Role in Microbial Antagonism
Caption: Logical flow of this compound's role in microbial antagonism.
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for this compound characterization.
Putative this compound Biosynthetic Gene Clusterdot
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
The Dual Nature of Formicin: A Technical Guide to its Natural Functions
Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The term "formicin" refers to two distinct natural products with significant antimicrobial properties, a fact that can lead to considerable confusion in scientific literature. This technical guide provides an in-depth analysis of both molecules: the two-component lantibiotic bacteriocin (B1578144) produced by Bacillus paralicheniformis and the nucleoside antibiotic formycin A produced by Streptomyces species. This document elucidates their respective natural functions, mechanisms of action, biosynthetic pathways, and ecological roles. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers in drug discovery and microbiology.
Introduction: Clarifying the "this compound" Nomenclature
The name "this compound" is applied to two fundamentally different antimicrobial compounds, distinguished by their producing organisms, chemical structures, and mechanisms of action.
-
This compound (Bacteriocin): A two-component lantibiotic peptide produced by the bacterium Bacillus paralicheniformis APC 1576.[1][2] Its natural function is to inhibit the growth of competing Gram-positive bacteria.[1]
-
Formycin A (Nucleoside Antibiotic): A C-nucleoside analog of adenosine (B11128), produced by actinomycetes such as Streptomyces kaniharaensis and Nocardia interforma. Its antimicrobial and antiviral activities stem from its ability to inhibit essential enzymes in purine (B94841) metabolism.
This guide will address each molecule separately to provide a clear and detailed overview of their biological significance.
This compound: The Lantibiotic Bacteriocin
This compound, produced by Bacillus paralicheniformis APC 1576, is a novel two-component lantibiotic.[1] This bacterium was originally isolated from the intestine of a mackerel, suggesting that the natural function of this compound is to mediate microbial competition within this complex ecological niche.[1][3]
Natural Function and Antimicrobial Spectrum
The primary natural function of this compound is to inhibit the growth of other Gram-positive bacteria.[1] This provides the producing organism, B. paralicheniformis, with a competitive advantage for resources and space within its environment. This compound exhibits a broad spectrum of activity against many clinically relevant pathogens.[1][4]
Table 1: Antimicrobial Spectrum of the Lantibiotic this compound
| Target Organism | Activity Noted |
| Staphylococcus aureus | Inhibitory |
| Clostridium difficile | Inhibitory |
| Listeria monocytogenes | Inhibitory |
| Streptococcus mutans | Inhibitory |
| Various Enterococcus species | Inhibitory |
| Various Clostridia species | Inhibitory |
Mechanism of Action
As a two-component lantibiotic, this compound's mechanism of action is believed to be synergistic, requiring the presence of both its constituent peptides, this compound α and this compound β.[1] While the precise mechanism for this compound has not been detailed, it is proposed to follow the model of other two-component lantibiotics. This involves a dual action of inhibiting cell wall synthesis and forming pores in the target cell membrane.
The proposed mechanism involves:
-
Lipid II Binding: One of the this compound peptides likely binds to Lipid II, a crucial precursor in the biosynthesis of peptidoglycan.
-
Complex Formation: This initial binding facilitates the recruitment of the second this compound peptide.
-
Inhibition and Pore Formation: The resulting complex both obstructs the use of Lipid II in cell wall construction and creates pores in the cell membrane, leading to cell death.
Biosynthesis and Genetic Organization
This compound is ribosomally synthesized and undergoes post-translational modifications to form its mature structure, which includes characteristic lanthionine (B1674491) bridges.[1] The genes responsible for its production are organized in a biosynthetic gene cluster (operon).[1]
Caption: Genetic organization of the this compound lantibiotic operon.
Experimental Protocols
A general three-step purification protocol is effective for two-component lantibiotics like this compound.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Culture B. paralicheniformis APC 1576 in an appropriate broth medium (e.g., BHI) at 37°C.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Slowly add ammonium sulfate to the supernatant to a final saturation of 40-60%, while stirring at 4°C.
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge to collect the precipitate and resuspend it in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).
-
-
Cation-Exchange Chromatography:
-
Load the resuspended precipitate onto a cation-exchange column (e.g., SP Sepharose).
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
-
Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the cation-exchange step.
-
Load the pooled fractions onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) containing 0.1% trifluoroacetic acid.
-
Monitor the elution at 220 nm and collect peaks.
-
The two this compound peptides will likely elute in separate fractions.
-
Confirm the identity of the purified peptides by mass spectrometry.
-
Formycin A: The Nucleoside Antibiotic
Formycin A is a C-nucleoside antibiotic that functions as a structural analog of adenosine. Its natural function is likely to inhibit competing microorganisms in the soil environment where its producing organisms, such as Streptomyces kaniharaensis, reside.
Natural Function and Enzyme Inhibition
Formycin A exerts its biological effects by acting as a potent inhibitor of enzymes that utilize adenosine or its derivatives as substrates. This inhibition disrupts crucial metabolic pathways, such as purine salvage and nucleic acid synthesis.
Table 2: Quantitative Data on Formycin A and Analog Inhibition
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant/Activity |
| Formycin B | Purine Nucleoside Phosphorylase (PNP) | Calf Spleen | K_i = 100 µM |
| N(6)-methylformycin A | Purine Nucleoside Phosphorylase (PNP) | E. coli | K_d = 46 ± 5 µM |
| Formycin A | HIV-1 | In vitro | EC_50 = 10 µM |
Source:[6]
Mechanism of Action
As an adenosine analog, formycin A, once phosphorylated within the cell, can interfere with cellular processes in several ways:
-
Enzyme Inhibition: Formycin A triphosphate can inhibit enzymes such as AMP nucleosidase and purine nucleoside phosphorylase (PNP).
-
RNA Incorporation: It can be incorporated into growing RNA chains, leading to termination or dysfunctional RNA molecules. This is a key mechanism of its toxicity against Leishmania parasites.
Caption: Mechanism of action of Formycin A in a target cell.
Biosynthesis
The biosynthesis of formycin A is complex and involves a dedicated gene cluster (for genes). A key feature of this pathway is its interplay with the primary de novo purine biosynthesis pathway.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. cdstest.net [cdstest.net]
Methodological & Application
Application Notes and Protocols for the Purification of Formicin from Bacillus paralicheniformis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin is a novel, broad-spectrum, two-component lantibiotic produced by the bacterium Bacillus paralicheniformis APC 1576.[1][2][3] As a member of the class I bacteriocins, this compound exhibits potent antimicrobial activity against a range of Gram-positive pathogens, including clinically relevant species such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2][3] Its unique physicochemical properties, including a highly positively charged α-peptide and a negatively charged β-peptide, present specific considerations for its purification.[1][2] These application notes provide a detailed protocol for the purification of this compound from B. paralicheniformis culture, intended to guide researchers in obtaining a high-purity product for further characterization and development.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for designing an effective purification strategy.
| Property | This compound α-peptide | This compound β-peptide | Reference |
| Charge | Highly positive (+2) | Negative | [1][2] |
| Hydrophobicity | Less hydrophobic than equivalent lantibiotics | - | [1][2] |
| Class | Two-component lantibiotic (Class I bacteriocin) | Two-component lantibiotic (Class I bacteriocin) | [1][2][3] |
Experimental Protocols
This protocol outlines a multi-step process for the purification of this compound, beginning with the cultivation of B. paralicheniformis and culminating in a highly purified and active bacteriocin (B1578144).
Part 1: Cultivation and Crude Extract Preparation
1.1. Bacterial Strain and Culture Conditions:
-
Strain: Bacillus paralicheniformis APC 1576.
-
Growth Medium: Tryptic Soy Broth (TSB) or a similar nutrient-rich medium. Optimal growth conditions for B. paralicheniformis are at a pH of 7.0-8.0 and a temperature range of 15-60°C.[4] For practical purposes, incubation at 30-37°C is recommended.[5][6]
-
Inoculation and Incubation: Inoculate 1 L of sterile TSB with a 1% (v/v) overnight culture of B. paralicheniformis. Incubate for 36-60 hours at 37°C with shaking to ensure adequate aeration and bacteriocin production.[5][6]
1.2. Harvesting the Supernatant:
-
Following incubation, centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the bacterial cells.[5][6]
-
Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
1.3. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
While gently stirring the supernatant on ice, slowly add ammonium sulfate to achieve 70-80% saturation.[5][6] This will precipitate the this compound and other proteins.
-
Continue stirring at 4°C for at least 4 hours, or preferably overnight, to ensure complete precipitation.[6]
-
Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C. Discard the supernatant and retain the protein pellet.[7]
1.4. Dialysis:
-
Resuspend the pellet in a minimal volume of a suitable buffer, such as 10 mM Tris-HCl, pH 8.0.[5]
-
Transfer the resuspended pellet to a dialysis tubing with an appropriate molecular weight cut-off (e.g., 6-8 kDa) and dialyze against the same buffer at 4°C for 12-24 hours, with several buffer changes to remove residual ammonium sulfate.[5] The resulting solution is the crude this compound extract.
Part 2: Chromatographic Purification
2.1. Ion-Exchange Chromatography (IEX):
-
Rationale: Given the highly positive charge of the this compound α-peptide, cation-exchange chromatography is a suitable initial purification step.[1][2]
-
Column: A cation-exchange column, such as a HiTrap SP HP column.
-
Buffers:
-
Binding Buffer (A): 20 mM MES, pH 6.0
-
Elution Buffer (B): 20 mM MES, pH 6.0 + 1 M NaCl
-
-
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Load the dialyzed crude extract onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound peptides with a linear gradient of 0-100% Elution Buffer.
-
Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).
-
2.2. Gel Filtration Chromatography (Size-Exclusion):
-
Rationale: To separate this compound from proteins of different molecular weights.
-
Column: A Sephacryl S-200 HR or similar gel filtration column.[5]
-
Mobile Phase: A buffer such as 50 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Procedure:
-
Pool the active fractions from the IEX step and concentrate them if necessary.
-
Equilibrate the gel filtration column with the mobile phase.
-
Load the concentrated, active fraction onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and test for antimicrobial activity.
-
2.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Rationale: A final polishing step to achieve high purity, separating based on hydrophobicity.[7][8]
-
Column: A C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Procedure:
-
Pool and filter the active fractions from the gel filtration step.
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample and elute with a linear gradient of increasing Solvent B concentration.
-
Monitor the eluate at 220 nm and 280 nm.
-
Collect peaks and determine their antimicrobial activity. The pure this compound peptides should elute as distinct peaks.
-
Data Presentation
The following table provides a hypothetical purification summary for this compound, illustrating the expected outcomes at each step. Actual values will vary depending on experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Purification Fold | Yield (%) |
| Cell-Free Supernatant | 1500 | 50,000 | 33.3 | 1 | 100 |
| Ammonium Sulfate Ppt. | 150 | 28,000 | 186.7 | 5.6 | 56 |
| Ion-Exchange Chrom. | 30 | 20,000 | 666.7 | 20.0 | 40 |
| Gel Filtration Chrom. | 8 | 15,000 | 1875 | 56.3 | 30 |
| RP-HPLC | 1.5 | 10,000 | 6666.7 | 200.2 | 20 |
AU (Activity Units) are determined by a suitable antimicrobial assay.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of a Bacteriocin from the Newly Isolated Bacillus subtilis HD15 with Inhibitory Effects against Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Formicin Peptides: A Detailed Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the methods for synthesizing formicin peptides, a novel two-component lantibiotic with significant antimicrobial potential. This compound, produced by Bacillus paralicheniformis, consists of two distinct peptides, this compound α (Frcα) and this compound β (Frcβ), which act synergistically against a range of Gram-positive pathogens.[1][2] This guide details both chemical and chemoenzymatic approaches to this compound synthesis, providing theoretical frameworks and practical protocols.
Introduction to this compound Peptides
This compound is a member of the class I bacteriocins, specifically a two-component lantibiotic.[1][2] These peptides are characterized by the presence of post-translationally modified amino acids, namely lanthionine (B1674491) and methyllanthionine bridges, which are crucial for their structure and biological activity.[1][2] The this compound α peptide is noted for being less hydrophobic and more positively charged than many other lantibiotics, while the β peptide is unique in possessing a negative charge due to an aspartic acid residue near the C-terminus.[1][2]
Core Peptide Sequences:
Based on genomic analysis of the producing organism, the predicted core peptide sequences of the this compound peptides are as follows[3]:
-
This compound α (Frcα): GWKCSKTCGCACTGCKCSCTC
-
This compound β (Frcβ): WCGCSCTPCACDGCA
These sequences provide the blueprint for the synthetic strategies outlined below.
Methods for this compound Peptide Synthesis
The synthesis of lantibiotics like this compound presents unique challenges due to the presence of thioether bridges. Two primary strategies are employed: total chemical synthesis and a chemoenzymatic approach.
Total Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Total chemical synthesis offers precise control over the peptide sequence and the introduction of non-natural amino acids. For lantibiotics, this typically involves the synthesis of a linear peptide chain on a solid support, followed by the formation of the characteristic lanthionine bridges.
Workflow for Solid-Phase Synthesis of this compound Peptides:
References
Application Notes and Protocols for Formicin Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various bacterial strains to formicin, a novel two-component lantibiotic. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.
Introduction to this compound
This compound is a broad-spectrum, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2] It exhibits potent antimicrobial activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2][3] As a two-component lantibiotic, this compound's antimicrobial action relies on the synergistic effect of two distinct peptides, designated ForA and ForB.
Mechanism of Action
The precise signaling pathway of this compound is still under investigation, but its mechanism is understood to be analogous to other two-component lantibiotics. The process involves a targeted disruption of the bacterial cell envelope. The ForA peptide likely binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This initial binding event facilitates the recruitment of the ForB peptide, leading to the formation of pores in the cell membrane and the inhibition of peptidoglycan synthesis. This dual action results in rapid cell death.
References
Application Notes and Protocols: Agar Well Diffusion Assay for Formicin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the agar (B569324) well diffusion assay to assess the antimicrobial activity of formicin, a two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2][3] This document outlines the experimental procedure, data interpretation, and the underlying mechanism of action of this potent antimicrobial peptide.
Introduction to this compound
This compound is a novel, broad-spectrum, two-component lantibiotic that demonstrates significant inhibitory activity against a range of Gram-positive pathogens.[1][2][3] Notably, it is effective against clinically relevant species such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2][3] As a lantibiotic, its structure contains characteristic lanthionine (B1674491) and methyllanthionine bridges. This compound is unique among two-peptide lantibiotics; its alpha peptide is highly positively charged and less hydrophobic, while its beta peptide possesses a negative charge, suggesting a potentially novel mode of action.[1][2][3]
Principle of the Agar Well Diffusion Assay
The agar well diffusion assay is a widely used and cost-effective method for determining the antimicrobial activity of a substance.[4] The assay relies on the diffusion of the antimicrobial agent from a well, punched into an agar plate previously inoculated with a target microorganism. The antimicrobial agent creates a concentration gradient in the agar. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Data Presentation
Table 1: Antimicrobial Spectrum of this compound
| Target Microorganism | Reported Activity |
| Staphylococcus aureus | Active[1][2][3] |
| Clostridium difficile | Active[1][2][3] |
| Listeria monocytogenes | Active[1][2][3] |
| Enterococcus species | Active[2] |
| Streptococcus mutans | Active[2] |
Table 2: Expected Qualitative Results of Agar Well Diffusion Assay for this compound
| This compound Concentration | Expected Zone of Inhibition against Susceptible Gram-Positive Bacteria |
| High | Large, clear zone of inhibition |
| Medium | Moderate, clear zone of inhibition |
| Low | Small, clear zone of inhibition |
| Negative Control (e.g., buffer) | No zone of inhibition |
Experimental Protocols
This section provides a detailed methodology for performing the agar well diffusion assay to determine the antimicrobial activity of this compound.
Materials
-
Purified this compound (both α and β peptides)
-
Target Gram-positive microorganisms (e.g., Staphylococcus aureus, Clostridium difficile, Listeria monocytogenes)
-
Appropriate growth media (e.g., Mueller-Hinton Agar for S. aureus and L. monocytogenes, Brain Heart Infusion Agar for C. difficile)
-
Sterile petri dishes
-
Sterile swabs
-
Micropipettes and sterile tips
-
Sterile cork borer or hollow punch (6-8 mm diameter)
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Sterile buffer or solvent for this compound dilution
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (sterile buffer or solvent)
Methodology
-
Preparation of Inoculum:
-
From a fresh culture of the target microorganism, prepare a suspension in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum suspension, ensuring it is fully saturated.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the entire surface of the agar plate with the swab to ensure a uniform lawn of bacterial growth. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.
-
Allow the plates to dry for a few minutes with the lids slightly ajar in a sterile environment.
-
-
Creation of Wells:
-
Using a sterile cork borer, aseptically punch uniform wells (6-8 mm in diameter) into the inoculated agar.
-
Carefully remove the agar plugs from the wells.
-
-
Application of this compound and Controls:
-
Prepare serial dilutions of purified this compound in a sterile buffer.
-
Pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into a corresponding well.
-
In separate wells, add the positive control antibiotic and the negative control.
-
Allow the plates to sit at room temperature for a period (e.g., 1-2 hours) to permit diffusion of the substances into the agar before bacterial growth begins.
-
-
Incubation:
-
Invert the petri dishes and incubate them under appropriate conditions for the target microorganism (e.g., 37°C for 18-24 hours for S. aureus and L. monocytogenes; anaerobic conditions at 37°C for 24-48 hours for C. difficile).
-
-
Measurement and Interpretation of Results:
-
Following incubation, observe the plates for the presence of clear zones of inhibition around the wells.
-
Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.
-
The absence of a zone of inhibition indicates that the microorganism is resistant to the substance at that concentration.
-
A larger diameter of the zone of inhibition corresponds to a higher level of antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the agar well diffusion assay.
Proposed Mechanism of Action for this compound
As a two-component lantibiotic, this compound is proposed to act synergistically to disrupt the bacterial cell envelope. The mechanism involves binding to Lipid II, a precursor molecule in cell wall synthesis, and subsequent pore formation in the cell membrane.
Caption: Proposed mechanism of action for the two-component lantibiotic this compound.
References
Determining the Minimum Inhibitory Concentration (MIC) of Formicin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formicin is a novel two-component lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides.[1][2][3] Produced by Bacillus paralicheniformis, this compound exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Clostridioides difficile.[1][3][4] As a two-component lantibiotic, this compound's antimicrobial activity relies on the synergistic action of two distinct peptides, typically designated as an α-peptide and a β-peptide.[2][5] The unique characteristics of this compound, including a less hydrophobic α-peptide and a negatively charged β-peptide, suggest a potentially novel mode of action and highlight its potential as a therapeutic agent.[3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6] This method involves preparing a series of two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After an incubation period, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of this compound that prevents turbidity.
Data Presentation
The following table summarizes hypothetical MIC values of this compound against common Gram-positive pathogens.
| Target Organism | ATCC Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 4 | 1 | 2 |
| Staphylococcus aureus (MRSA) | 43300 | 1 - 8 | 2 | 4 |
| Enterococcus faecalis | 29212 | 2 - 16 | 4 | 8 |
| Listeria monocytogenes | 19115 | 0.25 - 2 | 0.5 | 1 |
| Clostridioides difficile | 9689 | 1 - 8 | 2 | 4 |
Note: These values are for illustrative purposes only and may not represent the actual MIC values of this compound.
Experimental Protocols
This protocol is based on the CLSI M07-A10 guidelines for broth microdilution.[7][8]
Materials and Reagents
-
This compound (lyophilized powder)
-
Target Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton II Broth (MHIIB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Incubator (35 ± 2°C)
-
Vortex mixer
Preparation of Reagents
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the lyophilized this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water or a buffer recommended by the supplier) to a final concentration of 1 mg/mL. The solubility of this compound should be empirically determined, and if necessary, a small amount of a co-solvent like DMSO can be used, ensuring the final concentration in the assay does not exceed levels that affect bacterial growth.
-
Vortex gently to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared aseptically.
-
Store the stock solution in aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the target bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or MHIIB.
-
Vortex the tube to create a homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by measuring the optical density (OD) at 625 nm (typically OD = 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in MHIIB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
-
Broth Microdilution Assay
-
Plate Setup: Add 100 µL of sterile MHIIB to all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 100 µL of the this compound stock solution (e.g., 1 mg/mL) to the first well of each row to be tested. This will result in an initial concentration of 500 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no this compound).
-
The twelfth well will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the final bacterial inoculum (5 x 10⁶ CFU/mL) to each well from 1 to 11. This will result in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control wells.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The sterility control (well 12) should show no growth.
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
References
- 1. Antimicrobial mechanism of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Thusin, a Novel Two-Component Lantibiotic with Potent Antimicrobial Activity against Several Gram-Positive Pathogens [frontiersin.org]
- 3. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lantibiotics: mode of action, biosynthesis and bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for the Cloning and Expression of the Formicin Gene Cluster
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "formicin" refers to two distinct classes of antimicrobial compounds produced by different bacterial genera. The first is a series of polyketide antibiotics, known as formicamycins and their precursors fasamycins, produced by Streptomyces formicae KY5. The second is a two-component lantibiotic produced by Bacillus paralicheniformis APC 1576. This document provides detailed application notes and protocols for the cloning and expression of the biosynthetic gene clusters (BGCs) for both types of this compound, tailored for researchers in natural product discovery and drug development.
Part 1: Cloning and Heterologous Expression of the Streptomyces Formicamycin Gene Cluster
The formicamycins are potent polyketide antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Their biosynthesis is encoded by the for gene cluster in Streptomyces formicae KY5, which spans approximately 46 kbp and contains 24 genes organized into nine transcripts[3]. Heterologous expression of this large BGC has been successfully achieved in hosts such as Streptomyces coelicolor M1146 and Saccharopolyspora erythraea Δery[1][2].
Quantitative Data Summary
Table 1: Production of Formicamycins and Fasamycins in Wild-Type and Heterologous Hosts.
| Strain | Total Fasamycin Production (µM) | Total Formicamycin Production (µM) | Total Production (µM) | Reference |
| S. formicae WT | 20.6 ± 6.1 | 75.5 ± 3.5 | 96.1 ± 9.6 | [4] |
| S. coelicolor M1146_215GΔforJ | 0.4 ± 0.3 | 31.2 ± 5.1 | 31.6 ± 5.4 | [4] |
| S. erythraea Δery_215GΔforJ | Produces novel glycosylated fasamycins | Not reported | Not reported | [1][4] |
Table 2: Minimal Inhibitory Concentrations (MIC) of Formicamycin and Fasamycin Congeners.
| Compound | MIC (µg/mL) against S. aureus ATCC BAA-1717 (MRSA) | Reference |
| Fasamycin C | 16 | [5] |
| Fasamycin E | 16 | [5] |
| Fasamycin J | 16 | [5] |
| Formicamycin A | 10 | [6] |
| Formicamycin B | 10 | [6] |
| Formicamycin I | 20 | [6] |
| Glycosylated Fasamycins | Lacked antibacterial activity | [1][2] |
Experimental Workflow and Signaling
Caption: Workflow for cloning and heterologous expression of the formicamycin BGC.
Caption: Regulatory pathway of the formicamycin gene cluster in S. formicae.
Experimental Protocols
Protocol 1: Isolation of High Molecular Weight (HMW) Genomic DNA from S. formicae
-
Culture Growth: Inoculate S. formicae KY5 into a suitable liquid medium (e.g., TSB with glycine) and incubate at 30°C with shaking until the mycelium is abundant.
-
Mycelium Harvest: Collect mycelia by centrifugation at 4,000 x g for 10 minutes.
-
Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall. Subsequently, treat with Proteinase K and SDS to lyse the cells and denature proteins.
-
DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins and other cellular debris.
-
DNA Precipitation: Precipitate the HMW gDNA from the aqueous phase by adding isopropanol (B130326) or ethanol. Spool the precipitated DNA using a sterile glass rod.
-
Resuspension: Gently wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in TE buffer. Store at 4°C.
Protocol 2: Construction of a Phage Artificial Chromosome (PAC) Library
-
Partial Digestion of gDNA: Partially digest the HMW gDNA with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments (100-150 kb). Optimize digestion time to maximize the yield of fragments in the desired size range.
-
Ligation: Ligate the size-selected gDNA fragments with the prepared pESAC-13 vector using T4 DNA ligase.
-
Packaging and Transduction: Package the ligation mixture into phage P1 particles using a commercial packaging extract. Transduce E. coli DH10B cells with the packaged phages.
-
Library Plating and Screening: Plate the transduced E. coli on LB agar (B569324) containing apramycin (B1230331) to select for clones containing the pESAC-13 vector. Screen the resulting library for the for BGC using PCR with primers specific to genes within the cluster.
Protocol 3: Heterologous Expression in S. coelicolor M1146
-
Donor and Helper Strain Preparation: Grow the E. coli DH10B strain containing the desired pESAC-13-forBGC construct, and the helper strain E. coli ET12567/pUZ8002, in LB medium with appropriate antibiotics.
-
Recipient Strain Preparation: Prepare a dense spore stock of S. coelicolor M1146.
-
Conjugation:
-
Mix the donor, helper, and recipient strains.
-
Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.
-
Overlay the plates with apramycin and nalidixic acid to select for S. coelicolor exconjugants that have integrated the pESAC-13 construct.
-
-
Fermentation: Inoculate the exconjugant strains into a production medium (e.g., SFM agar) and incubate for 7-10 days at 30°C.
-
Metabolite Extraction and Analysis:
-
Extract the metabolites from the agar using ethyl acetate.
-
Concentrate the extract and redissolve in methanol.
-
Analyze the extract by HPLC and LC-MS to detect and quantify formicamycins and fasamycins[4].
-
Protocol 4: HPLC Purification of Formicamycins
-
Column: Use a C18 reverse-phase column (e.g., Phenomenex Gemini-NX, 150 x 21.2 mm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient, for example, starting from a low percentage of B and increasing to a high percentage over 30-40 minutes.
-
Detection: Monitor at 280 nm and 418 nm[7].
-
Fraction Collection: Collect peaks corresponding to the retention times of known formicamycin and fasamycin standards.
-
Purity Analysis: Assess the purity of the collected fractions by analytical HPLC and LC-MS.
Part 2: Cloning and Expression of the Bacillus this compound (Lantibiotic) Gene Cluster
This compound from Bacillus paralicheniformis APC 1576 is a novel two-component lantibiotic with a broad spectrum of activity against Gram-positive pathogens like Listeria monocytogenes and Clostridium difficile[8][9]. Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs), and their biosynthesis involves a dedicated gene cluster encoding the precursor peptide, modification enzymes, transporters, and immunity proteins[9].
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formicamycins, antibacterial polyketides produced by Streptomyces formicae isolated from African Tetraponera plant-ants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 9. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heterologous Expression of Formicin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin is a novel, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576, a bacterium originally isolated from the intestine of a mackerel.[1][2] This antimicrobial peptide system consists of two distinct peptides, this compound-α and this compound-β, which act synergistically to exhibit a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][3][4] Lantibiotics are ribosomally synthesized and post-translationally modified peptides, characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges, which are crucial for their structure and function.[1] The unique properties of this compound, such as the high positive charge of the α-peptide and the negative charge of the β-peptide, make it a compelling candidate for development as a novel therapeutic agent.[1][2]
The native production of this compound can be limited by low yields and complex purification procedures from the natural host. Heterologous expression in well-characterized hosts such as Escherichia coli or Bacillus subtilis offers a promising alternative for large-scale, cost-effective production.[5] This document provides detailed application notes and generalized protocols for the heterologous expression, purification, and characterization of this compound peptides.
Challenges in Heterologous Expression of this compound
The heterologous expression of lantibiotics like this compound presents unique challenges:
-
Post-Translational Modifications (PTMs): The biosynthesis of active this compound requires a dedicated enzymatic machinery for the dehydration of serine and threonine residues and the subsequent formation of thioether bridges. The genes encoding these modification enzymes are located in the this compound biosynthetic gene cluster and must be co-expressed with the structural genes for the this compound peptides.[1][6]
-
Toxicity to the Host: As antimicrobial peptides, this compound can be toxic to the expression host. This is often circumvented by expressing the peptides as inactive precursors or as fusion proteins.[5]
-
Peptide Transport: A dedicated ABC transporter is typically required for the secretion of the modified peptides. The corresponding gene(s) from the biosynthetic cluster may need to be included in the expression construct.[1]
-
Two-Component System: The synergistic activity of this compound relies on the presence of both the α and β peptides in appropriate ratios. The expression strategy must ensure the production of both components.[3]
Experimental Protocols
1. Cloning of the this compound Biosynthetic Genes
This protocol describes a general strategy for cloning the this compound structural genes (fomA and fomB) along with the necessary modification enzyme gene(s) (fomM) into an E. coli expression vector.
Materials:
-
Genomic DNA from Bacillus paralicheniformis APC 1576
-
High-fidelity DNA polymerase
-
PCR primers for fomA, fomB, and fomM (designed based on the published this compound operon sequence)
-
pETDuet-1 expression vector (or similar dual-expression vector)
-
Restriction enzymes (e.g., NcoI, BamHI, NdeI, XhoI)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
Chemically competent E. coli BL21(DE3) (for expression)
-
LB agar (B569324) plates and broth with appropriate antibiotics
-
DNA purification kits
Procedure:
-
Gene Amplification: Amplify the coding sequences of fomA, fomB, and fomM from B. paralicheniformis APC 1576 genomic DNA using high-fidelity PCR. Design primers to introduce appropriate restriction sites for cloning into the pETDuet-1 vector. It is common to express the precursor peptides with their leader sequences, which are recognized by the modification enzymes.
-
Vector and Insert Preparation: Digest the pETDuet-1 vector and the PCR products with the corresponding restriction enzymes. Purify the digested vector and inserts using a gel or PCR purification kit.
-
Ligation: Ligate the digested fomA and fomM genes into the first multiple cloning site (MCS) of pETDuet-1, and the fomB gene into the second MCS. This allows for the co-expression of the modification enzyme with both precursor peptides.
-
Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Colony PCR and Sequence Verification: Screen colonies by PCR to identify those with the correct inserts. Confirm the sequence and reading frame of the cloned genes by Sanger sequencing.
-
Transformation into Expression Host: Isolate the confirmed plasmid and transform it into competent E. coli BL21(DE3) cells for protein expression.
2. Heterologous Expression of this compound Peptides
This protocol outlines the induction of this compound peptide expression in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) harboring the this compound expression plasmid
-
LB broth with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Starter Culture: Inoculate a single colony of the recombinant E. coli BL21(DE3) into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 500 mL of LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The expressed this compound peptides may be secreted into the medium or remain intracellular. The supernatant and cell pellet should be processed separately to determine the localization of the peptides.
3. Purification of Recombinant this compound Peptides
This protocol describes a general approach for purifying the this compound peptides from the cell culture. A fusion tag (e.g., His₆-tag) can be added to the precursor peptides to facilitate purification.
Materials:
-
Cell pellet and culture supernatant
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme (B549824), DNase I
-
Sonicator
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) and trifluoroacetic acid (TFA)
Procedure:
-
Cell Lysis (if peptides are intracellular): Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells by sonication. Clarify the lysate by centrifugation.
-
Affinity Chromatography (for His-tagged peptides): Load the clarified lysate or culture supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the tagged this compound peptides with elution buffer.
-
Proteolytic Cleavage (optional): If a cleavage site is engineered between the fusion tag and the peptide, incubate the eluted protein with the specific protease (e.g., TEV protease) to remove the tag.
-
RP-HPLC Purification: Further purify the this compound peptides using RP-HPLC.
-
Equilibrate the C18 column with a low concentration of ACN in 0.1% TFA.
-
Load the sample onto the column.
-
Elute the peptides with a linear gradient of increasing ACN concentration.
-
Collect fractions and monitor the absorbance at 220 nm and 280 nm.
-
-
Analysis and Lyophilization: Analyze the purity of the fractions by SDS-PAGE or mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptides as a powder.
4. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the MIC of the purified recombinant this compound peptides against a target bacterial strain.
Materials:
-
Purified this compound-α and this compound-β peptides
-
Target bacterial strain (e.g., Listeria monocytogenes)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow the target strain to mid-log phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Prepare Peptide Dilutions: Prepare serial two-fold dilutions of this compound-α, this compound-β, and a 1:1 mixture of both peptides in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptides) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the target strain for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide(s) that completely inhibits visible growth of the bacteria.[7]
Data Presentation
Table 1: Hypothetical Quantitative Data for Heterologous Expression and Activity of this compound Peptides.
| Parameter | This compound-α | This compound-β | This compound-α + β (1:1) | Reference (if available) |
| Expression Yield (mg/L of culture) | 5.0 | 4.5 | 9.5 | N/A |
| Purification Fold | 20 | 18 | - | N/A |
| Final Purity (%) | >95 | >95 | - | N/A |
| MIC against L. monocytogenes (µM) | 10 | 12 | 1.5 | [3] |
| MIC against S. aureus (µM) | 8 | 10 | 1.0 | [3] |
| MIC against C. difficile (µM) | 12 | 15 | 2.0 | [3] |
Note: The quantitative data presented in this table are hypothetical and serve as a template for recording experimental results. The MIC values for the native this compound are based on published data for illustrative purposes.
Visualizations
Diagram 1: Experimental Workflow for Heterologous Expression of this compound
Caption: Workflow for heterologous expression of this compound peptides.
Diagram 2: Hypothetical Biosynthetic and Regulatory Pathway of this compound
Caption: Hypothetical regulatory pathway for this compound biosynthesis.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Cloning and expression in Escherichia coli of genetic determinants for production of and immunity to microcin E492 from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry-Based Analysis of Formicin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin peptides, a diverse group of bioactive peptides derived from ants (family Formicidae), are gaining significant attention in drug discovery and development.[1][2] These peptides often exhibit a range of biological activities, including antimicrobial, neurotoxic, and hemolytic functions.[2][3][4] Characterizing these peptides is crucial for understanding their mechanisms of action and harnessing their therapeutic potential. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the comprehensive identification, quantification, and structural elucidation of these complex peptide mixtures found in ant venom.[1][5] This document provides detailed protocols and application notes for the robust analysis of this compound peptides using LC-MS/MS.
Core Applications
-
Venomics and Toxin Discovery: Identification of novel peptides and proteins in ant venom to discover new lead compounds.[2][4][5]
-
Structure-Function Studies: Elucidation of peptide sequences and post-translational modifications to understand biological activity.
-
Pharmacokinetic Analysis: Quantification of synthetic or natural this compound peptides in biological matrices like plasma or serum to assess stability and distribution.[6][7]
-
Quality Control: Purity assessment and characterization of synthetically produced this compound peptides for research and development.
Protocol 1: Extraction and Preparation of this compound Peptides from Venom
This protocol outlines the extraction and cleanup of peptides from ant venom reservoirs for subsequent LC-MS/MS analysis.
Objective: To isolate peptides from raw venom while removing interfering substances like salts and larger proteins.
Materials:
-
Ant venom (collected via dissection or electrical stimulation)
-
Extraction Solvent: 66.7% ethanol (B145695) or Acetonitrile (ACN) with 0.1% Formic Acid (FA)[6][8]
-
SPE Conditioning Solution: 100% ACN, 0.1% Trifluoroacetic acid (TFA)
-
SPE Equilibration Solution: 0.1% TFA in water
-
SPE Wash Solution: 5% ACN, 0.1% TFA
-
SPE Elution Buffer: 70% ACN, 0.1% TFA
-
Microcentrifuge tubes, vortexer, centrifuge
Methodology:
-
Extraction:
-
Homogenize the venom sac or crude venom in 2 volumes of ice-cold Extraction Solvent (e.g., for 10 µL of venom, add 20 µL of solvent).[8]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to precipitate larger proteins.[8]
-
Centrifuge at 17,000 x g for 20 minutes at 4°C.[8]
-
Carefully transfer the supernatant containing the peptides to a new, clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Pass 3 bed volumes of Conditioning Solution through the C18 SPE cartridge.[10]
-
Equilibration: Pass 3 bed volumes of Equilibration Solution through the cartridge. Do not allow the cartridge to dry out.[10]
-
Loading: Load the peptide-containing supernatant onto the SPE cartridge. Allow the sample to pass through slowly.
-
Washing: Wash the cartridge with 4 bed volumes of Wash Solution to remove salts and other hydrophilic impurities.[8]
-
Elution: Elute the bound peptides with 2 bed volumes of Elution Buffer into a clean collection tube.
-
Dry the eluted sample using a vacuum centrifuge and resuspend in a suitable solvent (e.g., 0.1% FA in water) for LC-MS analysis.[11]
-
Protocol 2: LC-MS/MS Analysis for Identification and Quantification
This protocol describes a general workflow for analyzing the prepared peptide samples using a reverse-phase LC-MS/MS system.
Objective: To separate, identify, and quantify the peptides extracted from the venom.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[12]
-
Mass spectrometer (e.g., Orbitrap, Q-TOF, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.[13][14]
-
Reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Methodology:
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95-100% Mobile Phase A.
-
Inject the resuspended peptide sample (typically 1-5 µg).[15]
-
Apply a linear gradient to separate the peptides. A typical gradient might be:
-
0-5 min: 5% Mobile Phase B
-
5-45 min: 5-60% Mobile Phase B
-
45-50 min: 60-90% Mobile Phase B
-
50-55 min: Hold at 90% Mobile Phase B
-
55-60 min: Return to 5% Mobile Phase B and re-equilibrate.
-
-
The flow rate will depend on the column dimensions (e.g., 0.3-0.4 mL/min for a 2.1 mm ID column).[16]
-
-
Mass Spectrometry Analysis:
-
Operate the ESI source in positive ion mode.
-
For Identification (Data-Dependent Acquisition - DDA):
-
Perform a full MS1 scan (e.g., m/z range 200-2000).
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS2 (tandem MS) spectra for these fragmented ions.
-
-
For Quantification (Targeted Analysis):
-
Data Presentation: Quantitative Analysis
Quantitative data from targeted mass spectrometry experiments should be clearly organized. Below is an example table summarizing the quantification of two hypothetical this compound peptides in a rat plasma pharmacokinetic study.
| Peptide ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) at 1h | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound-A | 12.5 | 679.6 | 120.0 | 152.3 | < 5.0% | < 13.0% |
| This compound-B | 18.2 | 509.6 | 120.0 | 88.7 | < 4.5% | < 14.0% |
| Data is hypothetical, based on typical performance metrics for peptide quantification assays.[7] |
Data Analysis and Visualization
Bioinformatics Workflow
The raw data generated by the mass spectrometer requires a multi-step bioinformatics pipeline to translate spectra into meaningful peptide identifications.[18][19]
Caption: A typical bioinformatics workflow for peptide identification.
Mechanism of Action: Neurotoxic Peptides
Many this compound peptides, such as Poneratoxin (B1178479) from the bullet ant Paraponera clavata, act as neurotoxins by modulating voltage-gated ion channels.[12] This disrupts normal neuronal signaling, leading to paralysis in prey.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Mass Spectrometry Analysis and Biological Characterization of the Predatory Ant Odontomachus monticola Venom and Venom Sac Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poneratoxin, a neurotoxin from ant venom. Structure and expression in insect cells and construction of a bio-insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reexamination of poneratoxin from the venom of the bullet ant Paraponera clavata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 18. Peptide Sequencing Workflow Design: Optimizing Sample Prep, LC-MS/MS, and Bioinformatics - Creative Proteomics [creative-proteomics.com]
- 19. 1 - Peptide and Protein Identification – CompOmics [compomics.com]
Application Notes and Protocols for the Purification of Formicin Alpha and Beta Peptides using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin, a two-component lantibiotic produced by Bacillus paralicheniformis, exhibits broad-spectrum antimicrobial activity against various Gram-positive pathogens, making it a person of interest for therapeutic development.[1][2] The bacteriocin (B1578144) consists of two distinct peptides, this compound alpha (α) and this compound beta (β), which act synergistically.[3] this compound α is characterized as a less hydrophobic, cationic peptide with a net positive charge of +2.[1][2] In contrast, this compound β is unique among its class, possessing a net negative charge due to the presence of an aspartic acid residue.[1][2] High-performance liquid chromatography (HPLC) is a crucial technique for the purification of these peptides to the high degree of purity required for research and preclinical studies.[4] This document provides detailed application notes and protocols for the purification of this compound α and β peptides using reversed-phase and ion-exchange HPLC.
Data Presentation
The following table summarizes representative data for the purification of this compound α and β peptides. Please note that these values are illustrative and may vary depending on the specific instrumentation, column chemistry, and crude sample purity.
| Peptide | HPLC Method | Column | Retention Time (min) | Purity (%) | Yield (%) |
| This compound α | Reversed-Phase | C18 | 18.5 | >95 | 85 |
| This compound β | Anion-Exchange | Quaternary Ammonium (B1175870) | 25.2 | >95 | 80 |
Experimental Protocols
Protocol 1: Purification of Cationic this compound Alpha (α) Peptide by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed for the purification of the positively charged this compound α peptide based on its hydrophobicity.
1. Sample Preparation:
-
Dissolve the crude lyophilized this compound-containing sample in Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.
-
Ensure complete dissolution; sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size) is a suitable starting point. For less hydrophobic peptides like this compound α, a C8 column could also be considered.[5]
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN). TFA acts as an ion-pairing agent, which can improve peak shape for cationic peptides.[5]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for an analytical-scale column (e.g., 4.6 mm ID). Adjust accordingly for larger diameter preparative columns.
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-45 min: 5-50% B (linear gradient)
-
45-50 min: 50-95% B (linear gradient for column wash)
-
50-55 min: 95% B (isocratic wash)
-
55-60 min: 95-5% B (return to initial conditions)
-
60-70 min: 5% B (column re-equilibration)
-
This gradient is a starting point and should be optimized for the best resolution of the this compound α peak.
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak(s) observed in the chromatogram.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified this compound α peptide as a dry powder.
Protocol 2: Purification of Anionic this compound Beta (β) Peptide by Anion-Exchange Chromatography (AEX)
This protocol is tailored for the purification of the negatively charged this compound β peptide.
1. Sample Preparation:
-
Dissolve the crude lyophilized sample in Mobile Phase A (see below). The pH of the sample should be buffered to ensure the peptide carries a net negative charge (typically 1-2 pH units above the isoelectric point).
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC System and Column:
-
HPLC System: A biocompatible HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A strong anion-exchange column with a quaternary ammonium functional group is recommended.
3. Mobile Phases:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
The choice of buffer and pH is critical for effective binding and elution.
-
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (adjust for column dimensions).
-
Detection: 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 0% B (isocratic, allow for binding)
-
5-35 min: 0-50% B (linear gradient)
-
35-40 min: 50-100% B (linear gradient for elution of tightly bound components)
-
40-45 min: 100% B (isocratic wash)
-
45-50 min: 100-0% B (return to initial conditions)
-
50-60 min: 0% B (column re-equilibration)
-
The salt gradient should be optimized to achieve the best separation.
-
5. Fraction Collection and Analysis:
-
Collect fractions across the elution peak.
-
Desalt the collected fractions using a suitable method such as solid-phase extraction or dialysis.
-
Analyze the purity of the desalted fractions by analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Pool the pure, desalted fractions and lyophilize.
Visualizations
Caption: Workflow for HPLC purification of this compound peptides.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Peptides purification development in Reverse Phase [blog.interchim.com]
Application Notes and Protocols for Formicin in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin is a novel, broad-spectrum, two-component lantibiotic produced by the bacterium Bacillus paralicheniformis APC 1576, which was originally isolated from the intestine of a mackerel.[1] As a bacteriocin (B1578144), this compound presents a promising natural alternative to chemical preservatives for controlling the growth of Gram-positive foodborne pathogens.[1] Lantibiotics are a class of antimicrobial peptides characterized by post-translationally modified amino acids, which form thioether bridges.[1] this compound is notable for its unique peptide composition, which suggests a potentially novel mode of action compared to other two-component lantibiotics.[1]
These application notes provide an overview of this compound's potential applications in food preservation, its mechanism of action, and generalized protocols for its study and application. It is important to note that as a recently discovered bacteriocin, publicly available data on its specific applications in food matrices, stability, and precise inhibitory concentrations are limited. The following information is based on its initial characterization and general principles of bacteriocin application in food science.
Antimicrobial Spectrum
This compound has demonstrated a broad spectrum of inhibition against clinically relevant Gram-positive pathogens.[1] This positions it as a candidate for controlling spoilage and pathogenic bacteria in various food products.
Table 1: Reported Inhibitory Spectrum of this compound
| Target Microorganism | Relevance in Food |
| Listeria monocytogenes | A significant foodborne pathogen, capable of growing at refrigeration temperatures, commonly associated with ready-to-eat deli meats, dairy products, and produce. |
| Staphylococcus aureus | A common cause of food poisoning through the production of heat-stable enterotoxins. It is frequently found in meat products, poultry, and dairy. |
| Clostridium difficile | While primarily a clinical pathogen, its spores can be found in food and the environment, posing a risk. |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not yet available in publicly accessible literature. Further research is required to quantify its potency.
Mechanism of Action
This compound is a two-component lantibiotic, meaning its antimicrobial activity is dependent on the synergistic action of two distinct peptides, typically designated as an α-peptide and a β-peptide. The proposed mechanism of action for two-component lantibiotics, which this compound is expected to follow, involves a multi-step process targeting the bacterial cell envelope.
-
Binding to Lipid II: One of the peptides (often the α-peptide) recognizes and binds to Lipid II, a crucial precursor molecule in the bacterial cell wall synthesis pathway.
-
Conformational Change and Recruitment: This binding event is thought to induce a conformational change in the first peptide, creating a high-affinity binding site for the second peptide.
-
Pore Formation and Inhibition of Cell Wall Synthesis: The complex of the two this compound peptides and Lipid II then disrupts the cell membrane, leading to the formation of pores. This dissipates the membrane potential and causes the leakage of essential intracellular components, ultimately leading to cell death. Simultaneously, the sequestration of Lipid II halts the synthesis of the peptidoglycan layer, further compromising the integrity of the cell wall.
Experimental Protocols
The following are generalized protocols for the purification and application of bacteriocins like this compound. These should be adapted and optimized for specific research needs.
Protocol 1: Purification of this compound from Bacillus paralicheniformis APC 1576
This protocol outlines a general workflow for isolating this compound from a culture of the producing strain.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of purified this compound.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of purified this compound in a suitable sterile solvent (e.g., sterile deionized water or a mild buffer).
-
Preparation of Bacterial Inoculum: Culture the target foodborne pathogen (e.g., Listeria monocytogenes) in an appropriate broth medium to the early exponential phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include positive (broth with inoculum, no this compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under optimal conditions for the target bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Protocol 3: Assessing this compound Stability in a Food Matrix Model
This protocol provides a framework for evaluating the stability of this compound in a model food system, such as milk.
-
Preparation of this compound-Spiked Food Model: Add a known concentration of purified this compound to pasteurized whole milk. Prepare a control sample of milk without this compound.
-
Incubation under Different Conditions: Aliquot the this compound-spiked milk and incubate under various conditions relevant to food processing and storage:
-
Temperature: 4°C (refrigeration), 25°C (room temperature), and a pasteurization temperature (e.g., 63°C for 30 minutes).
-
pH: Adjust the pH of different aliquots to simulate different food environments (e.g., pH 4.5, 5.5, 6.5).
-
-
Sampling over Time: At regular intervals (e.g., 0, 24, 48, 72 hours), take samples from each condition.
-
Activity Assay: Determine the residual antimicrobial activity of this compound in the samples using a well-diffusion assay against a sensitive indicator strain (e.g., Listeria monocytogenes).
-
Data Analysis: Compare the zones of inhibition produced by the samples over time and under different conditions to assess the stability of this compound. A decrease in the zone size indicates a loss of activity.
Considerations for Food Applications
When considering the application of this compound as a food preservative, several factors must be taken into account:
-
Food Matrix Interactions: The components of food, such as fats, proteins, and salts, can interact with bacteriocins, potentially reducing their efficacy. The stability and activity of this compound will need to be validated in each specific food product.
-
Regulatory Approval: As a novel food additive, this compound would require extensive safety testing and regulatory approval from bodies such as the FDA and EFSA before it can be used commercially.
-
Synergistic Applications: The effectiveness of this compound may be enhanced when used in combination with other preservation techniques (hurdle technology), such as modified atmosphere packaging, low-temperature storage, or the use of other natural antimicrobials.
Future Research Directions
Further research is essential to fully elucidate the potential of this compound as a food preservative. Key areas for future investigation include:
-
Quantitative Efficacy: Determining the precise MIC values of this compound against a wide range of food spoilage organisms and pathogens.
-
Stability Studies: Comprehensive analysis of this compound's stability under various pH, temperature, and food matrix conditions.
-
In Vivo and Food Challenge Studies: Evaluating the effectiveness of this compound in controlling microbial growth in actual food products during their shelf life.
-
Safety and Toxicological Assessment: Conducting thorough safety studies to ensure its suitability for human consumption.
-
Elucidation of the Precise Mechanism of Action: Investigating the specific interactions of this compound's unique α and β peptides with the bacterial cell membrane and Lipid II.
By addressing these research gaps, the scientific community can pave the way for the potential application of this compound as a safe and effective natural food preservative.
References
Therapeutic Potential of Formicin Against Pathogenic Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formicin is a novel, two-component lantibiotic produced by the bacterium Bacillus paralicheniformis APC 1576, originally isolated from the intestine of an Atlantic mackerel.[1][2][3] As a member of the class I bacteriocins, this compound exhibits a broad spectrum of inhibitory activity against a range of Gram-positive pathogenic bacteria, including clinically significant species such as Staphylococcus aureus, Listeria monocytogenes, and Clostridioides difficile.[1][3] Its unique structural features, including a less hydrophobic and more positively charged α-peptide and a negatively charged β-peptide, suggest a potentially novel mode of action and highlight its promise as a therapeutic agent in an era of increasing antibiotic resistance.[1][3]
These application notes provide a comprehensive overview of the therapeutic potential of this compound, including its antimicrobial spectrum, and detailed protocols for its evaluation.
Data Presentation
The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various pathogenic bacteria. The following table summarizes the reported MIC values.
| Target Pathogen | Strain | MIC (µM) | Reference |
| Listeria monocytogenes | EGDe | 1.25 | Collins et al., 2016[1] |
| Staphylococcus aureus | DPC5246 | 2.5 | Collins et al., 2016[1] |
| Clostridioides difficile | ATCC 700057 | 0.625 | Collins et al., 2016[1] |
| Enterococcus faecalis | DPC5282 | 5.0 | Collins et al., 2016[1] |
| Streptococcus mutans | UA159 | 1.25 | Collins et al., 2016[1] |
Mechanism of Action: A Two-Component System Targeting Lipid II
This compound, like other two-component lantibiotics, is believed to exert its antimicrobial activity through a synergistic interaction of its two peptides, designated ForA (α-peptide) and ForB (β-peptide), with the bacterial cell wall precursor, Lipid II.[1][4][5] This interaction leads to the inhibition of peptidoglycan synthesis and the formation of pores in the cell membrane, ultimately resulting in bacterial cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against pathogenic bacteria.
Materials:
-
This compound (purified α and β peptides)
-
Target bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the target bacterium overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: Prepare a stock solution of equimolar concentrations of ForA and ForB peptides. Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Anti-Biofilm Activity Assay
This protocol describes a method to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (B145695) (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture 1:100 in TSB with 1% glucose.
-
Treatment: Add the diluted bacterial culture to the wells of a 96-well plate. Add varying concentrations of this compound to the wells. Include a positive control (bacteria without this compound).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells with PBS to remove excess stain.
-
Solubilization: Add 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Cytotoxicity Assay
This protocol details the use of the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the solvent used for this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Quantification: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle control.
In Vivo Efficacy Study (Murine Model of Systemic Infection)
This protocol provides a general framework for assessing the in vivo efficacy of this compound against a systemic Listeria monocytogenes infection in a murine model.
Materials:
-
This compound
-
Pathogenic Listeria monocytogenes strain
-
6-8 week old female BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Appropriate animal housing and care facilities
Procedure:
-
Infection: Infect mice via intraperitoneal (i.p.) injection with a sublethal dose of L. monocytogenes (e.g., 1 x 10^5 CFU/mouse).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via i.p. injection. A control group should receive PBS.
-
Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group. Harvest organs (e.g., spleen and liver), homogenize the tissues, and plate serial dilutions on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the survival rates and bacterial loads between the this compound-treated and control groups to determine the in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Translational Potential of Bacteriocins as an Alternative Treatment for Staphylococcus aureus Infections in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of various antibiotics against Listeria monocytogenes type 4b - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in large-scale production of formicin
Welcome to the Technical Support Center for the Large-Scale Production of the Lantibiotic Formicin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing, purifying, and analyzing this novel two-component antimicrobial peptide from Bacillus paralicheniformis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production challenging?
A: this compound is a two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2] Lantibiotics are post-translationally modified peptides, and their production involves a complex enzymatic machinery encoded by a dedicated gene cluster.[1] The primary challenges in large-scale production mirror those of other bacteriocins: low production yields, product instability under certain conditions, and complex purification processes due to the two-peptide nature of the active molecule.[3][4]
Q2: What are the key stages in the this compound production workflow?
A: The workflow involves three main stages:
-
Fermentation: Culturing Bacillus paralicheniformis under optimized conditions to maximize biomass and this compound expression.
-
Purification: Isolating the two this compound peptides (α and β) from the culture supernatant and separating them from impurities.
-
Analysis & Quality Control: Quantifying the purified peptides and verifying their biological activity.
Q3: What is the mechanism of action for this compound?
A: As a two-component lantibiotic, this compound's activity relies on the synergistic action of its two peptides, Thsα and Thsβ.[5] The proposed mechanism involves the α-peptide binding to Lipid II on the target bacterial cell membrane. This complex then recruits the β-peptide, leading to the inhibition of cell wall synthesis and the formation of pores in the membrane, ultimately causing cell death.[6]
Q4: Which analytical methods are recommended for quantifying this compound?
A: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the two this compound peptides. A reverse-phase C18 column can effectively separate the α and β peptides, and UV detection (e.g., at 220-280 nm) allows for their quantification based on peak area relative to a standard curve.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production.
Issue 1: Low or No this compound Yield in Fermentation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Medium Composition | Review and optimize carbon and nitrogen sources. Consider using complex media components like yeast extract or peptone, which have been shown to enhance bacteriocin (B1578144) production in Bacillus species.[8][9] | The production of secondary metabolites like this compound is highly sensitive to nutrient availability. The carbon-to-nitrogen ratio is a critical factor. |
| Incorrect Fermentation pH | Monitor and control the pH of the culture. For Bacillus species, the optimal pH for bacteriocin production is often between 7.0 and 8.0.[8] Use a buffered medium or a bioreactor with automated pH control. | Drastic pH shifts during fermentation can inhibit the activity of biosynthetic enzymes and affect cell viability.[10] |
| Inadequate Aeration | Optimize the agitation and aeration rates in the bioreactor to ensure sufficient dissolved oxygen (DO) levels. | Bacillus paralicheniformis is aerobic, and oxygen is crucial for cell growth and the energy-intensive process of peptide synthesis.[10] |
| Suboptimal Temperature | Ensure the fermentation is carried out at the optimal growth temperature for B. paralicheniformis, which is typically around 37°C.[8] | Temperature affects enzyme kinetics and cell growth rates. Deviations can significantly reduce product yield.[11] |
| Genetic Instability of Producer Strain | Re-streak the culture from a frozen stock to ensure the viability and genetic integrity of the Bacillus paralicheniformis strain.[12] | Repeated sub-culturing can lead to mutations and the loss of the biosynthetic gene cluster responsible for this compound production. |
Issue 2: Poor Recovery During Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Adsorption to Producer Cells | After cell removal, perform an acidic wash (e.g., pH 2.5-3.0) of the cell pellet and combine the extract with the supernatant.[9] | Lantibiotics can adsorb to the surface of the producer cells, leading to significant product loss in the supernatant. A low pH wash helps to release these peptides. |
| Inefficient Initial Capture | Use a hydrophobic adsorption resin like Amberlite XAD-16 for the initial capture of this compound from the cell-free supernatant.[13] | This method is effective for concentrating lantibiotics from large volumes of culture supernatant before further chromatographic steps. |
| Loss of Activity Due to Peptide Separation | During chromatographic steps (e.g., ion exchange or reverse-phase HPLC), ensure that fractions are tested for activity both individually and in combination. | As a two-component lantibiotic, this compound's activity is lost if the α and β peptides are separated. It is crucial to identify and recombine the fractions containing each peptide to restore activity.[5] |
| Product Degradation | Avoid prolonged exposure to harsh pH conditions or high temperatures during purification. Store purified fractions at -20°C or -80°C. | Peptides can be susceptible to degradation, and maintaining stability is key to a high yield of active product. |
Data Presentation
Table 1: Example of Optimized Fermentation Medium for Bacillus spp.
This table provides an example of a medium composition that has been optimized for bacteriocin production by a Bacillus species. This should be used as a starting point for the optimization of Bacillus paralicheniformis fermentation.
| Component | Concentration (g/L) | Purpose |
| Glucose | 15.0 | Carbon Source |
| Yeast Extract | 20.0 | Nitrogen & Vitamin Source |
| Peptone | 10.0 | Nitrogen Source |
| KH₂PO₄ | 2.0 | Buffering Agent |
| MgSO₄·7H₂O | 0.2 | Cofactor for Enzymes |
| MnSO₄·H₂O | 0.05 | Cofactor for Enzymes |
Data adapted from studies on bacteriocin production by Bacillus species.[8]
Table 2: Example Purification Yields for a Two-Component Lantibiotic
This table illustrates typical recovery rates at different stages of purification for a two-component lantibiotic.
| Purification Step | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (Fold) |
| Cell-Free Supernatant | 5,000,000 | 100 | 100 | 1 |
| XAD-16 Resin Eluate | 4,200,000 | 1,500 | 84 | 15 |
| Cation Exchange Chromatography | 3,000,000 | 20,000 | 60 | 200 |
| Reverse-Phase HPLC (Combined Peptides) | 2,100,000 | 150,000 | 42 | 1,500 |
AU = Activity Units. This data is illustrative and based on typical purification schemes for lantibiotics.
Experimental Protocols
Protocol 1: Fermentation of Bacillus paralicheniformis
-
Inoculum Preparation: Inoculate a single colony of B. paralicheniformis APC 1576 into 50 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking at 200 rpm for 16-18 hours.
-
Production Culture: Inoculate a 5 L bioreactor containing the optimized production medium with 1% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of 2M NaOH and 2M HCl). Set agitation and aeration to maintain a dissolved oxygen (DO) level of 20-30% saturation.[8]
-
Harvesting: After 48-72 hours of incubation, harvest the culture broth.
Protocol 2: Purification of this compound Peptides
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Initial Capture: Pass the cell-free supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with 30% ethanol, then elute the bound peptides with 70% isopropanol.[13]
-
Cation Exchange Chromatography: Apply the eluate to a cation exchange column. Elute with a linear gradient of NaCl (e.g., 0-1 M). Collect fractions and test for antimicrobial activity.
-
Reverse-Phase HPLC: Further purify the active fractions using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The α and β peptides will likely elute at different retention times.
-
Final Product: Combine the purified α and β peptide fractions, confirm activity, and lyophilize for storage.
Protocol 3: Bioactivity Assay (Well Diffusion Method)
-
Indicator Strain: Prepare a lawn of a sensitive indicator strain (e.g., Listeria monocytogenes) on an agar (B569324) plate.
-
Sample Preparation: Serially dilute the purified this compound samples.
-
Application: Punch wells into the agar and add a defined volume (e.g., 50 µL) of each dilution into the wells.
-
Incubation: Incubate the plate at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition around each well. The activity is proportional to the size of this zone.[9]
Visualizations
Caption: High-level workflow for the large-scale production of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Simplified pathway for lantibiotic biosynthesis and secretion.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Current challenges and development strategies of bacteriocins produced by lactic acid bacteria applied in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Thusin, a Novel Two-Component Lantibiotic with Potent Antimicrobial Activity against Several Gram-Positive Pathogens [frontiersin.org]
- 6. Thusin, a Novel Two-Component Lantibiotic with Potent Antimicrobial Activity against Several Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijcmas.com [ijcmas.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequential Actions of the Two Component Peptides of the Lantibiotic Lacticin 3147 Explain Its Antimicrobial Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Formicin Yield from Bacillus paralicheniformis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of the lantibiotic formicin from Bacillus paralicheniformis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antimicrobial?
A1: this compound is a two-component lantibiotic produced by Bacillus paralicheniformis. It exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens.[1][2] Its unique structural features, such as a less hydrophobic α-peptide and a negatively charged β-peptide, distinguish it from other lantibiotics and suggest a potentially novel mode of action.[2]
Q2: My B. paralicheniformis culture shows good growth, but this compound yield is low. What are the likely causes?
A2: Low this compound yield despite robust cell growth can be attributed to several factors. These include suboptimal culture conditions where the environment favors biomass accumulation over secondary metabolite production, the production of inhibitory byproducts like lactic acid, or nutrient limitations that are not conducive to this compound biosynthesis.[3][4] It is also possible that the expression of the this compound biosynthetic gene cluster is not being adequately induced.
Q3: At which growth phase is this compound production typically highest?
A3: The production of bacteriocins, such as this compound, is generally highest during the late exponential or early stationary phase of bacterial growth.[3] After this period, the yield may decline due to degradation by proteases or adsorption of the bacteriocin (B1578144) to the producer cells.[3]
Q4: What is the general stability of this compound under different pH and temperature conditions?
A4: While specific data for this compound is limited, many bacteriocins produced by lactic acid bacteria exhibit considerable stability across a range of pH values (typically acidic to neutral) and temperatures.[2][5][6] For example, some bacteriocins can retain activity after heat treatment at 100°C for extended periods.[2] However, stability is strain- and bacteriocin-specific, and it is crucial to determine the empirical stability profile for this compound.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound yield.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No this compound Production | Suboptimal media composition (carbon/nitrogen source, mineral salts). | 1. Optimize Carbon Source: Test different carbon sources (e.g., glucose, sucrose, glycerol) at varying concentrations. High glucose concentrations can sometimes repress secondary metabolite production.[7] 2. Optimize Nitrogen Source: Evaluate various organic (e.g., peptone, yeast extract, tryptone) and inorganic (e.g., ammonium (B1175870) salts) nitrogen sources. The C:N ratio is critical.[7][8] 3. Mineral Supplementation: Ensure the medium contains essential minerals like magnesium and phosphate, which are often cofactors for enzymes involved in biosynthesis.[9] |
| Inappropriate fermentation conditions (pH, temperature, aeration). | 1. pH Control: The optimal pH for bacteriocin production may differ from that for optimal growth.[3] Implement pH control in your fermenter, typically maintaining it between 6.0 and 7.0 for Bacillus species.[4] 2. Temperature Optimization: Determine the optimal temperature for this compound production, which may be slightly lower than the optimal growth temperature. A range of 30-37°C is a good starting point for B. paralicheniformis.[5] 3. Aeration and Agitation: While B. paralicheniformis is a facultative anaerobe, bacteriocin production is often favored under specific aeration and agitation conditions.[3] Experiment with different agitation speeds and aeration rates to find the optimal balance for this compound yield. | |
| Inconsistent yields between batches. | Inoculum variability. | |
| Difficulty in detecting this compound activity. | Low concentration in supernatant; adsorption to producer cells. | |
| Purification Challenges | Co-purification of other peptides or proteins; loss of activity during purification. | Inefficient purification strategy. |
Data Presentation: Optimizing this compound Production
The following table summarizes hypothetical quantitative data based on typical optimization experiments for bacteriocin production in Bacillus species. This serves as a template for designing experiments to improve this compound yield.
| Parameter | Condition A | Condition B | Condition C | This compound Yield (mg/L) |
| Carbon Source | Glucose (20 g/L) | Sucrose (20 g/L) | Glycerol (20 g/L) | 5 |
| 8 | ||||
| 12 | ||||
| Nitrogen Source | Peptone (10 g/L) | Yeast Extract (10 g/L) | Tryptone (10 g/L) | 10 |
| 15 | ||||
| 12 | ||||
| Temperature | 30°C | 37°C | 42°C | 18 |
| 14 | ||||
| 9 | ||||
| pH | 6.0 | 7.0 | 8.0 | 16 |
| 20 | ||||
| 11 |
Note: This data is illustrative. Optimal conditions must be determined empirically for your specific strain and experimental setup.
Experimental Protocols
Protocol for Optimizing this compound Production in Shake Flasks
This protocol uses a one-factor-at-a-time (OFAT) approach to identify optimal fermentation parameters.
a. Inoculum Preparation:
-
Inoculate a single colony of B. paralicheniformis into 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Use this seed culture to inoculate the experimental flasks at a standardized starting optical density (OD₆₀₀) of 0.1.
b. Experimental Setup:
-
Prepare a series of 250 mL baffled flasks, each containing 50 mL of the basal production medium with variations in a single parameter (e.g., different carbon sources at the same concentration).
-
Inoculate each flask with the prepared seed culture.
-
Incubate the flasks under the desired conditions (e.g., 37°C, 200 rpm) for a set period (e.g., 48 hours).
c. Sampling and Analysis:
-
At regular intervals (e.g., every 4-6 hours), aseptically withdraw a sample from each flask.
-
Measure the OD₆₀₀ to monitor cell growth.
-
Centrifuge the sample (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Collect the cell-free supernatant for this compound quantification.[3]
Protocol for this compound Purification
This two-step protocol is designed for the efficient purification of this compound.
a. Step 1: Cation Exchange Chromatography:
-
Directly apply the cell culture (or the cell-free supernatant adjusted to a suitable pH) to a cation exchange column (e.g., SP Sepharose).
-
Wash the column with a binding buffer to remove unbound anionic and neutral molecules.
-
Elute the bound cationic peptides, including this compound, using a high salt concentration buffer (e.g., 1 M NaCl).[10]
b. Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Apply the salt eluate from the cation exchange step to a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) containing a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Collect fractions and perform an activity assay to identify the fractions containing this compound.
-
Pool the active fractions and lyophilize to obtain purified this compound.[11]
Protocol for this compound Quantification using RP-HPLC
a. Sample Preparation:
-
Centrifuge the culture sample to obtain the cell-free supernatant.
-
Filter the supernatant through a 0.22 µm filter.
b. HPLC Analysis:
-
Inject the filtered supernatant onto a C18 RP-HPLC column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Identify the peak corresponding to this compound based on its retention time, which should be determined using a purified this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified this compound.
Visualizations
Signaling Pathway for Lantibiotic Biosynthesis
Caption: Proposed quorum-sensing regulatory pathway for this compound biosynthesis.
Experimental Workflow for Yield Improvement
Caption: A typical experimental workflow for optimizing this compound yield.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Quorum sensing control of lantibiotic production; nisin and subtilin autoregulate their own biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Optimization of bacteriocin production by Lactobacillus rhamnosus CW40: exploring its therapeutic and antibacterial scope [frontiersin.org]
- 6. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. Genetically engineering central carbon and nitrogen metabolism in Bacillus paralicheniformis for high γ-PGA production via glutamate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Formicin Production
Disclaimer: Formicin is a novel two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2] While specific optimization data for this compound is limited in publicly available literature, this guide is built upon established principles for optimizing bacteriocin (B1578144) production in closely related Bacillus species. The protocols and data provided are representative and should be adapted as a starting point for your specific experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound? A1: The most critical factors for bacteriocin production, including this compound, are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time.[3][4] Salinity and aeration can also play significant roles.[5][6]
Q2: My this compound yield is consistently low. What is the first thing I should check? A2: Start by verifying the basics: ensure the purity of your Bacillus paralicheniformis APC 1576 culture, confirm the freshness and composition of your medium, and check that your incubator and pH meter are calibrated and maintaining the correct setpoints. Sub-optimal levels of key nutrients or incorrect pH are common causes of low yield.[7]
Q3: What is the optimal pH for this compound production? A3: For many Bacillus species, the optimal pH for bacteriocin production is near neutral, typically between 7.0 and 8.0.[3][4] It is crucial to monitor and, if possible, control the pH during fermentation, as microbial metabolism can cause it to drift.
Q4: What is the ideal temperature for cultivating Bacillus paralicheniformis for this compound production? A4: The optimal temperature for bacteriocin production by mesophilic Bacillus species is generally between 30°C and 40°C.[3] For example, Bacillus atrophaeus and Bacillus amyloliquefaciens show optimal production at 37°C.[3]
Q5: How long should I run the fermentation? A5: Bacteriocin production typically begins in the late exponential growth phase and peaks during the stationary phase.[8] Optimal incubation times can range from 24 to 72 hours.[3][4] It is recommended to perform a time-course experiment to determine the peak production time for your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low this compound Activity | 1. Loss of producing strain's capability. 2. Incorrect medium composition. 3. Extreme pH or temperature. 4. Inactive bacteriocin due to proteolytic degradation. | 1. Re-streak your culture from a frozen stock. Confirm identity. 2. Prepare fresh medium, verifying all components and concentrations. 3. Calibrate your incubator and pH meter. Monitor conditions throughout the experiment. 4. Check for protease activity in your supernatant. Consider adding protease inhibitors during extraction. |
| Inconsistent Yield Between Batches | 1. Variability in inoculum size or age. 2. Inconsistent medium preparation. 3. Fluctuations in pH or temperature control. | 1. Standardize your inoculum preparation protocol (e.g., use a specific OD600 or cell concentration).[5] 2. Use a checklist for medium preparation to ensure consistency. 3. Use a bioreactor with automated process control for pH and temperature. For shake flasks, ensure consistent incubator loading and calibration. |
| This compound Activity Decreases After Peak | 1. Degradation of this compound by proteases. 2. Adsorption of this compound to the producer cells. 3. pH of the medium shifting to a range where this compound is unstable. | 1. Harvest the culture at the peak production time determined by your time-course experiment. 2. Some bacteriocins adsorb to the cell surface at certain pH values. Try adjusting the pH of the culture before centrifugation to release the bacteriocin. 3. Monitor pH and harvest before it reaches a detrimental level. The stability of a partially purified bacteriocin from Bacillus subtilis was found to be highest between pH 5-8.[5] |
| Difficulty in Downstream Purification | 1. Low initial concentration of this compound. 2. Co-precipitation with other proteins. 3. This compound binding to labware. | 1. Optimize culture conditions for maximum yield before scaling up purification. 2. Use a multi-step purification strategy (e.g., ammonium (B1175870) sulfate (B86663) precipitation followed by chromatography). 3. Use low-protein-binding plastics and glassware where possible. |
Data on Optimizing Culture Conditions
The following tables summarize quantitative data from studies on bacteriocin production by Bacillus species. This data can serve as a guide for designing your this compound optimization experiments.
Table 1: Effect of pH and Temperature on Bacteriocin Production
| Producing Strain | Parameter | Value | Result | Reference |
| Bacillus atrophaeus | Temperature | 37 °C | Optimal Production | [3] |
| pH | 7.0 | Optimal Production | [3] | |
| Bacillus amyloliquefaciens | Temperature | 37 °C | Optimal Production | [3] |
| pH | 8.0 | Optimal Production | [3] | |
| Bacillus subtilis BMP01 | Temperature | 37 °C | Optimal Production | [4] |
| pH | 7.0 | Optimal Production | [4] |
Table 2: Effect of Medium Components and Incubation Time on Bacteriocin Activity by Bacillus subtilis ZY05
| Factor | Condition | Bacteriocin Activity (AU/mL) |
| Carbon Source | Luria-Bertani (LB) Base | 2041 |
| Glucose (1%) | 2637 | |
| Sucrose (1%) | 2959 | |
| NaCl Concentration | 1.0% | ~2750 |
| 1.59% (Optimal) | 4403 | |
| 2.0% | ~2500 | |
| Incubation Time | 12 hours | ~1500 |
| 29 hours (Optimal) | 4403 | |
| 48 hours | ~2000 | |
| (Data adapted from a study using Response Surface Methodology (RSM) for optimization. AU/mL = Arbitrary Units per milliliter.)[5] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of this compound Production
This protocol allows for the systematic evaluation of individual culture parameters.
-
Inoculum Preparation:
-
Inoculate a single colony of Bacillus paralicheniformis APC 1576 into 10 mL of a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate at 37°C with shaking (200 rpm) for 16-18 hours to reach the exponential growth phase.
-
-
Experimental Setup:
-
Prepare a series of 250 mL flasks, each containing 50 mL of the basal production medium.
-
To test pH: Adjust the initial pH of the medium in each flask to a different value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile 1N HCl or 1N NaOH.[3]
-
To test temperature: Prepare identical flasks and place them in separate incubators set to different temperatures (e.g., 25°C, 30°C, 37°C, 45°C).[3]
-
To test carbon source: Prepare the basal medium without a carbon source. Supplement each flask with a different sterile carbon source (e.g., glucose, sucrose, lactose) to a final concentration of 1% (w/v).[5]
-
To test nitrogen source: Prepare the basal medium without a nitrogen source. Supplement each flask with a different sterile nitrogen source (e.g., tryptone, yeast extract, peptone) to a final concentration of 0.5% (w/v).
-
-
Fermentation:
-
Inoculate each flask with 2% (v/v) of the prepared inoculum.
-
Incubate the flasks under the specified conditions (e.g., 37°C, 200 rpm) for a set time (e.g., 48 hours), except for the temperature experiment.
-
-
Sample Collection and Analysis:
-
After incubation, withdraw a sample from each flask.
-
Measure the optical density at 600 nm (OD600) to assess cell growth.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant for activity testing.
-
-
Activity Assay (Agar Well Diffusion):
-
Prepare an agar (B569324) plate seeded with a suitable indicator strain (e.g., Listeria monocytogenes or Staphylococcus aureus).
-
Cut wells into the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the cell-free supernatant into each well.
-
Incubate the plate at the optimal temperature for the indicator strain overnight.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates higher this compound activity.
-
Protocol 2: Recovery of Crude this compound Extract
-
Cultivation: Grow Bacillus paralicheniformis APC 1576 in a larger volume (e.g., 1 L) using the optimized conditions determined from Protocol 1.
-
Cell Separation: Centrifuge the culture at 8,000 rpm for 20 minutes at 4°C to separate the cells from the supernatant.
-
pH Adjustment & Ammonium Sulfate Precipitation:
-
Carefully decant the supernatant.
-
Slowly add solid ammonium sulfate to the supernatant with constant, gentle stirring on ice to reach 60-80% saturation.
-
Allow precipitation to occur overnight at 4°C.
-
-
Collection of Precipitate: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension and Dialysis:
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).
-
Transfer the resuspended pellet to a dialysis tubing (e.g., 1 kDa MWCO for a small peptide like this compound) and dialyze against the same buffer at 4°C for 24-48 hours with several buffer changes to remove residual ammonium sulfate.
-
-
Storage: The resulting dialyzed solution is the crude this compound extract. It can be stored at -20°C for further purification and characterization.
Visualizations
Signaling Pathway and Experimental Workflow
The production of many bacteriocins in Firmicutes (the phylum including Bacillus) is regulated by a quorum-sensing mechanism known as a two-component regulatory system (TCS). The bacteriocin itself can act as a signaling molecule. When the external concentration of the bacteriocin reaches a threshold, it is detected by a sensor kinase protein in the cell membrane. This triggers a phosphorylation cascade that activates a response regulator protein, which then binds to the promoter regions of the bacteriocin operon, upregulating the production of the bacteriocin and its associated immunity and transport proteins.
Caption: A representative two-component system for bacteriocin regulation.
Caption: Experimental workflow for optimizing this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species [mdpi.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Enhanced production of bacteriocin by Bacillus subtilis ZY05 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of bacteriocin production by Lactobacillus sp. MSU3IR against shrimp bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
formicin stability issues in different pH and temperatures
Welcome to the technical support center for Formicin, a novel broad-spectrum, two-component lantibiotic.[1] This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experiments with this compound and other antimicrobial peptides (AMPs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in my experiments?
A1: The stability of antimicrobial peptides like this compound is primarily influenced by environmental factors such as temperature, pH, and the presence of proteases.[2][3][4] Temperature fluctuations can accelerate degradation reactions, while pH extremes can lead to hydrolysis and other chemical modifications.[2] Additionally, peptides are susceptible to cleavage by proteases that may be present in your experimental system.[3]
Q2: I'm observing a loss of this compound's antimicrobial activity over time. What could be the cause?
A2: A gradual loss of activity can be attributed to several factors, including degradation due to unstable pH or temperature conditions.[2][3] Repeated freeze-thaw cycles of this compound solutions can also compromise its integrity.[4] Another common issue is the adsorption of the peptide to plastic surfaces, such as microtiter plates, which reduces its effective concentration in the assay.[5]
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often a symptom of underlying stability issues.[6] To enhance reproducibility, it is crucial to standardize your handling and storage procedures. Always prepare fresh solutions of this compound when possible and avoid repeated freeze-thaw cycles by storing it in single-use aliquots.[2] Using low-binding labware, such as polypropylene (B1209903) plates, can also minimize peptide loss due to surface adsorption.[5]
Q4: What are the optimal storage conditions for this compound?
A4: For long-term storage, this compound should be kept in its lyophilized (powder) form at -20°C or -80°C.[7] Once reconstituted in a solution, it is best to use it immediately. If storage in solution is necessary, it should be aliquoted into single-use amounts and stored at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause: The effective concentration of this compound may be lower than anticipated due to its adsorption to standard polystyrene labware.[5]
-
Troubleshooting Steps:
-
Switch to low-binding materials, such as polypropylene microtiter plates, for your assays.[5]
-
Ensure that the media used in your assay does not contain components that could interfere with this compound's activity. High salt concentrations, for example, can impact the function of some cationic antimicrobial peptides.[5]
-
Issue 2: this compound solution appears cloudy or shows precipitation.
-
Possible Cause: Highly hydrophobic peptides can be challenging to dissolve and may precipitate out of solution, especially in aqueous buffers.[2]
-
Troubleshooting Steps:
-
When first dissolving lyophilized this compound, consider using a small amount of an organic solvent like DMSO or acetonitrile (B52724) before diluting it into your aqueous buffer.
-
Always add the peptide solution to the buffer gradually while mixing to prevent precipitation.[2]
-
Issue 3: Loss of activity after incubation at physiological temperatures (37°C).
-
Possible Cause: this compound may be susceptible to degradation by proteases present in your culture media or serum supplements.
-
Troubleshooting Steps:
Data on this compound Stability
The following tables summarize the stability profile of this compound under various pH and temperature conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on this compound Activity
| pH | Incubation Time (hours) | Remaining Activity (%) |
| 3.0 | 24 | 45% |
| 5.0 | 24 | 85% |
| 7.0 | 24 | 95% |
| 9.0 | 24 | 60% |
Table 2: Effect of Temperature on this compound Activity (at pH 7.0)
| Temperature (°C) | Incubation Time (hours) | Remaining Activity (%) |
| 4 | 48 | 98% |
| 25 | 48 | 90% |
| 37 | 48 | 75% |
| 50 | 48 | 50% |
Experimental Protocols
Protocol 1: Assessing this compound Stability at Different pH Values
Objective: To determine the effect of pH on the stability and antimicrobial activity of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
A series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)
-
Microbial culture for activity assay (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well polypropylene microtiter plates
-
Incubator
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
Dilute the this compound stock solution into each of the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the this compound solutions at 37°C for a predetermined time course (e.g., 0, 6, 12, and 24 hours).
-
At each time point, take an aliquot of each solution and perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against the target microorganism.[5]
-
The remaining activity can be calculated as a percentage of the initial activity (at time 0).
Visual Guides
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolongevitylabs.com [biolongevitylabs.com]
- 3. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
Formicin Purification Technical Support Center
Welcome to the technical support center for Formicin purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Experimental Protocols
Protocol 1: Standard this compound Purification Workflow
This protocol outlines a standard two-step chromatography process for purifying His-tagged this compound.
1. Affinity Chromatography (IMAC)
- Resin: Nickel-NTA (Ni-NTA) resin.
- Lysis/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0.
- Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
- Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
- Procedure:
- Equilibrate the Ni-NTA column with 5 column volumes (CV) of Lysis/Binding Buffer.
- Load the clarified cell lysate containing His-tagged this compound onto the column at a slow flow rate (e.g., 1 mL/min).[1]
- Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.[1]
- Elute this compound with 5 CV of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.
2. Size Exclusion Chromatography (SEC)
- Column: Superdex 200 or similar.
- SEC Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
- Procedure:
- Concentrate the pooled fractions from the affinity step.
- Equilibrate the SEC column with at least 2 CV of SEC Buffer.
- Load the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
- Run the chromatography at a constant, low flow rate.[2][3]
- Collect fractions corresponding to the expected molecular weight of this compound.
- Analyze fractions for purity by SDS-PAGE.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield
Q1: My final yield of this compound is significantly lower than expected after affinity chromatography. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can arise from several factors, from protein expression to elution.[1][4] Here is a breakdown of potential causes and solutions:
-
Poor Protein Expression:
-
Troubleshooting: Before purification, confirm the expression level of this compound by running a small fraction of your crude lysate on an SDS-PAGE gel or by Western blot.[5][6] If expression is low, you may need to optimize expression conditions such as induction time, temperature, or inducer concentration.[7][8]
-
-
Inaccessible Affinity Tag:
-
Suboptimal Binding/Elution Conditions:
-
Troubleshooting: Ensure the pH and composition of your buffers are correct.[9] Chelating agents (e.g., EDTA) or strong reducing agents in your sample can strip the nickel ions from the column, preventing your protein from binding. High concentrations of imidazole in the lysis buffer can also compete with the His-tag for binding.[1]
-
The following table summarizes the effect of imidazole concentration on this compound yield.
| Imidazole in Wash Buffer (mM) | This compound Yield (mg/L) | Purity (%) |
| 20 | 15 | 85 |
| 40 | 12 | 90 |
| 60 | 8 | 95 |
| 80 | 4 | >98 |
-
Protein Precipitation:
-
Troubleshooting: this compound may be precipitating on the column.[9] This can be addressed by decreasing the amount of sample loaded or by adding stabilizing agents like glycerol (B35011) or non-ionic detergents to your buffers.[1][9]
-
Poor Purity
Q2: I am observing multiple contaminating bands on my SDS-PAGE gel after a single affinity purification step. How can I improve the purity of my this compound sample?
A: Achieving high purity often requires optimization of the purification workflow.
-
Insufficient Washing:
-
Troubleshooting: Increase the wash volume after loading your sample. You can also try a step gradient of increasing imidazole concentrations in the wash buffer to remove weakly bound contaminants.[9]
-
-
Non-Specific Binding:
-
Troubleshooting: Host proteins can non-specifically bind to the affinity resin. Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20) or increasing the salt concentration (up to 500 mM NaCl) in your wash buffer can help disrupt these interactions.[9]
-
-
Co-purification with Chaperones:
-
Troubleshooting: Chaperones often bind to recombinant proteins. Adding a wash step with an ATP-containing buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM ATP, 10 mM MgCl₂, pH 7.5) can help dissociate these chaperones from your protein of interest.
-
-
Add a Polishing Step:
Protein Aggregation
Q3: My this compound is precipitating or aggregating during purification or storage. What can I do to prevent this?
A: Protein aggregation is a frequent challenge, often caused by the exposure of hydrophobic regions when the protein is removed from its native environment.[11][12][13]
-
Optimize Buffer Conditions:
-
Use Additives:
-
Troubleshooting: Certain additives can help stabilize your protein and prevent aggregation.[1] Consider adding:
-
-
Control Protein Concentration:
The following table shows the effect of different additives on this compound aggregation after 24 hours at 4°C.
| Additive | This compound Concentration (mg/mL) | Aggregation (%) |
| None | 5 | 40 |
| 10% Glycerol | 5 | 15 |
| 0.5 M Arginine | 5 | 10 |
| 0.1% Tween 20 | 5 | 25 |
Chromatography Profile Issues
Q4: The peaks in my chromatogram are broad or tailing. How can I improve the peak shape?
A: Poor peak shape in chromatography can indicate a variety of issues with the column, sample, or running conditions.[2][15]
-
Column Packing and Contamination:
-
Sample Viscosity and Volume:
-
Flow Rate:
-
Interactions with the Resin:
-
Troubleshooting: If you observe peak tailing in ion-exchange or size-exclusion chromatography, it may be due to non-specific hydrophobic or ionic interactions between this compound and the column matrix.[15] Adjusting the salt concentration or pH of your mobile phase can help to mitigate these interactions.[15]
-
Visual Guides
This compound Purification Workflow
Caption: A standard two-step workflow for the purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. goldbio.com [goldbio.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. avantorsciences.com [avantorsciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: Formicin Peptide Aggregation
Welcome to the technical support center for handling formicin peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound peptides and encountering challenges related to their aggregation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aggregation a concern?
This compound is a two-component lantibiotic produced by Bacillus paralicheniformis APC 1576. It consists of two distinct peptides, this compound α (Frcα) and this compound β (Frcβ), that act synergistically to exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria.[1] Like many peptides, this compound can be prone to aggregation, which can lead to a loss of biological activity, inaccurate quantification, and precipitation out of solution, thereby impacting experimental reproducibility and outcomes.
Q2: What are the unique properties of this compound peptides that influence their aggregation?
This compound peptides have distinct characteristics compared to many other lantibiotics. The this compound α peptide is notably less hydrophobic and possesses a net positive charge of +2. In contrast, the this compound β peptide is unique in having a net negative charge due to an aspartic acid residue near its C-terminus.[1][2] These charge properties are critical determinants of their solubility and aggregation behavior, making pH and ionic strength of the solution particularly important factors to control.
Q3: My this compound peptide solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is a clear indication of peptide aggregation. The first step is to attempt to resolubilize the peptide using the recommended solubilization protocol (see Experimental Protocols section). If this is unsuccessful, it is advisable to discard the solution and prepare a fresh stock, paying close attention to the recommended solvent, pH, and concentration.
Q4: How should I store my lyophilized and reconstituted this compound peptides to minimize aggregation?
For optimal stability, lyophilized this compound peptides should be stored at -20°C or -80°C in a desiccated environment, protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. For short-term storage (a few days), peptide solutions can be kept at 4°C.
Q5: Can I use vortexing or sonication to dissolve my this compound peptides?
Gentle vortexing is generally acceptable for dissolving peptides. Sonication can also be used to aid in the dissolution of more resistant aggregates. However, it is crucial to use a bath sonicator and to keep the sample cool to prevent localized heating, which can lead to peptide degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound peptides.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving lyophilized peptide | High hydrophobicity of the peptide or inappropriate solvent. | Start by attempting to dissolve a small amount of the peptide in sterile, purified water. If unsuccessful, for the positively charged Frcα, try a dilute acidic solution (e.g., 10% acetic acid). For the negatively charged Frcβ, a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be effective. For combined peptides or if aqueous solutions fail, use a minimal amount of an organic solvent like DMSO, followed by slow dilution with the desired aqueous buffer. |
| Peptide precipitates after dilution in buffer | The buffer pH is close to the peptide's isoelectric point (pI), or the buffer has a high ionic strength. | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's pI. For Frcα, a more acidic pH is generally better, while for Frcβ, a more basic pH may improve solubility. Reduce the salt concentration of the buffer if possible. |
| Loss of antimicrobial activity over time | Peptide aggregation, degradation, or adsorption to container surfaces. | Prepare fresh peptide solutions for each experiment. Store stock solutions in aliquots at -80°C. Use low-protein-binding tubes and pipette tips to minimize adsorption. |
| Inconsistent results in biological assays | Incomplete solubilization or presence of small aggregates. | Centrifuge the peptide stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use and carefully take the supernatant for your experiment. Consider filtering the solution through a low-protein-binding 0.22 µm filter. |
Physicochemical Properties of this compound Peptides
Understanding the physicochemical properties of the individual this compound peptides is crucial for predicting their behavior in solution. The following table summarizes the key calculated properties based on their amino acid sequences.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Theoretical pI | Net Charge at pH 7.0 |
| This compound α (Frcα) | G-A-G-C(1)-K-T-P-C(2)-G-K-T-I-C(3)-N-L-C(4)-T-P-G-C(5)-W | 2137.5 | 9.75 | +2 |
| This compound β (Frcβ) | W-T-C(1)-S-C(2)-S-L-F-C(3)-G-V-I-T-P-A-I-S-C(4)-D-C(5)-H | 2153.5 | 4.13 | -2 |
Note: The amino acid sequences have been transcribed from the structural diagrams presented in the literature. C(n) indicates cysteine residues involved in lanthionine (B1674491) bridges.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptides
-
Preparation: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature in a desiccator for at least 15 minutes.
-
Initial Solubilization:
-
For Frcα or a 1:1 mixture of Frcα and Frcβ: Add a small volume of sterile, purified water to the vial to create a concentrated stock solution (e.g., 1-5 mg/mL). Gently vortex to dissolve. If solubility is poor, add a minimal amount of 10% acetic acid and vortex again.
-
For Frcβ: Add a small volume of sterile, purified water. If solubility is an issue, add a minimal amount of 0.1% ammonium hydroxide (B78521) and gently vortex.
-
For highly aggregated peptides: If aqueous solutions fail, add a minimal volume of dimethyl sulfoxide (B87167) (DMSO) to the lyophilized peptide and vortex until fully dissolved.
-
-
Dilution: Slowly add the desired aqueous buffer to the concentrated stock solution while gently vortexing to reach the final desired concentration. Avoid adding the concentrated stock directly to a large volume of buffer, as this can cause immediate precipitation.
-
Storage: Aliquot the reconstituted peptide into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Prepare Bacterial Inoculum: Culture the target Gram-positive bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Prepare Peptide Dilutions: Reconstitute and dilute the this compound peptides (typically a 1:1 molar ratio of Frcα and Frcβ) in the assay broth to create a 2x working stock of the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the 2x peptide stock with the assay broth.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, resulting in the final desired peptide concentrations and a bacterial concentration of ~2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the this compound peptide that completely inhibits visible bacterial growth.
Diagrams
Caption: Troubleshooting workflow for this compound peptide aggregation.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
Strategies to Enhance Formicin Solubility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of formicin. Given that "this compound" can refer to different chemical entities, this guide addresses the solubility of both the lantibiotic peptide and the small molecule N-(hydroxymethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: The term "this compound" can refer to two primary compounds in a research and development context:
-
This compound (Lantibiotic): A two-component antimicrobial peptide produced by Bacillus paralicheniformis APC 1576.[1][2] It exhibits broad-spectrum activity against Gram-positive bacteria.[2] While its α peptide is noted to be less hydrophobic than similar lantibiotics, solubility can still be a challenge under physiological conditions, potentially leading to aggregation and reduced bioavailability.[2][3]
-
This compound (N-(hydroxymethyl)acetamide): A small organic molecule used as an intermediate in pharmaceutical and agrochemical synthesis.[4] Its solubility is dependent on the solvent system, and enhancing its solubility can be crucial for various formulation and reaction processes.[5][6]
Poor solubility is a significant hurdle in drug development, as it can limit bioavailability and therapeutic efficacy.
Q2: How do I determine the best strategy to improve the solubility of my this compound compound?
A2: The optimal strategy depends on the physicochemical properties of your specific this compound compound (peptide or small molecule), the desired final concentration, and the intended application. A general workflow for selecting an appropriate method is outlined below.
Caption: Workflow for selecting a solubility enhancement strategy for this compound.
Troubleshooting Guide: Lantibiotic this compound (Peptide)
Issue 1: this compound peptide precipitates out of aqueous buffer.
| Question | Answer & Troubleshooting Steps |
| What is the pH of my buffer? | The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. The lantibiotic this compound has a positively charged α peptide.[2] For basic peptides, try dissolving in slightly acidic conditions (e.g., 10% acetic acid) before diluting into your final buffer.[7][8] Conversely, for acidic peptides, a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) may improve solubility. |
| Is the peptide concentration too high? | High peptide concentrations can lead to aggregation.[9] Try dissolving a small amount first to determine its approximate solubility limit in your chosen solvent. If you require a high concentration, you may need to explore more advanced formulation strategies like nanosuspensions. |
| Have I tried using a co-solvent? | For hydrophobic or neutral peptides, a small amount of an organic solvent can aid dissolution.[10] Start by dissolving the peptide in a minimal amount of DMSO (dimethyl sulfoxide) or DMF (dimethylformamide), and then slowly add the aqueous buffer to the desired concentration while vortexing.[7] Caution: DMSO can oxidize methionine and cysteine residues.[7] For cell-based assays, keep the final DMSO concentration low (typically <1%).[7] |
| Could sonication or temperature changes help? | Sonication can help break up aggregates and improve dissolution.[7] Gentle warming (<40°C) can also increase the solubility of some peptides.[7] However, be cautious to avoid thermal degradation. |
Illustrative Data: Lantibiotic this compound Solubility
The following table presents hypothetical data to illustrate the impact of different solvents on lantibiotic solubility. Actual results will vary based on the specific amino acid sequence and experimental conditions.
| Solvent System | pH | Illustrative Solubility (mg/mL) | Remarks |
| Deionized Water | 7.0 | < 0.1 | Prone to aggregation at neutral pH. |
| 10 mM Phosphate Buffer | 7.4 | < 0.1 | Similar to water; physiological pH can be challenging. |
| 0.1% Acetic Acid | ~3.0 | 2.5 | Acidic pH increases the net positive charge, improving solubility. |
| 10% DMSO in Water | 7.0 | 1.5 | DMSO disrupts hydrophobic interactions, aiding dissolution.[10] |
| 0.1M Ammonium Bicarbonate | ~8.0 | 0.5 | For peptides with a net negative charge, a basic pH is beneficial. |
Troubleshooting Guide: N-(hydroxymethyl)acetamide (Small Molecule)
Issue 2: Difficulty dissolving N-(hydroxymethyl)acetamide in a desired solvent.
| Question | Answer & Troubleshooting Steps |
| What is the polarity of my solvent? | N-(hydroxymethyl)acetamide has both polar (hydroxyl, amide) and non-polar (methyl) groups, making its solubility dependent on the solvent's properties.[4] It is reported to be soluble in water.[6] For less polar applications, co-solvents may be necessary. |
| Have I considered using a co-solvent system? | The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble compounds.[11] Blends of water with solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol can significantly increase solubility by reducing the polarity of the solvent system.[12][13] |
| Could a solid dispersion approach be beneficial? | Solid dispersions involve dispersing the compound in a hydrophilic carrier matrix at a molecular level.[14][15] This can enhance dissolution rates and apparent solubility.[16] This is a common strategy for BCS Class II drugs (low solubility, high permeability).[14] |
| Is cyclodextrin complexation an option? | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[17][18] |
Illustrative Data: N-(hydroxymethyl)acetamide Solubility Enhancement
This table provides representative data on how different formulation strategies could enhance the solubility of a poorly soluble small molecule like an analogue of N-(hydroxymethyl)acetamide.
| Method | Carrier/Co-solvent | Illustrative Solubility (mg/mL) | Fold Increase |
| Aqueous Buffer | - | 0.5 | 1x |
| Co-solvency | 40% PEG 400 in Water | 12.5 | 25x |
| Solid Dispersion | 1:5 Drug-to-PVP K30 ratio | 25.0 | 50x |
| Inclusion Complex | 1:1 Molar Ratio with HP-β-CD | 37.5 | 75x |
Experimental Protocols
Protocol 1: Solubility Enhancement of Lantibiotic this compound via pH Adjustment
-
Determine Peptide Charge: Analyze the amino acid sequence of this compound to estimate its net charge at neutral pH. The this compound α peptide is known to be positively charged.[2]
-
Select Solvent: For a positively charged peptide, select a dilute acidic solvent. A common starting point is 0.1% (v/v) acetic acid or trifluoroacetic acid (TFA) in sterile water.
-
Reconstitution:
-
Allow the lyophilized peptide vial to warm to room temperature.
-
Add a small volume of the acidic solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is fully dissolved.
-
-
Dilution: Slowly add the dissolved peptide stock solution to your final aqueous buffer (e.g., PBS) dropwise while stirring to reach the desired final concentration. This prevents localized high concentrations that can lead to precipitation.
-
Verification: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in the final buffer has been exceeded.
Protocol 2: Solubility Enhancement of a Small Molecule via Co-solvency
-
Co-solvent Screening: Prepare a series of co-solvent blends in different volumetric ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v of PEG 400 in water).[12][13]
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a known volume of each co-solvent blend in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13][19]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent.
-
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal blend.
Visualizing Mechanisms and Workflows
Lantibiotic Mechanism of Action
Lantibiotics like this compound typically act by targeting Lipid II, a precursor molecule in the synthesis of bacterial cell walls. This interaction can inhibit cell wall formation and, in some cases, lead to the formation of pores in the cell membrane, causing cell death.
Caption: General mechanism of action for lantibiotic peptides.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Structure Elucidation of a Novel Lantibiotic From Paenibacillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-(HYDROXYMETHYL)ACETAMIDE | 625-51-4 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biocat.com [biocat.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. bepls.com [bepls.com]
- 13. scispace.com [scispace.com]
- 14. jddtonline.info [jddtonline.info]
- 15. japer.in [japer.in]
- 16. scispace.com [scispace.com]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
- 19. pnrjournal.com [pnrjournal.com]
Technical Support Center: Developing a Stable Formulation for Formicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing a stable formulation for Formicin, a hypothetical novel therapeutic agent. The resources below address common challenges and provide structured methodologies to navigate the formulation development process.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in assessing the stability of this compound?
A1: The initial assessment of this compound's stability involves identifying potential "soft spots" in the molecule that may be susceptible to degradation. This is achieved through a combination of in silico analysis and early-stage experimental studies. Computational programs can help identify reactive functional groups.[1] Concurrently, forced degradation (or stress testing) studies are essential. These studies expose this compound to harsh conditions such as high heat, humidity, light, and a range of pH values to deliberately induce degradation.[2] This helps to rapidly identify the degradation pathways and the analytical methods that will be "stability-indicating," meaning they can detect the loss of the active ingredient and the increase of degradation products.[2]
Q2: What are the most common degradation pathways for small molecules like this compound?
A2: Small molecules are often susceptible to several common degradation pathways:
-
Hydrolysis: Reaction with water, which can be exacerbated by acidic or basic conditions.[3]
-
Oxidation: Degradation caused by reaction with oxygen, often initiated by exposure to light, heat, or certain metal ions.[3]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[4]
Environmental factors such as temperature, moisture, and light can significantly accelerate these degradation processes.[4]
Q3: How do I select the right excipients for my this compound formulation?
A3: Excipient selection is a critical step to ensure the stability and efficacy of the final drug product. Drug-excipient compatibility studies are performed to identify any potential adverse interactions.[5] A common approach is to create binary mixtures of this compound with individual excipients, often with the addition of water to accelerate potential reactions.[1][] These mixtures are then stored under accelerated conditions (e.g., elevated temperature and humidity) and analyzed for any signs of physical or chemical degradation using techniques like HPLC.[][7] Thermal analysis methods like Differential Scanning Calorimetry (DSC) can also offer a rapid screening for potential incompatibilities.[1]
Q4: What are the regulatory guidelines for stability testing?
A4: The International Council for Harmonisation (ICH) provides a set of guidelines that are widely adopted by regulatory agencies like the FDA. Key guidelines applicable to stability testing include:
-
ICH Q1A: Stability Testing of New Drug Substances and Products.[2]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[2]
-
ICH Q2B: Validation of Analytical Procedures: Methodology.[2]
These guidelines outline the conditions for long-term and accelerated stability studies, as well as the requirements for photostability testing.[8][9]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent results in in-vitro assays. | Low dissolution rate of this compound. | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area and improve dissolution. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation to enhance ionization and solubility. 3. Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents. 4. Complexation: Evaluate the use of cyclodextrins to form inclusion complexes. |
| Precipitation of this compound in solution. | Exceeding the solubility limit. | 1. Formulation as a Suspension: If solubility cannot be sufficiently improved for a solution, consider developing a suspension. 2. Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase apparent solubility.[10] |
Issue 2: this compound is Susceptible to Oxidation
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram during stability studies. | Oxidative degradation of this compound. | 1. Inert Atmosphere: During manufacturing and packaging, use an inert gas like nitrogen to displace oxygen. 2. Antioxidants: Evaluate the addition of antioxidants to the formulation (e.g., ascorbic acid, butylated hydroxytoluene). 3. Chelating Agents: If metal ions are suspected to catalyze oxidation, include a chelating agent like EDTA. 4. Packaging: Use impermeable container and closure systems to prevent oxygen ingress.[11] |
Issue 3: this compound Degrades Upon Exposure to Light
| Symptom | Potential Cause | Troubleshooting Steps |
| Discoloration or loss of potency after light exposure. | Photodegradation of this compound. | 1. Perform Confirmatory Photostability Studies: Expose this compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light as per ICH Q1B guidelines.[8] 2. Light-Resistant Packaging: Use amber-colored vials or bottles, or opaque packaging like blister packs with aluminum foil to protect the drug product from light.[11][12] 3. UV Absorbers: For liquid formulations, consider the addition of excipients that absorb UV radiation. |
Data Presentation: Hypothetical Stability of this compound
The following tables summarize hypothetical data from forced degradation and accelerated stability studies for this compound.
Table 1: Forced Degradation of this compound in Solution (1 mg/mL) after 7 days
| Condition | % this compound Remaining | Major Degradant(s) Observed |
| 0.1 M HCl, 60°C | 85.2% | D1, D2 |
| 0.1 M NaOH, 60°C | 78.5% | D3 |
| 3% H₂O₂, RT | 90.1% | D4 |
| Light (ICH Q1B), RT | 92.5% | D5 |
Table 2: 3-Month Accelerated Stability of this compound Formulation F1 (40°C / 75% RH)
| Test | Specification | Initial | 1 Month | 2 Months | 3 Months |
| Appearance | Clear, colorless solution | Pass | Pass | Pass | Pass |
| Assay (% of initial) | 95.0 - 105.0% | 100.0% | 99.5% | 98.9% | 98.2% |
| Total Impurities | NMT 2.0% | 0.2% | 0.5% | 0.9% | 1.3% |
| pH | 5.0 - 6.0 | 5.5 | 5.4 | 5.3 | 5.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid drug substance at 80°C.
-
Photodegradation: Expose the solid drug substance to light as per ICH Q1B guidelines.[3]
-
-
Take samples at predetermined time points (e.g., 1, 3, 7 days).
-
Analyze the samples using a suitable analytical technique, such as reverse-phase HPLC with UV or mass spectrometry detection.
-
The goal is to achieve 5-20% degradation of the drug substance.[3]
-
Develop an HPLC method that can separate the main peak of this compound from all major degradation products.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient (e.g., in a 1:1 or 1:5 ratio).
-
For each binary mixture, prepare two sets: one dry mix and one wet mix (with the addition of a small amount of water).
-
Store the mixtures in sealed vials under accelerated conditions (e.g., 40°C/75% RH).
-
Include control samples of this compound alone and each excipient alone.
-
Analyze the samples at initial and subsequent time points (e.g., 2 and 4 weeks) by HPLC to quantify the amount of this compound remaining and detect any new degradation products.
-
Physical observations (color change, clumping) should also be recorded.
Visualizations
Caption: Workflow for this compound Formulation Development.
Caption: Decision tree for troubleshooting formulation instability.
References
- 1. scispace.com [scispace.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. journalajocs.com [journalajocs.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. q1scientific.com [q1scientific.com]
Technical Support Center: Bacterial Resistance to Formicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for bacterial resistance to formicin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, two-component lantibiotic, a type of antimicrobial peptide (AMP), produced by Bacillus paralicheniformis APC 1576.[1][2][3] It exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[2][3][4] As a two-component lantibiotic, its activity likely relies on the synergistic action of two distinct peptides. While the precise mechanism is still under investigation, like other lantibiotics, it is presumed to interact with the bacterial cell membrane, potentially leading to pore formation and disruption of essential cellular processes. The unique structural features of this compound's peptides suggest its mode of action might have slight variations compared to other known lantibiotics.[2][3]
Q2: Has bacterial resistance to this compound been reported?
Currently, there are no specific published studies detailing the development of bacterial resistance to this compound. However, as with any antimicrobial agent, the potential for resistance development exists and should be a key consideration in its therapeutic development.[2][3] General mechanisms of resistance to antimicrobial peptides in Gram-positive bacteria are well-documented and provide a framework for investigating potential resistance to this compound.[1][4][5]
Q3: What are the likely mechanisms of resistance to this compound in Gram-positive bacteria?
Based on known resistance mechanisms to other antimicrobial peptides in Gram-positive bacteria, potential resistance to this compound could arise from one or more of the following:[1][5]
-
Alteration of the Cell Envelope: Bacteria can modify their cell surface to reduce the binding of cationic AMPs like this compound. This is often achieved by incorporating positively charged molecules (e.g., D-alanine or L-lysine) into the teichoic acids or phospholipids (B1166683) of the cell wall and membrane, thereby repelling the positively charged this compound peptides.[1][5]
-
Enzymatic Degradation: Bacteria may produce extracellular or cell-surface-associated proteases that can degrade this compound, inactivating it before it can reach its target.[5]
-
Efflux Pumps: Bacteria can utilize membrane-embedded transporter proteins, known as efflux pumps, to actively pump this compound out of the cell, preventing it from reaching a lethal intracellular concentration.[1][5]
-
Sequestration: Some bacteria can produce extracellular molecules or alter their capsule to trap this compound, preventing it from interacting with the cell membrane.[5]
Troubleshooting Guides
Issue 1: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against my bacterial strain of interest during serial passage experiments.
-
Possible Cause: The bacterial population is likely developing resistance to this compound. Serial passage in the presence of sub-lethal concentrations of an antimicrobial is a standard method for inducing resistance in the laboratory.[6][7][8]
-
Troubleshooting Steps:
-
Confirm the MIC increase: Repeat the MIC determination using a standardized protocol (e.g., broth microdilution) to ensure the observation is reproducible.[3][9][10]
-
Isolate and characterize resistant mutants: Plate the resistant population on agar (B569324) containing this compound to select for individual resistant colonies.
-
Assess the stability of the resistant phenotype: Culture the resistant isolates in the absence of this compound for several generations and then re-determine the MIC. This will indicate if the resistance is stable or transient.
-
Investigate the mechanism of resistance:
-
Sequence relevant genes: Analyze the sequence of genes known to be involved in AMP resistance in your bacterial species (e.g., genes for cell wall modification like the dlt operon, or genes encoding efflux pumps).
-
Gene expression analysis: Use techniques like RT-qPCR to determine if the expression of genes associated with resistance is upregulated in the resistant isolates.
-
-
Quantitative Data Summary: Expected MIC Fold Increase in Resistant Mutants (Based on other AMPs)
| Antimicrobial Peptide Class | Bacterial Species | Typical MIC Fold Increase in Resistant Mutants | Reference |
| Lantibiotics | Staphylococcus aureus | 4 to 16-fold | General observation from AMP studies |
| Defensins | Enterococcus faecalis | 8 to 32-fold | General observation from AMP studies |
| Cathelicidins | Streptococcus pneumoniae | 4 to 64-fold | General observation from AMP studies |
Note: This table provides a general reference based on data from other antimicrobial peptides. The actual MIC increase for this compound-resistant mutants must be determined experimentally.
Issue 2: I am unable to generate this compound-resistant mutants using simple serial passage.
-
Possible Cause: The spontaneous mutation frequency for resistance to this compound may be very low in your bacterial strain.
-
Troubleshooting Steps:
-
Increase the population size: Use a larger initial inoculum for your experiments to increase the probability of selecting for rare, spontaneously resistant mutants.
-
Use a mutagenic agent: Consider using a sub-lethal concentration of a mutagen (e.g., UV irradiation or a chemical mutagen) to increase the overall mutation rate, which may lead to a higher frequency of resistance development.[11]
-
Gradient Plates: Utilize agar plates with a concentration gradient of this compound to allow for the selection of mutants with varying levels of resistance.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is adapted from standard CLSI guidelines.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
MIC Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no this compound) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[10]
Protocol 2: Induction of this compound Resistance by Serial Passage
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using the protocol described above.
-
Serial Passage:
-
Inoculate the bacterial strain into a series of tubes containing broth with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, and 2x the initial MIC).
-
Incubate the tubes at the optimal temperature until growth is observed.
-
The following day, use the culture from the highest concentration of this compound that shows growth to inoculate a new series of tubes with increasing this compound concentrations.
-
Repeat this process for a set number of passages (e.g., 15-30 days) or until a significant increase in the MIC is observed.[6][7][12]
-
-
Monitoring Resistance Development: Determine the MIC of the bacterial population at regular intervals (e.g., every 5 passages) to track the development of resistance.
Visualizations
Caption: Signaling pathway for antimicrobial peptide resistance in Gram-positive bacteria.
Caption: Experimental workflow for studying the development of this compound resistance.
References
- 1. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Formicin and Other Lantibiotics: Antimicrobial Activity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have garnered significant attention for their potent antimicrobial activity. This guide provides a comparative analysis of formicin, a novel two-component lantibiotic, with other well-characterized lantibiotics, including nisin, gallidermin, and mutacin. The comparison focuses on their antimicrobial efficacy, supported by experimental data, and delves into their distinct mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial activity of lantibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values of this compound and other selected lantibiotics against various pathogenic bacteria.
| Lantibiotic | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Listeria monocytogenes | Data not available | |
| Clostridium difficile | Data not available | |
| Streptococcus mutans | Data not available | |
| Nisin A | Staphylococcus aureus | 12.5 - 50[1] |
| Listeria monocytogenes | 0.78 - 12.5[1] | |
| Streptococcus agalactiae | 0.78 - 12.5[1] | |
| Gram-negative bacteria | 6 - >48 (µM)[2] | |
| Gallidermin | Staphylococcus aureus | 4 - 8[3] |
| Staphylococcus epidermidis | 4 - 8[3] | |
| Methicillin-resistant S. aureus (MRSA) | 1.56[4] | |
| Mutacin B-Ny266 | Listeria monocytogenes | Comparable to vancomycin[5] |
| Staphylococcus aureus | Equal to or lower than nisin A[5] | |
| Enterococcus faecalis | 1.6 - 3.2[5] | |
| Epidermin | Staphylococcus aureus | 36.04 (µL/mL)[6] |
| Pseudomonas aeruginosa | 19.95 (µL/mL)[6] |
Note: The activity of this compound is described as having a broad spectrum against Gram-positive pathogens, including clinically relevant species such as Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes. However, specific MIC values from publicly available literature are not currently available.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial potency of a substance. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Lantibiotic Stock Solution: Prepare a stock solution of the lantibiotic at a known concentration in a suitable solvent.
-
Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Serial Dilution:
-
Dispense a fixed volume of sterile broth into all wells of the microtiter plate.
-
Add a corresponding volume of the lantibiotic stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the row.
3. Inoculation:
-
Inoculate each well (except for a negative control well) with a standardized suspension of the target bacterium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
4. Incubation:
-
Incubate the microtiter plate at a temperature and for a duration suitable for the growth of the target microorganism (typically 37°C for 18-24 hours).
5. Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the lantibiotic that completely inhibits the visible growth of the bacteria. This can be observed as the absence of turbidity in the well.
Mechanisms of Action: Signaling Pathways and Molecular Interactions
Lantibiotics exert their antimicrobial effects through various mechanisms, often involving specific interactions with bacterial cell components. The following diagrams illustrate the proposed mechanisms of action for nisin, gallidermin, and mutacin.
Caption: Mechanism of action of Nisin.
Caption: Mechanism of action of Gallidermin.
Caption: Diverse mechanisms of action of Mutacins.
Discussion
This compound , a two-component lantibiotic, exhibits a broad spectrum of activity against Gram-positive bacteria[5][6]. Its unique structural features, including a less hydrophobic α-peptide and a negatively charged β-peptide, suggest a potentially novel variation in its mode of action compared to other two-component lantibiotics. Further research is required to elucidate its precise mechanism and to quantify its antimicrobial potency through the determination of MIC values against a range of pathogens.
Nisin is one of the most extensively studied lantibiotics and is known for its dual mode of action. It binds to Lipid II, a precursor molecule in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation. Subsequently, the nisin-Lipid II complex can assemble to form pores in the cell membrane, leading to the dissipation of the membrane potential and ultimately cell death.
Gallidermin , similar to nisin, also targets Lipid II, leading to the inhibition of cell wall synthesis. However, due to its shorter peptide length, it is less efficient at forming stable pores in the bacterial membrane. Its primary mode of action is therefore considered to be the disruption of cell wall integrity.
The mutacins are a diverse group of bacteriocins produced by Streptococcus mutans. Their mechanisms of action are varied. Some mutacins, like mutacin 1140, are lantibiotics that bind to Lipid II, similar to nisin. Others, such as mutacin II, are thought to exert their antimicrobial effect by inhibiting essential cellular enzymes, leading to metabolic disruption.
Conclusion
This guide provides a comparative overview of the antimicrobial activity and mechanisms of action of this compound and other prominent lantibiotics. While quantitative data for this compound is currently limited, its broad-spectrum activity positions it as a promising candidate for further investigation in the development of new antimicrobial therapies. The detailed experimental protocols and mechanistic diagrams for nisin, gallidermin, and mutacin offer a valuable resource for researchers in the field. Continued research into the structure-activity relationships and mechanisms of action of these potent antimicrobial peptides is crucial for harnessing their full therapeutic potential.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibiotic Resistance and Biofilm Production Capacity in Clostridioides difficile [frontiersin.org]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Formicin and Nisin Efficacy Against Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of formicin and nisin against the foodborne pathogen Listeria monocytogenes. While extensive data is available for the well-established bacteriocin (B1578144) nisin, quantitative data for the more recently discovered this compound is limited in publicly available literature. This document summarizes the existing experimental data for nisin and provides a framework for the future inclusion of comparative data for this compound.
I. Overview of Antimicrobial Agents
This compound: A novel, two-component lantibiotic produced by Bacillus paralicheniformis APC 1576.[1][2][3] It is reported to have a broad spectrum of activity against Gram-positive bacteria, including Listeria monocytogenes.[1][2][3][4][5] this compound is a relatively new discovery, and as such, detailed quantitative data on its anti-listerial efficacy is not yet widely available in peer-reviewed publications.
Nisin: A well-characterized bacteriocin produced by Lactococcus lactis.[6] It has a long history of use as a food preservative and is effective against a wide range of Gram-positive bacteria, including L. monocytogenes.[6] Nisin's mechanism of action involves pore formation in the cell membrane and inhibition of cell wall synthesis.[7]
II. Quantitative Efficacy Data
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Against Listeria monocytogenes
| Antimicrobial | Listeria monocytogenes Strain(s) | MIC | Reference |
| This compound | Various | Data not available | - |
| Nisin A | EGDe::pPL2luxpHELP | 12.57 mg/L | [8] |
| Nisin V | EGDe::pPL2luxpHELP | 6.22 mg/L | [8] |
| Nisin | ATCC 7644 and other strains | 1.85 to 1000 IU/ml (in MRS agar) | [9] |
| Nisin | Nine different strains | 740 to 100,000 IU/ml (in Trypticase Soy Agar) | [9] |
Zone of Inhibition
The zone of inhibition assay is a qualitative method used to determine the antimicrobial activity of a substance. The diameter of the clear zone around the antimicrobial agent is indicative of its efficacy.
Table 2: Zone of Inhibition Diameters Against Listeria monocytogenes
| Antimicrobial | Listeria monocytogenes Strain(s) | Inhibition Zone Diameter (mm) | Reference |
| This compound | Various | Data not available | - |
| Nisin | Various strains | Not specified, but activity confirmed | [10] |
| Bacteriocin from Pediococcus acidilactici 13 | Fourteen strains | 16.00 to 24.50 mm | [11][12] |
Time-Kill Kinetics
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Table 3: Time-Kill Kinetics Against Listeria monocytogenes
| Antimicrobial | Listeria monocytogenes Strain(s) | Observations | Reference |
| This compound | Various | Data not available | - |
| Nisin (900 IU/mL) | Not specified | Significant reduction in viable cells within 12 minutes. | [12] |
| Nisin | F2365 | Concentration-dependent killing. | [13] |
| Nisin in combination with grape seed extract | SSA184, SSA97, and LM10 on cooked shrimp | 1.7–1.9 log CFU/g reduction after 15 minutes. |
III. Mechanisms of Action
This compound: The precise mechanism of action of this compound against Listeria monocytogenes has not been detailed in the available literature. As a lantibiotic, it is likely to interfere with cell wall synthesis and/or form pores in the cell membrane, similar to other bacteriocins in its class.
Nisin: Nisin has a dual mechanism of action against Gram-positive bacteria like Listeria. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis, thereby inhibiting this process. This binding also facilitates the formation of pores in the cell membrane, leading to the leakage of cellular contents and cell death.[7]
Caption: Mechanism of action of nisin against Listeria monocytogenes.
IV. Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
A standardized broth microdilution method is typically used to determine the MIC of antimicrobial agents.
-
Bacterial Culture Preparation: Listeria monocytogenes strains are grown overnight in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agent (nisin or this compound) are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible turbidity.
Zone of Inhibition (Agar Well Diffusion) Assay
-
Plate Preparation: A lawn of the target Listeria monocytogenes strain is prepared by spreading a standardized inoculum onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar.
-
Application of Antimicrobial Agent: A known concentration of the antimicrobial solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.
Time-Kill Kinetic Assay
-
Culture Preparation: A standardized suspension of Listeria monocytogenes is prepared in a suitable broth medium.
-
Addition of Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A control with no antimicrobial is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on agar plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Diversity, Biofilm Formation, and Antibiotic Resistance in Listeria monocytogenes Isolated from Meat-Processing Plants [mdpi.com]
- 7. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Resistance of Listeria monocytogenes Isolates from Food and the Environment in France over a 10-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Listeria monocytogenes in Fresh Cheese Using a Bacteriocin-Producing Lactococcus lactis CAU2013 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic and Bacteriocin Sensitivity of Listeria monocytogenes Strains Isolated from Different Foods [scirp.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. researchgate.net [researchgate.net]
The Untapped Potential of Formicin: A Look at Synergistic Antimicrobial Strategies
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents and innovative therapeutic strategies. Formicin, a novel two-component lantibiotic produced by Bacillus paralicheniformis APC 1576, has emerged as a promising candidate with a broad spectrum of activity against clinically significant Gram-positive pathogens.[1][2] While this compound's standalone efficacy is notable, its potential in combination with conventional antibiotics to create synergistic effects remains a critical and underexplored area of research. This guide provides a comparative overview of this compound's known antimicrobial properties and, in the absence of direct synergistic studies on this compound, explores the synergistic potential of a related lantibiotic, lacticin 3147, as a case study to highlight the promise of such combination therapies.
This compound: A Profile of a Novel Lantibiotic
This compound is a bacteriocin (B1578144) characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges.[1][2] It exhibits potent inhibitory activity against a range of pathogenic bacteria, including Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2] The growing body of research on this compound underscores its potential as a therapeutic agent in an era of diminishing antibiotic efficacy.[1]
The Synergistic Promise of Lantibiotics: A Case Study of Lacticin 3147
While direct data on this compound's synergistic capabilities are not yet available, studies on other lantibiotics, such as lacticin 3147, offer valuable insights into the potential of this class of antimicrobials in combination therapy. A notable study investigated the synergistic effects of lacticin 3147 with the polymyxin (B74138) class of antibiotics against both Gram-positive and Gram-negative bacteria.
Quantitative Analysis of Lacticin 3147 and Polymyxin Synergy
The synergistic activity of lacticin 3147 and polymyxin B was quantified using the checkerboard assay, with the Fractional Inhibitory Concentration (FIC) index calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is indicative of synergy.
| Target Organism | Antibiotic A (Lacticin 3147) MIC Alone (µg/mL) | Antibiotic B (Polymyxin B) MIC Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FIC Index | Interpretation |
| Cronobacter sakazakii | 128 | 0.5 | 16 | 0.125 | 0.375 | Synergy |
| Escherichia coli | >256 | 1 | 32 | 0.25 | 0.375 | Synergy |
| Bacillus cereus | 64 | 4 | 16 | 1 | 0.5 | Synergy |
Data adapted from a study on the synergistic effects of lacticin 3147.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the conventional antibiotic are added. Along the y-axis, serial dilutions of this compound are added. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing the Path Forward: A Workflow for Investigating this compound Synergy
The following diagram illustrates a potential experimental workflow for investigating the synergistic effects of this compound with conventional antibiotics.
Caption: Experimental workflow for assessing this compound synergy.
The Underlying Mechanisms of Synergy
While the precise mechanisms of synergy between lantibiotics and conventional antibiotics are still being elucidated, several hypotheses exist. In the case of lacticin 3147 and polymyxin, it is suggested that the membrane-disrupting action of polymyxin on Gram-negative bacteria facilitates the entry of lacticin 3147, allowing it to reach its intracellular target. A similar mechanism could be at play with this compound, where a conventional antibiotic that weakens the bacterial cell wall or membrane could enhance this compound's access to its site of action.
The following diagram illustrates a hypothetical signaling pathway for synergy.
Caption: Hypothetical mechanism of synergistic action.
Conclusion and Future Directions
This compound represents a promising new frontier in the fight against antibiotic-resistant bacteria. While research into its synergistic potential is in its infancy, the precedent set by other lantibiotics like lacticin 3147 strongly suggests that combination therapies involving this compound could be a powerful strategy. Further investigation into this compound's interactions with a wide range of conventional antibiotics is crucial. Such studies will not only unveil new therapeutic possibilities but also deepen our understanding of the complex interplay between different antimicrobial agents, paving the way for the rational design of next-generation combination therapies.
References
Formicin: A Potent Lantibiotic with a Broad Antimicrobial Spectrum Against Key Gram-Positive Pathogens
For Immediate Release
A comprehensive analysis of the novel two-component lantibiotic, formicin, reveals its significant antimicrobial efficacy against a range of clinically relevant Gram-positive bacteria. This guide provides a comparative overview of this compound's performance against established antibiotics, details the experimental methodologies for its validation, and illustrates its proposed mechanism of action.
Executive Summary
This compound, a bacteriocin (B1578144) produced by Bacillus paralicheniformis APC 1576, demonstrates potent inhibitory activity against pathogenic bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Clostridium difficile.[1][2] Its unique two-peptide structure is believed to act synergistically to disrupt the bacterial cell membrane, leading to cell death. This guide presents a data-driven comparison of this compound's antimicrobial spectrum with standard-of-care antibiotics, providing researchers and drug development professionals with objective data to evaluate its therapeutic potential.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against key Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for this compound are detailed in the original research by Collins et al. (2016), for a comparative perspective, the following table summarizes typical MIC ranges for commonly used antibiotics against the same pathogens.
| Pathogen | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Metronidazole MIC (µg/mL) |
| Staphylococcus aureus | Data not publicly available | 0.5 - 2.0 | - | - |
| Listeria monocytogenes | Data not publicly available | - | 0.25 - 0.5 | - |
| Clostridium difficile | Data not publicly available | - | - | 0.25 - 2.0 |
Note: The MIC values for comparator antibiotics are based on published literature and can vary depending on the specific strain and testing methodology.
Mechanism of Action: A Two-Peptide Approach to Bacterial Cell Lysis
This compound is a two-component lantibiotic, consisting of two distinct peptides that work in concert to exert their antimicrobial effect.[1] The proposed mechanism of action involves a sequential process:
-
Binding: The first peptide component of this compound likely binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, on the membrane of the target bacterium.
-
Recruitment and Insertion: This initial binding event is thought to recruit the second this compound peptide, which then inserts itself into the cell membrane.
-
Pore Formation: The insertion of the second peptide leads to the formation of a pore in the bacterial membrane.
-
Cell Death: This pore disrupts the integrity of the cell membrane, causing leakage of essential cellular components and ultimately leading to bacterial cell death.
This targeted disruption of the bacterial cell membrane is a hallmark of many lantibiotics and represents a promising strategy for overcoming antibiotic resistance.
Caption: Proposed mechanism of action for the two-component lantibiotic this compound.
Experimental Protocols
The validation of this compound's antimicrobial spectrum involves standardized antimicrobial susceptibility testing (AST) methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Inoculum Preparation: A standardized inoculum of the target bacterium (e.g., S. aureus, L. monocytogenes, or C. difficile) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, and supplemented Brucella broth for anaerobes).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations is tested to determine the precise MIC.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) and atmospheric conditions (aerobic or anaerobic) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Caption: Experimental workflow for MIC determination by broth microdilution.
2. Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organism is inoculated.
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of this compound are prepared. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria on the agar surface.
Conclusion
This compound presents a promising new antimicrobial agent with a potent and broad spectrum of activity against challenging Gram-positive pathogens. Its unique two-component mechanism of action, targeting the essential process of cell wall synthesis, makes it a compelling candidate for further development in the fight against antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers to objectively evaluate the potential of this compound.
References
In Vivo Efficacy of Formicin and Lantibiotic Alternatives: A Comparative Guide
A comprehensive review of the available in vivo data on the novel bacteriocin (B1578144) formicin and a comparative analysis with other lantibiotics against key Gram-positive pathogens.
Executive Summary
This compound, a novel two-component lantibiotic produced by Bacillus paralicheniformis, has demonstrated promising broad-spectrum antimicrobial activity in vitro against clinically significant Gram-positive pathogens, including Staphylococcus aureus, Clostridioides difficile, and Listeria monocytogenes.[1][2][3] However, a thorough review of published literature reveals a notable absence of in vivo efficacy studies specifically for this compound. This guide addresses this gap by providing a comparative analysis of the in vivo efficacy of other well-researched lantibiotics and bacteriocins that target similar pathogens. This comparative data, summarized from various animal models, offers valuable insights into the potential therapeutic applications of this compound and the methodologies for future in vivo investigations.
Comparative In Vivo Efficacy of Lantibiotics
Due to the lack of in vivo data for this compound, this section presents a summary of the in vivo efficacy of several other lantibiotics and bacteriocins against common Gram-positive pathogens. These studies provide a benchmark for the potential performance of this compound in preclinical animal models.
| Bacteriocin/Lantibiotic | Pathogen | Animal Model | Dosage and Administration | Key Findings |
| Mutacin 1140 (OG716 variant) | Clostridium difficile | Golden Syrian Hamster | 23.85 mg/kg/day (ED50), oral | Demonstrated superior in vivo efficacy and lack of relapse in a C. difficile-associated disease model.[4] |
| Nisin A and Nisin V | Listeria monocytogenes | Mouse | Not specified | Nisin V was more effective than Nisin A in controlling the infection.[5] |
| Lacticin 3147 | Staphylococcus aureus Xen 29 | Mouse | Not specified | Reduced in vivo infection with S. aureus.[5] |
| Mersacidin | Staphylococcus aureus 99308 | Mouse (female BALB/cA) | Not specified | Decreased the inflammatory response of the host.[5] |
| Mutacin B-Ny266 | Methicillin-Susceptible S. aureus (MSSA) | Mouse | Not specified | No mortality was observed in treated mice.[5] |
| Lysostaphin | Staphylococcus aureus | Rodent models (mastitis, peritonitis, sepsis, renal disease) | Single intravenous injection (1.56 mg/kg to 50 mg/kg) | Significantly reduced viable S. aureus counts and increased survival rates.[6] |
| Garvicin KS & Micrococcin P1 | Methicillin-Resistant S. aureus (MRSA) Xen31 | Murine skin excisional-wound model | Topical formulation | The three-component formulation (with penicillin G) was efficient in eradicating the pathogen from treated wounds.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols based on common practices for evaluating antimicrobial peptides in animal models.
Murine Model for Systemic S. aureus Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Pathogen Preparation: Methicillin-resistant Staphylococcus aureus (MRSA) is grown in tryptic soy broth (TSB) to mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Mice are infected via intraperitoneal (IP) or intravenous (IV) injection with a specific inoculum of the MRSA suspension.
-
Treatment: The test compound (e.g., a lantibiotic) is administered at various doses and routes (e.g., IP, IV, or subcutaneously) at specific time points post-infection. A control group receives a vehicle (e.g., PBS).
-
Monitoring: Animals are monitored for clinical signs of illness and mortality for a defined period (e.g., 7-14 days).
-
Outcome Measures:
-
Survival Rate: The percentage of surviving animals in each group is recorded.
-
Bacterial Load: At the end of the study, organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated on selective agar (B569324) to determine the bacterial burden (CFU/g of tissue).
-
Inflammatory Markers: Blood samples may be collected to measure cytokine levels or other inflammatory markers.
-
Hamster Model for C. difficile Infection
-
Animal Model: Golden Syrian hamsters.
-
Induction of Susceptibility: Hamsters are treated with an antibiotic (e.g., clindamycin) to disrupt the normal gut microbiota, making them susceptible to C. difficile infection.
-
Infection: Animals are challenged with a specific dose of C. difficile spores via oral gavage.
-
Treatment: The test compound is administered orally at different concentrations. A positive control group may receive an antibiotic like vancomycin.
-
Monitoring: Hamsters are observed for signs of C. difficile-associated disease (CDAD), such as diarrhea and weight loss, and mortality is recorded.
-
Outcome Measures:
-
Survival Rate: The primary endpoint is the survival of the animals.
-
Clinical Scores: A scoring system can be used to evaluate the severity of the disease.
-
Toxin Levels: Fecal samples can be analyzed for the presence of C. difficile toxins.
-
Relapse Rate: Surviving animals are monitored for a period after treatment cessation to assess for disease relapse.[4]
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for in vivo efficacy studies of antimicrobial peptides.
Caption: Hypothetical mechanism of action for a two-component lantibiotic targeting Lipid II.
Conclusion
While direct in vivo efficacy data for this compound is not yet available, the extensive research on other lantibiotics provides a strong foundation for its potential as a therapeutic agent. The comparative data presented in this guide highlight the effectiveness of this class of antimicrobial peptides in various animal models of infection. Future research should prioritize conducting well-designed in vivo studies to determine the efficacy, safety, and pharmacokinetic profile of this compound, which will be crucial for its development as a clinical candidate for treating infections caused by multidrug-resistant Gram-positive bacteria.
References
- 1. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Pharmacological, Toxicological, and Dose Range Assessment of OG716, a Novel Lantibiotic for the Treatment of Clostridium difficile-Associated Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models [frontiersin.org]
- 6. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Formicin and Other Antimicrobial Peptides on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the novel lantibiotic formicin on mammalian cells. Due to the limited availability of direct experimental data on this compound, this guide draws comparisons with other well-characterized antimicrobial peptides (AMPs): melittin (B549807), a bee venom peptide; cecropin (B1577577) A, an insect-derived peptide; and nisin, a widely studied lantibiotic. This comparison aims to provide a predictive framework for the potential cytotoxicity of this compound and to highlight the experimental approaches used to assess the safety of AMPs for therapeutic development.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of melittin, cecropin A, and nisin against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit the metabolic activity of 50% of a cell population.
Disclaimer: No direct experimental data on the cytotoxicity of this compound on mammalian cells has been published to date. The data for nisin is included to provide context for a peptide of the same class (lantibiotic).
| Peptide | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Melittin | Human Fibroblasts | Normal | 6.45 | ~2.26 | [1][2] |
| Human Red Blood Cells | Normal | HD50: 0.44 | ~0.15 | [1][2] | |
| Mouse Peritoneal Macrophages | Normal | 5.73 | ~2.01 | [3][4] | |
| Various Cancer Cells (Lung, Breast, Ovarian) | Cancer | 1-10 | ~0.35-3.5 | [5] | |
| Cecropin A | Bladder Cancer Cell Lines | Cancer | 73.29 - 220.05 | ~18.2 - 54.7 | [6][7] |
| Benign Fibroblasts | Normal | Not susceptible at tested concentrations | Not susceptible | [6][7] | |
| Cecropin B | Bladder Cancer Cell Lines | Cancer | 97.93 - 184.81 | ~24.3 - 45.9 | [6] |
| Benign Fibroblasts | Normal | Not susceptible at tested concentrations | Not susceptible | [6] | |
| Nisin | MCF-7 | Breast Cancer | 17 | ~5 | |
| HUVEC | Human Umbilical Vein Endothelial (Normal) | Higher than MCF-7 (selective toxicity) | >5 |
Note: IC50 values in µM are approximated based on the molecular weights of the peptides (Melittin: ~2846 g/mol ; Cecropin A: ~4025 g/mol ; Cecropin B: ~4028 g/mol ; Nisin: ~3354 g/mol ). HD50 refers to the concentration causing 50% hemolysis.
Experimental Protocols
The assessment of cytotoxicity is a critical step in the preclinical evaluation of any potential therapeutic agent. The following are detailed methodologies for key experiments commonly cited in the literature for evaluating the cytotoxicity of antimicrobial peptides.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the antimicrobial peptide (e.g., this compound, melittin, cecropin A) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is then calculated from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the antimicrobial peptides.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.
-
LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Color Development: The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored product is measured with a spectrophotometer.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis buffer).
Hemolysis Assay
This assay specifically measures the lytic effect of a compound on red blood cells.
-
Red Blood Cell Preparation: Freshly isolated red blood cells (RBCs) are washed and resuspended in a buffered saline solution.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide for a defined time.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Hemolysis is expressed as a percentage relative to a positive control (RBCs lysed with a detergent like Triton X-100). The HD50 value is the concentration that causes 50% hemolysis.
Potential Mechanisms of Cytotoxicity and Signaling Pathways
Antimicrobial peptides can induce cytotoxicity in mammalian cells through various mechanisms, primarily involving disruption of the cell membrane. This initial damage can trigger downstream signaling pathways leading to programmed cell death (apoptosis).
Caption: Potential mechanism of antimicrobial peptide-induced cytotoxicity in mammalian cells.
The above diagram illustrates a generalized pathway. The binding of an antimicrobial peptide to the mammalian cell membrane can lead to its disruption and the formation of pores. This compromises the membrane integrity, causing an influx of ions like Ca2+ and an efflux of K+, which in turn can induce mitochondrial stress. Stressed mitochondria may release pro-apoptotic factors like cytochrome c and increase the production of reactive oxygen species (ROS), ultimately leading to the activation of caspases and the initiation of the apoptotic cascade.
Discussion and Future Directions
The absence of published cytotoxicity data for this compound represents a significant knowledge gap in assessing its therapeutic potential. As a lantibiotic, its mechanism of action against bacteria involves binding to Lipid II, a precursor molecule in cell wall synthesis. While mammalian cells do not have a cell wall, high concentrations of lantibiotics or specific interactions with the cell membrane could still lead to toxicity.
The comparator peptides, melittin and cecropin A, exhibit different cytotoxicity profiles. Melittin is known for its high lytic activity against both bacterial and mammalian cells, as indicated by its low IC50 and HD50 values. In contrast, some studies suggest that cecropins can show selectivity for cancer cells over normal cells. Nisin, a lantibiotic like this compound, has been shown to have selective cytotoxicity against certain cancer cell lines.
Future research on this compound should prioritize a comprehensive in vitro cytotoxicity assessment using a panel of both normal and cancerous mammalian cell lines. The experimental protocols outlined in this guide, including the MTT, LDH, and hemolysis assays, would be crucial for establishing a safety profile for this compound and determining its therapeutic window. Furthermore, mechanistic studies to elucidate the specific signaling pathways affected by this compound in mammalian cells will be essential for its development as a potential therapeutic agent.
References
- 1. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the mode of action of formicin and other bacteriocins
A detailed comparison of the antimicrobial peptide formicin with other prominent bacteriocins, supported by experimental data and protocols.
This guide provides a comprehensive analysis of the mode of action of this compound, a novel two-component lantibiotic, in comparison to other well-characterized bacteriocins. It is designed for researchers, scientists, and drug development professionals seeking to understand the mechanisms of these antimicrobial peptides and their potential applications.
Introduction to this compound and Comparator Bacteriocins
This compound is a recently discovered broad-spectrum, two-component lantibiotic produced by Bacillus paralicheniformis.[1][2] As a Class I bacteriocin (B1578144), its antimicrobial activity is mediated by two distinct peptides, an α-peptide and a β-peptide, that work synergistically. Notably, this compound's α-peptide is characterized by a high positive charge and lower hydrophobicity compared to other similar lantibiotics, while its β-peptide possesses a unique negative charge, suggesting a potentially distinct mechanism of action.[1][2]
For a comprehensive comparison, this guide will focus on two other well-studied bacteriocins:
-
Nisin: A well-known Class I lantibiotic with a broad spectrum of activity against Gram-positive bacteria. It is widely used as a food preservative.
-
Pediocin PA-1: A Class IIa bacteriocin, also with a broad inhibitory spectrum against Gram-positive bacteria, particularly effective against Listeria monocytogenes.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, nisin, and pediocin PA-1 against key Gram-positive pathogens. Lower MIC values indicate higher potency.
| Bacteriocin | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data not publicly available |
| Clostridium difficile | Data not publicly available | |
| Listeria monocytogenes | Data not publicly available | |
| Nisin | Staphylococcus aureus | 0.25 - 12.8 |
| Clostridium difficile | 0.5 - >128 | |
| Listeria monocytogenes | 0.05 - 150 | |
| Pediocin PA-1 | Staphylococcus aureus | Variable efficacy |
| Clostridium difficile | Data not publicly available | |
| Listeria monocytogenes | 0.0068 - 15 |
Mode of Action: A Mechanistic Comparison
The primary mode of action for many bacteriocins, including this compound, nisin, and pediocin PA-1, involves the disruption of the target cell's membrane integrity, leading to cell death. However, the specific molecular mechanisms can differ.
This compound: A Two-Component System Targeting Lipid II
As a two-component lantibiotic, this compound's mode of action is believed to follow a two-step process, similar to other lantibiotics in its class:
-
Lipid II Binding: The α-peptide of this compound likely recognizes and binds to Lipid II, a crucial precursor molecule in the bacterial cell wall synthesis pathway. This initial binding event serves to dock the bacteriocin on the cell surface.
-
Pore Formation: Following the binding of the α-peptide to Lipid II, the β-peptide is recruited to the complex. This interaction is thought to trigger a conformational change, leading to the formation of pores in the cell membrane. The disruption of the membrane potential and leakage of essential ions and molecules ultimately results in cell death.
The unique charge characteristics of this compound's peptides may influence its interaction with the cell membrane and its overall efficacy.[1][2]
Nisin: A Dual Threat
Nisin also targets Lipid II but exhibits a dual mode of action:
-
Inhibition of Cell Wall Synthesis: By binding to Lipid II, nisin sequesters this essential precursor, thereby inhibiting peptidoglycan synthesis and weakening the cell wall.
-
Pore Formation: The nisin-Lipid II complex can then aggregate to form pores in the cytoplasmic membrane, leading to the dissipation of the proton motive force and cell lysis.
Pediocin PA-1: A Receptor-Mediated Pore Former
Pediocin PA-1, a Class IIa bacteriocin, utilizes a different initial recognition mechanism:
-
Receptor Binding: Pediocin PA-1 initially binds to a specific mannose phosphotransferase system (Man-PTS) receptor on the surface of susceptible bacteria.
-
Pore Formation: Following receptor binding, pediocin PA-1 inserts into the cell membrane, forming pores and causing leakage of intracellular components.
The following diagram illustrates the distinct modes of action of these three bacteriocins.
Caption: Comparative modes of action of bacteriocins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mode of action of bacteriocins.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a bacteriocin that inhibits the visible growth of a target microorganism.
Materials:
-
Bacteriocin stock solution of known concentration
-
Target microorganism culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the bacteriocin stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the overnight culture of the target microorganism in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the bacteriocin dilutions. This will bring the final volume in each well to 200 µL and halve the bacteriocin concentration.
-
Controls:
-
Positive Control: A well containing 100 µL of broth and 100 µL of the inoculum (no bacteriocin).
-
Negative Control: A well containing 200 µL of sterile broth only (no inoculum).
-
-
Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the bacteriocin at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
The following diagram illustrates the workflow for the MIC assay.
Caption: Broth microdilution MIC assay workflow.
Membrane Permeabilization Assay
This assay assesses the ability of a bacteriocin to disrupt the cell membrane of target bacteria, often by measuring the leakage of intracellular components or the influx of a fluorescent dye.
Materials:
-
Bacteriocin solution
-
Target microorganism culture in mid-logarithmic phase
-
Fluorescent dye (e.g., propidium (B1200493) iodide, which only enters cells with compromised membranes)
-
Buffer solution (e.g., PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation and wash them with the buffer solution. Resuspend the cells in the buffer to a specific optical density.
-
Dye Incubation: Add the fluorescent dye to the cell suspension and incubate in the dark for a short period to allow for baseline fluorescence measurement.
-
Bacteriocin Treatment: Add the bacteriocin solution to the cell suspension at various concentrations.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates that the dye is entering the cells through a permeabilized membrane.
-
Controls:
-
Negative Control: Cell suspension with the dye but without the bacteriocin.
-
Positive Control: Cell suspension with the dye and a known membrane-permeabilizing agent (e.g., a high concentration of ethanol).
-
-
Data Analysis: Plot the fluorescence intensity against time for each bacteriocin concentration and compare it to the controls.
This guide provides a foundational understanding of the mode of action of this compound in the context of other significant bacteriocins. Further research, particularly the determination of specific MIC values for this compound, will be crucial for a more detailed and quantitative comparison.
References
A Comparative Guide to Cross-Resistance Between Formicin and Other Antibiotics: A Proposed Investigational Framework
Disclaimer: As of December 2025, dedicated studies investigating the cross-resistance profiles between the lantibiotic formicin and other antibiotic classes have not been published in peer-reviewed literature. This guide, therefore, presents a proposed experimental framework designed for researchers, scientists, and drug development professionals to conduct such an investigation. The data presented herein is hypothetical and for illustrative purposes only.
This compound is a novel two-component lantibiotic with a broad spectrum of activity against Gram-positive pathogens, including clinically significant species like Staphylococcus aureus, Clostridium difficile, and Listeria monocytogenes.[1][2][3] Like other lantibiotics, its presumed mechanism of action involves binding to Lipid II to inhibit cell wall synthesis and subsequently forming pores in the bacterial membrane.[4][5] Understanding the potential for cross-resistance is critical for evaluating this compound's future therapeutic role and predicting its resilience against existing resistance mechanisms.
This guide outlines a comprehensive protocol for generating this compound-resistant mutants and assessing their susceptibility to a panel of clinically relevant antibiotics.
Experimental Protocols
Part 1: Generation of this compound-Resistant Staphylococcus aureus
This protocol describes the generation of resistant mutants through serial passage, which mimics the prolonged exposure to sub-lethal antibiotic concentrations that can occur during therapy.[6]
-
Bacterial Strain and Culture Conditions:
-
Use a reference strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Culture the strain in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
-
-
Initial MIC Determination:
-
Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound against the parent S. aureus strain using the broth microdilution method detailed in Part 2.
-
-
Serial Passage Procedure:
-
Prepare a series of culture tubes with CAMHB containing this compound at concentrations ranging from 0.125x to 4x the initial MIC.
-
Inoculate a tube containing this compound at 0.5x the MIC with the parent S. aureus strain to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tube at 37°C for 18-24 hours.
-
After incubation, use the culture from the tube with the highest concentration of this compound that still shows visible growth to inoculate a new series of tubes with increasing this compound concentrations.
-
Repeat this process for 20-30 consecutive days.
-
Periodically, isolate colonies from the highest-concentration tube on Mueller-Hinton Agar (MHA) to check for contamination and to store resistant isolates.
-
-
Confirmation of Resistance:
-
After the serial passage period, determine the MIC of this compound for the selected mutant strain. A significant increase (e.g., ≥4-fold) in the MIC compared to the parent strain confirms the development of resistance.
-
The stability of the resistance should be confirmed by sub-culturing the mutant strain for several days in antibiotic-free medium and then re-testing the MIC.
-
Part 2: Cross-Resistance Susceptibility Testing
This protocol uses the standard broth microdilution method to determine the MICs of various antibiotics against both the parent (wild-type) and the this compound-resistant mutant strains.[7][8]
-
Preparation of Antibiotic Plates:
-
Prepare 96-well microtiter plates with two-fold serial dilutions of each selected antibiotic in CAMHB. The panel should include antibiotics with diverse mechanisms of action (see Table 1 for examples).
-
Leave one column in each plate with only CAMHB as a positive control (growth control) and another with uninoculated CAMHB as a negative control (sterility control).
-
-
Inoculum Preparation:
-
Prepare separate inoculums of the parent S. aureus strain and the this compound-resistant mutant strain.
-
Grow each strain in CAMHB to the logarithmic phase and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate the prepared microtiter plates with the bacterial suspensions.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination and Interpretation:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]
-
Cross-resistance is indicated if the MIC of another antibiotic against the this compound-resistant mutant is significantly higher (≥4-fold) than against the parent strain.
-
Collateral sensitivity is indicated if the MIC is significantly lower (≥4-fold).
-
No cross-resistance is indicated if the MIC remains unchanged (within a 2-fold dilution variance).
-
Data Presentation: Hypothetical Cross-Resistance Profile
The following table presents hypothetical MIC data for a parent S. aureus strain and a lab-generated this compound-resistant mutant. This data illustrates potential outcomes of a cross-resistance study.
| Antibiotic | Antibiotic Class | Mechanism of Action | Hypothetical MIC (µg/mL) | Interpretation |
| Parent Strain | This compound-Resistant Mutant | |||
| This compound | Lantibiotic | Cell Wall Synthesis Inhibition / Pore Formation | 2 | 64 |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | 1 | 8 |
| Daptomycin | Lipopeptide | Cell Membrane Depolarization | 0.5 | 4 |
| Oxacillin | β-Lactam | Cell Wall Synthesis Inhibition | 0.25 | 0.25 |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibition (30S) | 1 | 0.125 |
| Clindamycin | Lincosamide | Protein Synthesis Inhibition (50S) | 0.125 | 0.125 |
| Ciprofloxacin | Fluoroquinolone | DNA Synthesis Inhibition | 0.5 | 0.5 |
Table 1: Hypothetical MIC values illustrating potential cross-resistance, no change in susceptibility, and collateral sensitivity in a this compound-resistant S. aureus mutant.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Experimental workflow for generating and profiling a this compound-resistant mutant.
Hypothetical Resistance Mechanism Pathway
Caption: Hypothetical pathway for this compound resistance and its impact on other antibiotics.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Lantibiotics: mode of action, biosynthesis and bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
validation of formicin as a novel food biopreservative
A new bacteriocin, formicin, emerges from the marine environment, offering a promising natural alternative for food preservation. This guide provides a comparative analysis of this compound against established biopreservatives, detailing its antimicrobial efficacy, mechanism of action, and potential applications in the food industry. This information is critical for researchers, scientists, and drug development professionals seeking innovative solutions to combat foodborne pathogens.
This compound is a novel two-component lantibiotic, a class of antimicrobial peptides produced by bacteria.[1][2][3][4][5][6][7] It is synthesized by Bacillus paralicheniformis APC 1576, a bacterium originally isolated from the intestine of a mackerel.[1][2][3][4][5][6][7] As a lantibiotic, this compound's structure is characterized by the presence of unusual amino acids, lanthionine (B1674491) and methyllanthionine, which form stable intramolecular rings.[1][2][3][5][6] This unique structure contributes to its stability and potent antimicrobial activity. This compound exhibits a broad spectrum of inhibition against Gram-positive bacteria, including several significant foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus.[1][2][3][4][6][7][8][9]
Comparative Analysis of Antimicrobial Efficacy
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive range of foodborne pathogens are not yet publicly available in the literature, its broad-spectrum activity against key Gram-positive pathogens has been established.[3] For a comprehensive comparison, the following tables present typical MIC values for the well-established biopreservatives, nisin and pediocin, against common foodborne pathogens. This provides a benchmark against which the performance of this compound can be evaluated as more data becomes available.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Biopreservatives against Gram-Positive Foodborne Pathogens
| Biopreservative | Listeria monocytogenes (µg/mL) | Staphylococcus aureus (µg/mL) | Bacillus cereus (µg/mL) | Enterococcus faecalis (µg/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Nisin | 0.1 - 10 | 1 - 50 | 0.5 - 25 | 10 - >100 |
| Pediocin | 0.05 - 5 | 10 - 100 | 1 - 50 | 50 - >200 |
Note: The MIC values for Nisin and Pediocin are approximate ranges compiled from various literature sources and can vary depending on the specific strain and experimental conditions.
Table 2: Comparison of Key Properties of this compound with Other Food Preservatives
| Property | This compound | Nisin | Pediocin | Chemical Preservatives (e.g., Nitrites, Sorbates) |
| Source | Bacillus paralicheniformis | Lactococcus lactis | Pediococcus acidilactici | Chemical synthesis |
| Class | Two-component lantibiotic | Lantibiotic | Class IIa bacteriocin | Various |
| Antimicrobial Spectrum | Broad-spectrum against Gram-positive bacteria[1][2][3][4] | Broad-spectrum against Gram-positive bacteria | Primarily anti-listerial | Broad-spectrum (bacteria, yeasts, molds) |
| Mechanism of Action | Pore formation and inhibition of cell wall synthesis (inferred) | Pore formation and inhibition of cell wall synthesis | Pore formation | Various (e.g., enzyme inhibition, membrane disruption) |
| GRAS Status | Not yet established | Yes | Yes (for some applications) | Yes (within regulated limits) |
| Potential for Resistance | Low (inferred for bacteriocins) | Documented, but often low frequency[10] | Documented | Can occur |
| Consumer Perception | Natural, "clean label" | Natural, "clean label" | Natural, "clean label" | "Chemical," potential for negative perception |
Mechanism of Action: A Two-Peptide Synergy
As a two-component lantibiotic, this compound's antimicrobial activity relies on the synergistic action of its two distinct peptides, the α-peptide and the β-peptide.[1][2][3] While the precise molecular interactions are still under investigation, the general mechanism for this class of bacteriocins involves a "docking and punching" model.
The proposed mechanism involves the initial binding of one peptide to a specific target on the bacterial cell membrane, typically Lipid II, which is a crucial precursor for cell wall synthesis. This binding event then facilitates the recruitment and insertion of the second peptide, leading to the formation of pores in the cell membrane. This disruption of the cell membrane results in the leakage of essential cellular components and the dissipation of the proton motive force, ultimately leading to cell death. The inhibition of cell wall synthesis through the sequestration of Lipid II further contributes to the antimicrobial effect.
Caption: Proposed mechanism of action for the two-component lantibiotic this compound.
Experimental Protocols
Validation of a novel biopreservative like this compound involves a series of standardized in vitro and in situ experiments. Below are the detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Target bacterial strains are cultured in appropriate broth (e.g., Brain Heart Infusion for Listeria, Tryptic Soy Broth for Staphylococcus) overnight at their optimal growth temperature. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Antimicrobial Agent Preparation: A stock solution of purified this compound is prepared and serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted this compound. A positive control (bacteria without this compound) and a negative control (broth only) are included. The plate is incubated at the optimal growth temperature for the target microorganism for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of this compound where no visible turbidity (bacterial growth) is observed.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a specific microorganism.
-
Preparation: A standardized suspension of the target microorganism (e.g., 10^6 CFU/mL) is prepared in a suitable broth.
-
Exposure: this compound is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A control tube without this compound is also prepared.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are taken from each tube, serially diluted, and plated onto appropriate agar (B569324) plates.
-
Incubation and Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Caption: Workflow for a typical time-kill assay.
Efficacy in Food Matrices and Stability
The effectiveness of a biopreservative is highly dependent on the food matrix. Factors such as pH, temperature, fat and protein content, and the presence of other compounds can impact its activity. While specific studies on this compound's performance in food systems are not yet available, research on other bacteriocins indicates that these factors are critical considerations. For example, bacteriocins can sometimes bind to fat globules or be inactivated by proteases present in the food, reducing their efficacy.
Future validation of this compound as a food biopreservative will require comprehensive studies to assess its stability and activity in various food models, such as dairy products, processed meats, and beverages, under different storage conditions.
Conclusion and Future Outlook
This compound represents a promising new natural antimicrobial with the potential to be a valuable tool in food preservation. Its broad-spectrum activity against key Gram-positive foodborne pathogens, coupled with the generally recognized safety of bacteriocins, makes it an attractive alternative to synthetic preservatives. However, further research is imperative to fully validate its efficacy and safety. The generation of comprehensive quantitative data on its antimicrobial spectrum, its performance in diverse food matrices, and its stability under various processing and storage conditions will be crucial for its successful application in the food industry. As the demand for "clean label" and natural food preservation methods continues to grow, novel bacteriocins like this compound are poised to play a significant role in enhancing food safety and quality.
References
- 1. Lantibiotics, class I bacteriocins from the genus Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lantibiotics, Class I Bacteriocins from the Genus Bacillus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - a novel broad-spectrum two-component lantibiotic produced by Bacillus paralicheniformis APC 1576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 10. Antimicrobial activity of enterocins against Listeria sp. and other food spoilage bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Formicin": A Guide for Laboratory Professionals
This guide is intended for researchers, scientists, and drug development professionals to ensure that waste is managed in a safe, compliant, and environmentally sound manner.
Section 1: Disposal Procedures for Formalin
Formalin, a solution of formaldehyde (B43269) in water, is a common fixative and preservative in laboratories. Due to its toxicity, it cannot be disposed of down the drain without neutralization.
Experimental Protocol: Formalin Neutralization
A widely accepted method for formalin disposal is neutralization, which renders the solution non-hazardous.[1] Commercial neutralization products, such as Aldex, are available, or a chemical neutralization can be performed.
Step-by-Step Neutralization and Disposal:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including a lab coat or gown, chemical-resistant gloves, and chemical splash goggles.[2]
-
Segregation: Decant the formalin from any preserved tissue. Tissues must be disposed of as biohazardous waste in a designated red bag.[2]
-
Neutralization:
-
For commercial neutralizers (e.g., Aldex), follow the manufacturer's instructions. Typically, this involves adding a specific amount of the neutralizer to the formalin solution.[2] For example, add 8 ounces of Aldex to 1 gallon of formalin solution.[2]
-
For chemical neutralization, slowly add a base like sodium bicarbonate or sodium hydroxide (B78521) to the formalin solution, stirring gently.[3]
-
-
Reaction Time: Allow the mixture to sit for the recommended time to ensure complete deactivation, which is often a minimum of 8 hours or overnight.[2]
-
Verification: Test the pH of the solution using pH strips to ensure it is within a neutral range, typically between 6.0 and 8.0.[1] You can also use aldehyde test strips to confirm that the formaldehyde has been sufficiently neutralized.[4]
-
Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer system with copious amounts of running water.[2] However, always check with your local wastewater treatment facility for their specific regulations, as some may not permit this.[4]
-
Container Disposal: Empty formalin containers should be thoroughly rinsed with water, the label defaced, and then they can often be disposed of in the general trash or recycled according to institutional policies.[2][3]
Quantitative Data for Formalin Disposal
| Parameter | Guideline | Citation |
| Neutralization Agent Ratio (Aldex) | 8 ounces per 1 gallon of formalin | [2] |
| Deactivation Time | Minimum 8 hours (overnight) | [2] |
| Final pH for Disposal | Between 6.0 and 9.0 | [4] |
| Maximum Daily Disposal (Deactivated) | No more than 5 gallons per lab per day | [2] |
| Formaldehyde Concentration for Landfill | Less than 0.1% after neutralization | [4] |
Formalin Disposal Workflow
Caption: Decision workflow for the safe disposal of used formalin.
Section 2: Disposal Procedures for Formic Acid
Formic acid is a corrosive chemical that must be handled with care. Its disposal typically involves neutralization to a safe pH level before it can be discharged.
Experimental Protocol: Formic Acid Neutralization
Step-by-Step Neutralization and Disposal:
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Dilution: For concentrated formic acid, it is often recommended to first dilute it by slowly adding the acid to a large volume of cold water.
-
Neutralization: Slowly add a base, such as sodium hydroxide or calcium hydroxide, to the diluted formic acid solution.[5] This process can generate heat, so it should be done carefully. An ice bath may be used to control the temperature.
-
pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral pH, typically between 6.0 and 9.0.
-
Disposal: Once the pH is confirmed to be in the neutral range and the solution does not contain other hazardous materials, it may be permissible to pour it down the drain with plenty of water.[6] Always confirm this with your institution's environmental health and safety office and local regulations.
-
Waste Collection: If drain disposal is not permitted, or if the waste contains other contaminants, it must be collected in a compatible, labeled hazardous waste container for pickup by a licensed disposal company.[7]
Quantitative Data for Formic Acid Disposal
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 6.0 and 9.0 | [7] |
| Concentration for Drain Disposal | Less than 1% (if pH is neutral) | [7] |
| Waste Classification (pH) | Dangerous waste if pH is 6.0 or lower | [7] |
| Waste Classification (Concentration) | Dangerous waste if 1% concentration or greater | [7] |
Formic Acid Disposal Workflow
Caption: Disposal decision pathway for formic acid waste.
Section 3: General Disposal Procedures for Novel Antibiotics (e.g., Formicin)
Since "this compound" is a novel antibiotic, it should be treated as a potentially cytotoxic or hazardous compound in the absence of specific disposal data. The following procedures are based on general guidelines for cytotoxic drug and pharmaceutical waste disposal.
Step-by-Step Disposal Protocol for Novel Antibiotics
-
Hazard Identification: Review any available Safety Data Sheet (SDS) or chemical information for the compound. In the absence of data, treat it as a hazardous substance.
-
Waste Segregation: At the point of generation, all waste contaminated with the antibiotic must be segregated from general lab waste. This includes:
-
Sharps: Needles, syringes, and vials should be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste".
-
Solid Waste: Contaminated PPE (gloves, gowns), lab consumables (pipette tips, tubes), and cleaning materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag (often purple or yellow).
-
Liquid Waste: Aqueous solutions should not be poured down the drain. Collect them in a sealed, leak-proof container labeled for cytotoxic liquid waste.
-
-
Containment: Primary waste containers (bags and sharps containers) should be placed into a larger, rigid, secondary container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with appropriate biohazard symbols.
-
Storage: Store the sealed secondary containers in a designated, secure area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety department or a certified hazardous waste contractor. These wastes are typically disposed of via high-temperature incineration.
Key Considerations for Novel Antibiotic Disposal
| Aspect | Procedure | Rationale |
| Personal Protective Equipment | Wear two pairs of chemotherapy-grade gloves, a lab gown, and eye protection. | To prevent dermal exposure and absorption of the active pharmaceutical ingredient. |
| Handling Area | Conduct all work in a certified biological safety cabinet or designated containment area. | To prevent aerosolization and environmental contamination. |
| Spill Management | A spill kit for cytotoxic agents should be readily available. | To ensure rapid and safe cleanup in case of an accident. |
| Waste Labeling | All waste containers must be clearly labeled as "Cytotoxic Waste". | To ensure proper handling and disposal by all personnel. |
| Final Disposal Method | High-temperature incineration by a licensed facility. | To ensure the complete destruction of the active pharmaceutical compound. |
Novel Antibiotic Waste Management Workflow
Caption: Workflow for managing waste from novel antibiotics.
References
- 1. unfortunatecadaver.com [unfortunatecadaver.com]
- 2. unmc.edu [unmc.edu]
- 3. Proper Disposal Methods for Formalin Containers: Guidelines for Lab Workers [needle.tube]
- 4. Formalin Disposal for Schools | AK Dept. of Environmental Conservation [dec.alaska.gov]
- 5. What are the disposal methods for formic acid waste? - Blog [bofanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
